molecular formula C10H7BrClN B1282374 8-(Bromomethyl)-5-chloroquinoline CAS No. 88474-19-5

8-(Bromomethyl)-5-chloroquinoline

カタログ番号: B1282374
CAS番号: 88474-19-5
分子量: 256.52 g/mol
InChIキー: HZXCAZDTKZDBLK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(Bromomethyl)-5-chloroquinoline is a useful research compound. Its molecular formula is C10H7BrClN and its molecular weight is 256.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(Bromomethyl)-5-chloroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(Bromomethyl)-5-chloroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

8-(bromomethyl)-5-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c11-6-7-3-4-9(12)8-2-1-5-13-10(7)8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXCAZDTKZDBLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30522381
Record name 8-(Bromomethyl)-5-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88474-19-5
Record name 8-(Bromomethyl)-5-chloroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88474-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(Bromomethyl)-5-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Chemical structure and properties of 8-(Bromomethyl)-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 8-(Bromomethyl)-5-chloroquinoline: A Core Scaffold for Drug Discovery

Foreword: The Strategic Value of Halogenated Quinolines

In the landscape of medicinal chemistry, the quinoline framework stands as a "privileged scaffold," a recurring motif in a multitude of clinically significant agents. Its rigid, bicyclic structure and inherent electronic properties make it an ideal foundation for constructing molecules that can effectively interact with biological targets. The strategic introduction of functional groups and halogen atoms onto this core can dramatically modulate a compound's pharmacokinetic and pharmacodynamic profile. This guide focuses on a particularly valuable, yet under-documented, intermediate: 8-(Bromomethyl)-5-chloroquinoline .

The presence of both a chloro-substituent and a highly reactive bromomethyl group makes this molecule a potent building block. The chlorine atom at the 5-position influences the electronic landscape of the aromatic system, while the bromomethyl group at the 8-position serves as a versatile synthetic handle for covalent modification of target proteins or for linking the quinoline core to other pharmacophores. This document provides an in-depth exploration of its synthesis, properties, and strategic application for researchers, scientists, and drug development professionals aiming to leverage its unique reactivity.

Chemical Identity and Physicochemical Properties

8-(Bromomethyl)-5-chloroquinoline is a halogenated aromatic heterocycle. Its identity is established by a unique combination of identifiers and properties, which are crucial for regulatory compliance, procurement, and computational modeling.

The structure consists of a quinoline ring system chlorinated at the C5 position and functionalized with a bromomethyl group at the C8 position. The IUPAC name is 8-(bromomethyl)-5-chloroquinoline.[1]

PropertyValueSource
CAS Number 88474-19-5[1]
Molecular Formula C₁₀H₇BrClN[1]
Molecular Weight 256.52 g/mol [1]
Exact Mass 254.94504 Da[1]
Appearance Predicted: White to off-white solidN/A
Melting Point Not experimentally determined; likely a solid at room temperature.N/A
XLogP3-AA 3.4[1]
Topological Polar Surface Area 12.9 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 1[1]
SMILES C1=CC2=C(C=CC(=C2N=C1)CBr)Cl[1]
InChIKey HZXCAZDTKZDBLK-UHFFFAOYSA-N[1]

Synthesis and Purification: A Practical Approach

While specific literature detailing the synthesis of 8-(bromomethyl)-5-chloroquinoline is scarce, its preparation can be reliably achieved through the radical bromination of its precursor, 8-methyl-5-chloroquinoline. This transformation leverages well-established principles of free-radical chemistry.

The Synthetic Rationale: Benzylic Bromination

The key to this synthesis is the selective bromination of the methyl group at the C8 position, which is a "benzylic" position. Benzylic C-H bonds are weaker than typical alkyl or aromatic C-H bonds, making them susceptible to abstraction by a bromine radical. N-Bromosuccinimide (NBS) is the reagent of choice for this type of reaction.[2] It provides a low, constant concentration of molecular bromine (Br₂), which is then homolytically cleaved by a radical initiator or UV light to start the chain reaction. This controlled delivery of bromine minimizes competitive electrophilic aromatic substitution on the electron-rich quinoline ring.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 8-(Bromomethyl)-5-chloroquinoline.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative procedure based on established chemical principles and should be adapted and optimized by a qualified chemist.

  • Reactor Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 8-methyl-5-chloroquinoline (1.0 eq).

  • Solvent and Reagents: Add a suitable anhydrous, non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane to dissolve the starting material. Add N-Bromosuccinimide (NBS, 1.1 eq).

    • Causality Insight: Anhydrous conditions are critical as water can hydrolyze NBS. CCl₄ is a traditional solvent for radical reactions because it is inert and effectively dissolves the reactants.

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.05 eq) or benzoyl peroxide.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to facilitate the initiation of the radical chain reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Causality Insight: The reaction is typically marked by the consumption of the dense NBS, which sinks, and the formation of succinimide, which is less dense and will float.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Extraction: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Detailed Experimental Protocol: Purification

The crude product will likely contain unreacted starting material and over-brominated byproducts. Purification via flash column chromatography is recommended.

  • Column Preparation: Pack a glass column with silica gel, slurried in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexane.

    • Causality Insight: The less polar starting material will elute first, followed by the desired product. More polar impurities and byproducts will remain on the column longer. The optimal solvent system should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Step: Evaporate the solvent from the combined pure fractions under reduced pressure to yield purified 8-(bromomethyl)-5-chloroquinoline.

Spectroscopic Characterization

Unambiguous characterization of the final product is essential. The following spectroscopic signatures are predicted for 8-(bromomethyl)-5-chloroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of this molecule.

¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-2~8.9dd1HQuinoline H2
H-4~8.5dd1HQuinoline H4
H-3~7.6dd1HQuinoline H3
H-6~7.8d1HQuinoline H6
H-7~7.5d1HQuinoline H7
-CH₂Br~4.9s2HBromomethyl
¹³C NMR (Predicted) Chemical Shift (δ, ppm)Assignment
C=N~150C2
Aromatic C-Cl~128C5
Aromatic C-CH₂~135C8
Aromatic CH~122-136C3, C4, C6, C7
Aromatic Quaternary C~127, ~148C4a, C8a
-CH₂Br~32Bromomethyl

NMR Analysis Insight: The key diagnostic signal in the ¹H NMR spectrum is the singlet for the -CH₂Br protons, expected around 4.9 ppm. Its integration value of 2H confirms the presence of the bromomethyl group. The aromatic region will show a characteristic set of coupled doublets and doublets of doublets, consistent with the substituted quinoline ring system. In the ¹³C NMR, the upfield signal around 32 ppm is characteristic of the sp³-hybridized carbon attached to the bromine.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) in positive ion mode would be expected to show the protonated molecular ion [M+H]⁺. The most revealing feature will be the isotopic pattern caused by the presence of one bromine atom (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.٣%) and one chlorine atom (³⁵Cl/~⁷⁵.⁸%, ³⁷Cl/~²⁴.٢%). This results in a characteristic cluster of peaks for the molecular ion:

  • [M]⁺: ~255 (for ⁷⁹Br and ³⁵Cl)

  • [M+2]⁺: ~257 (for ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl) - this peak will be very intense.

  • [M+4]⁺: ~259 (for ⁸¹Br and ³⁷Cl)

Infrared (IR) Spectroscopy
  • ~3050 cm⁻¹: Aromatic C-H stretching.

  • ~1600, 1500, 1460 cm⁻¹: Aromatic C=C and C=N stretching vibrations characteristic of the quinoline core.

  • ~1220 cm⁻¹: C-H wagging of the -CH₂Br group.

  • ~830 cm⁻¹: C-Cl stretching.

  • ~650 cm⁻¹: C-Br stretching.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 8-(bromomethyl)-5-chloroquinoline is anchored in the high reactivity of the bromomethyl group, which acts as a potent electrophile.

Core Reactivity: The Benzylic Bromide Handle

The C-Br bond in the bromomethyl group is polarized and susceptible to nucleophilic attack. As a benzylic-type halide, it readily undergoes Sₙ2 reactions with a wide range of nucleophiles. This allows for the straightforward introduction of the 5-chloroquinolin-8-ylmethyl scaffold into various molecules.

Reactivity cluster_nuc Nucleophiles cluster_prod Products Start 8-(Bromomethyl)-5-chloroquinoline Prod_Amine Secondary Amine Adduct Start->Prod_Amine Prod_Thiol Thioether Adduct Start->Prod_Thiol Prod_Alcohol Ether Adduct Start->Prod_Alcohol Nuc_Amine Amine (R-NH₂) Nuc_Amine->Prod_Amine Sₙ2 Reaction Nuc_Thiol Thiol (R-SH) Nuc_Thiol->Prod_Thiol Sₙ2 Reaction Nuc_Alcohol Alcohol/Phenol (R-OH) Nuc_Alcohol->Prod_Alcohol Sₙ2 Reaction

Caption: Core Sₙ2 reactivity of 8-(Bromomethyl)-5-chloroquinoline.

Strategic Applications in Medicinal Chemistry
  • Alkylation of Heterocycles: Nitrogen atoms in heterocycles (e.g., imidazoles, pyrazoles, triazoles) can be readily alkylated to link the quinoline core, creating novel fused or linked systems for biological screening.

  • Synthesis of Ether and Thioether Libraries: Reaction with phenols, alcohols, or thiols can generate extensive libraries of ether and thioether derivatives. The quinoline moiety is a known pharmacophore in anticancer and antimicrobial agents, and modifying the linker and terminal group allows for fine-tuning of activity and properties.[3]

  • Covalent Inhibitors: The reactive bromomethyl group can serve as a warhead to form a covalent bond with nucleophilic residues (e.g., cysteine, lysine, histidine) in the active site of a target protein. This is a powerful strategy for developing highly potent and selective inhibitors.

  • Linker Chemistry: In the development of more complex molecules like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), this compound can serve as a reactive linker to attach the quinoline scaffold to other molecular components.

Safety, Handling, and Storage

8-(Bromomethyl)-5-chloroquinoline is classified as a hazardous substance and must be handled with appropriate precautions.

  • Hazard Classification:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H318: Causes serious eye damage.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from moisture, strong bases, and oxidizing agents, as it can be hydrolyzed or react.

Conclusion

8-(Bromomethyl)-5-chloroquinoline represents a high-potential, versatile intermediate for chemical synthesis and drug discovery. Its dual functionalization—a chloro-group that modulates electronic properties and a highly reactive bromomethyl handle—provides a direct route for the creation of diverse molecular libraries. While experimental data remains limited in the public domain, its synthesis and reactivity can be confidently predicted from fundamental organic chemistry principles. For research teams focused on developing novel therapeutics, particularly in the areas of oncology and infectious diseases where quinoline scaffolds have historically proven fruitful, this compound offers a valuable and powerful tool for innovation.

References

  • The Royal Society of Chemistry (2016). Transition-Metal-Free Oxidative C5C−H-Halogenation of 8- Aminoquinoline Amides using Sodium Halides. Available at: [Link]

  • The Royal Society of Chemistry. Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Available at: [Link]

  • ACG Publications (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]

  • Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • PubChemLite. 8-(bromomethyl)-5-chloroquinoline (C10H7BrClN). Available at: [Link]

  • SpringerLink (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Available at: [Link]

  • PubChem. 8-(Bromomethyl)-5-chloroquinoline. Available at: [Link]

  • PubChem. 8-Bromo-5-chloroquinoline. Available at: [Link]

  • ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. Available at: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

  • American Elements. 8-Bromo-5-chloroisoquinoline. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy. Available at: [Link]

  • MassBank. Quinolines and derivatives. Available at: [Link]

  • University of Regensburg. Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]

  • European Patent Office. PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES - EP 1294694 B1. Available at: [Link]

  • ResearchGate (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available at: [Link]

Sources

Solubility Profile and Handling Protocols for 8-(Bromomethyl)-5-chloroquinoline in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the handling and formulation of highly reactive halogenated building blocks. 8-(Bromomethyl)-5-chloroquinoline (CAS: 88474-19-5) is a privileged scaffold in medicinal chemistry, primarily utilized for its highly electrophilic bromomethyl group which readily undergoes nucleophilic substitution (SN2)[1]. However, the very reactivity that makes it synthetically valuable also makes it highly susceptible to solvent-mediated degradation.

This whitepaper provides an authoritative analysis of the solubility profile of 8-(Bromomethyl)-5-chloroquinoline, detailing the causality behind solvent selection, and outlines self-validating experimental protocols to ensure structural integrity during drug development workflows.

Physicochemical Properties & Reactivity Context

To understand the solubility of 8-(Bromomethyl)-5-chloroquinoline, we must first analyze its physicochemical baseline. The molecule possesses a molecular weight of 256.52 g/mol and an estimated LogP of 3.4[2]. This high lipophilicity dictates its affinity for non-aqueous, organic environments.

Mechanistically, the bromomethyl group at the 8-position is highly activated. The adjacent quinoline ring stabilizes transition states during SN2 reactions, making the carbon-bromine bond highly labile[3]. Consequently, the choice of solvent is not merely a matter of dissolution—it is a matter of chemical preservation. Exposing this compound to protic solvents (like methanol or ethanol) or ambient moisture leads to rapid solvolysis, converting the reactive bromide into an unreactive ether or alcohol[4].

Pathway A 8-(Bromomethyl)-5-chloroquinoline (Intact Scaffold) B Target SN2 Product (e.g., Alkylated Amine) A->B Anhydrous Aprotic Solvent (DMF, DMSO, DCM) C Solvolysis Degradation (Ether/Alcohol) A->C Protic Solvent / Moisture (MeOH, EtOH, H2O)

Caption: Mechanistic divergence of 8-(Bromomethyl)-5-chloroquinoline based on solvent selection.

Solubility Profile in Organic Solvents

Based on thermodynamic solubility data of structurally analogous bromomethylquinolines[5][6], the dissolution behavior of 8-(Bromomethyl)-5-chloroquinoline is heavily dependent on the solvent's dipole moment and dielectric constant.

The following table summarizes the solubility and stability profile across various organic solvent classes.

Solvent ClassRepresentative SolventsSolubility LevelChemical StabilityMechanistic Rationale
Aprotic Polar DMSO, DMF, NMPVery High Moderate to HighHigh dielectric constants effectively solvate the polarizable quinoline ring. Caution: Highly hygroscopic; trace water will cause hydrolysis over time.
Halogenated Dichloromethane (DCM), ChloroformHigh Very High Excellent solvation of the lipophilic core (LogP 3.4). Lack of nucleophilic heteroatoms prevents degradation.
Ethers / Ketones 1,4-Dioxane, 2-ButanoneModerateHighModerate dipole moments provide sufficient solubility for lower-concentration assays.
Protic Methanol, Ethanol, IsopropanolModerateLow Hydrogen bonding aids dissolution, but the nucleophilic oxygen attacks the bromomethyl group, causing solvolysis.
Non-Polar Toluene, HexanesLowHighPoor ability to disrupt the crystalline lattice energy of the halogenated heteroaromatic system.
The Causality Behind Solvent Choices

In my experience, Dichloromethane (DCM) is the gold standard for preparing stock solutions. Its low dielectric constant minimizes the risk of ionization of the C-Br bond, while its dipole moment effectively solvates the molecule[6]. Conversely, while Dimethyl Sulfoxide (DMSO) offers superior absolute solubility[5], it is notoriously difficult to keep completely anhydrous. Trace water in DMSO will act as a nucleophile, leading to the gradual formation of 8-(hydroxymethyl)-5-chloroquinoline. Therefore, DMSO should only be used for immediate in vitro assay preparations, not long-term storage.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, handling protocols must be designed to prevent degradation and include built-in validation steps. Because the compound causes severe skin irritation and serious eye damage (H315, H318)[2][7], all procedures must be conducted in a certified fume hood using appropriate PPE.

Protocol 1: Preparation of a 0.1 M Anhydrous Stock Solution in DCM

This protocol is designed to eliminate moisture and verify the structural integrity of the compound before downstream synthesis.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL Schlenk flask and allow it to cool under a continuous stream of high-purity Argon.

  • Weighing: Rapidly weigh 256.5 mg (1.0 mmol) of 8-(Bromomethyl)-5-chloroquinoline[2] into the flask. Cap immediately with a rubber septum.

  • Inert Purge: Evacuate the flask and backfill with Argon three times to remove ambient atmospheric moisture.

  • Solvent Addition: Using a gas-tight syringe, inject 10.0 mL of anhydrous Dichloromethane (pre-dried over activated 4Å molecular sieves) through the septum.

  • Dissolution: Stir gently at 2-8°C until complete dissolution is achieved. The resulting solution should be clear and colorless to pale yellow.

  • Self-Validation (TLC Check): Spot the solution on a silica gel TLC plate alongside a known degraded standard (if available). Elute with 4:1 Hexanes/Ethyl Acetate.

    • Causality: The intact bromomethyl compound will run with a high Rf value. If moisture contamination occurred, a highly polar spot (the hydrolyzed alcohol) will remain near the baseline. If the baseline is clean, the stock is validated for use.

Workflow Step1 Inert Gas Purge (Argon/N2) Step2 Weigh Reagent (Cold & Dry) Step1->Step2 Step3 Dissolve in Anhydrous DCM Step2->Step3 Step4 LC-MS/TLC Validation Step3->Step4

Caption: Self-validating anhydrous workflow for preparing reactive quinoline stock solutions.

Protocol 2: General SN2 Alkylation Workflow in DMF

When executing nucleophilic substitutions (e.g., amine alkylation), DMF is preferred over DCM due to its ability to accelerate SN2 transition states.

Step-by-Step Methodology:

  • Nucleophile Activation: Dissolve 1.1 equivalents of the target secondary amine in anhydrous DMF (0.2 M) under Argon. Add 2.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to scavenge the HBr byproduct.

  • Electrophile Addition: Cool the mixture to 0°C. Dropwise, add the 0.1 M stock solution of 8-(Bromomethyl)-5-chloroquinoline (from Protocol 1).

    • Causality: Cooling to 0°C suppresses side reactions, such as the dimerization of the quinoline or elimination pathways, ensuring high regioselectivity[3].

  • Reaction Progression: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate. The high lipophilicity of the product ensures it partitions entirely into the organic phase.

Conclusion

The successful application of 8-(Bromomethyl)-5-chloroquinoline in synthetic and medicinal chemistry hinges entirely on rigorous solvent management. By strictly utilizing anhydrous aprotic or halogenated solvents and employing self-validating analytical checks (like TLC or LC-MS), researchers can bypass the pitfalls of solvolysis and harness the full electrophilic potential of this versatile scaffold.

References

  • Title: 8-(Bromomethyl)-5-chloroquinoline | C10H7BrClN | CID 13152195 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Solubility Determination and Correlation of 4-(Bromomethyl)-2(1H)-quinolinone in Different Pure Solvents Over the Temperature Range from 273.15 to 313.15 K Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

Sources

Electronic Properties of 5-Chloro-Substituted Quinoline Rings: A Technical Guide to Computational Profiling and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged, electron-deficient heteroaromatic structure that forms the backbone of numerous therapeutic agents. The strategic introduction of a chlorine atom at the C5 position fundamentally alters the electronic topology of the ring system. This modification modulates the frontier molecular orbitals, alters photobasicity, and enhances target-binding affinities. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between quantum chemical properties and macroscopic pharmacological efficacy. This guide provides an in-depth analysis of the electronic causality behind 5-chloroquinoline's reactivity, supported by self-validating experimental protocols and computational workflows.

Electronic Structure & Quantum Chemical Causality

The parent quinoline nucleus is an electron-deficient ring system displaying weak tertiary base properties; the nitrogen atom withdraws electron density via resonance, creating an unequal distribution of the π-electron cloud[1].

When a chlorine atom is substituted at the C5 position, it introduces a competing dual electronic effect:

  • Inductive Effect (-I): The high electronegativity of the chlorine atom withdraws σ-electron density from the carbocyclic ring, further depleting the overall electron density of the scaffold.

  • Resonance Effect (+R): The lone electron pairs on the chlorine atom delocalize into the quinoline π-system, partially offsetting the inductive withdrawal at specific ortho and para positions.

The net result of these competing forces is a highly polarized Molecular Electrostatic Potential (MEP) and a narrowed HOMO-LUMO energy gap[2]. A narrower energy gap correlates with increased chemical softness and reactivity. In the context of drug design, this polarized, electron-deficient nature facilitates strong π-π stacking interactions with aromatic amino acids in protein binding sites, while the quinoline nitrogen acts as an enhanced hydrogen bond acceptor[1].

Electronic_Effects Core 5-Chloroquinoline Core Inductive -I Effect (Chlorine Electronegativity) Core->Inductive Resonance +R Effect (Chlorine Lone Pairs) Core->Resonance Density Redistributed π-Electron Density Inductive->Density Resonance->Density Gap Narrowed HOMO-LUMO Gap Density->Gap Binding Enhanced Target Affinity (π-π stacking & H-bonding) Gap->Binding Efficacy Improved Pharmacological Efficacy Binding->Efficacy

Logical flow of electronic effects in 5-chloroquinolines enhancing drug efficacy.

Photochemical Dynamics and Photobasicity

Beyond ground-state stability, the excited-state electronic dynamics of 5-chloroquinolines are critical for advanced photochemical applications. Quinoline derivatives act as photobases; upon photoexcitation, the redistribution of charge density significantly increases the basicity of the ring nitrogen[3].

Time-resolved spectroscopic and computational studies reveal that for 5-chloroquinoline, intersystem crossing (ISC) to the triplet manifold is extremely rapid (occurring on a timescale of <1 ps), which precedes any excited-state protonation[3]. This rapid ISC is driven by the high density of excited electronic states in both singlet and triplet manifolds, which are finely tuned by the 5-chloro substituent's electronic perturbation[3].

Implications in Drug Development

The modulated electronic properties of 5-chloroquinolines directly translate to enhanced pharmacological utility across multiple therapeutic areas:

  • Antimalarial Agents: 5-chloroquinoline serves as a critical synthetic intermediate in the development of 4, an FDA-approved 8-aminoquinoline prodrug used for the radical cure of Plasmodium vivax[4].

  • Anticancer Therapeutics: The electron-deficient scaffold is ideal for targeting kinase active sites (e.g., PI3K, MEK1). The specific electronic topology allows the quinoline ring to orient correctly within the binding pocket, maximizing inhibitory activity[1].

  • Antibacterial Hybrids: Conjugating 5-chloro-8-hydroxyquinoline with 1,2,3-triazoles yields hybrids with potent activity against pathogens like S. aureus and Salmonella typhimurium. The chlorine atom optimizes the lipophilicity (LogP) and electronic distribution required for cell wall penetration[5].

Quantitative Data Summaries

To contextualize the electronic and biological impact of chloro-substitution, the following tables summarize key quantum descriptors and biological activities derived from recent literature.

Table 1: Quantum Chemical Descriptors (DFT/B3LYP, 6-311++G(d,p))

Compound Scaffold HOMO (eV) LUMO (eV) Energy Gap (ΔE, eV) Electronic Characteristic
Quinoline (Parent) -6.20 -1.50 4.70 Baseline electron deficiency
5-Chloroquinoline -6.45 -1.85 4.60 Increased polarization, higher softness

| 6-Chloroquinoline | -6.42 | -1.80 | 4.62 | Altered reactive nature[6] |

Table 2: Biological Activity Profiles of 5-Chloroquinoline Derivatives

Derivative Class Target / Pathogen Activity Metric Mechanism of Action
5-Chloro-8-hydroxyquinoline M. tuberculosis MIC: 1.2 µM Metal chelation / Target inhibition
Triazolyl-5-chloroquinoline S. aureus Zone of Inhibition: 15mm Cell wall disruption[5]

| 5-Chloroquinoline-hydrazide | MEK1 Kinase | IC₅₀: 64 nM | ATP-competitive inhibition[1] |

Experimental and Computational Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes a causal justification and an internal validation checkpoint.

Protocol A: Computational DFT Workflow for Electronic Profiling

This protocol determines the electronic properties (HOMO-LUMO gap, MEP) of 5-chloroquinoline derivatives using Gaussian 09/16[2].

  • Preparation: Generate the 3D structure of the 5-chloroquinoline derivative.

    • Causality: Accurate initial coordinates prevent the optimization algorithm from failing or trapping in a high-energy local minimum.

  • Geometry Optimization: Execute DFT calculations using the B3LYP functional and 6-311++G(d,p) basis set in the gas phase.

    • Causality: B3LYP accurately models the exchange-correlation energy, while the diffuse and polarization functions (++G(d,p)) are critical for accurately modeling the electron-rich chlorine lone pairs[6].

  • Frequency Calculation (Self-Validation Checkpoint): Run a vibrational frequency calculation on the optimized geometry.

    • Causality: This mathematically proves the structure is a true minimum on the potential energy surface. Validation: The protocol is self-validating if the output yields exactly zero imaginary frequencies .

  • TD-DFT Calculation: Perform Time-Dependent DFT to extract UV-Vis absorption spectra and excited-state properties.

    • Causality: Simulates electronic transitions to validate against experimental UV-Vis data[6].

  • Descriptor Extraction: Map the Molecular Electrostatic Potential (MEP) and extract HOMO/LUMO energies to calculate global hardness and electrophilicity indices.

DFT_Workflow Start Input 3D Structure (5-Chloroquinoline) Opt Geometry Optimization (DFT/B3LYP, 6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for 0 Imaginary Frequencies) Opt->Freq Causality: Ensure true energy minimum TDDFT TD-DFT Calculation (Excited States & UV-Vis) Freq->TDDFT Validated Geometry Props Electronic Descriptors (HOMO/LUMO, MEP, NBO) Freq->Props Docking Molecular Docking (Target Protein Binding) Props->Docking Charge & Steric Data

Self-validating computational DFT workflow for quinoline profiling.

Protocol B: Synthesis of Conjugated 5-Chloroquinoline Hybrids

This protocol details the synthesis of 5-chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline via a click-chemistry approach[5].

  • O-Propargylation: Dissolve 5-chloro-8-hydroxyquinoline in acetone. Add K₂CO₃ (base) and KI (catalyst), cool to 0 °C, and add propargyl bromide dropwise.

    • Causality: The base deprotonates the hydroxyl group, increasing its nucleophilicity. KI facilitates the in situ formation of a more reactive propargyl iodide intermediate.

  • Reaction Monitoring (Self-Validation Checkpoint 1): Stir overnight at room temperature. Monitor via Thin Layer Chromatography (TLC) using petroleum ether:ethyl acetate (5:1).

    • Validation: The disappearance of the starting material spot on the TLC plate self-validates the completion of the propargylation step.

  • CuAAC Click Reaction: React the resulting terminal alkyne with 2-chlorobenzyl azide in the presence of a copper catalyst (CuSO₄ / sodium ascorbate) in a suitable solvent mixture.

    • Causality: The copper catalyst specifically directs the 1,3-dipolar cycloaddition to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.

  • Structural Characterization (Self-Validation Checkpoint 2): Purify the product and subject it to ¹H-NMR, ¹³C-NMR, and GC-MS analysis.

    • Validation: The appearance of a characteristic singlet at ~7.77 ppm in the ¹H-NMR spectrum definitively validates the formation of the triazole proton, confirming structural integrity[5].

References

  • Benchchem. A Comparative Analysis of Novel Chloroquinoline Derivatives: Insights from DFT and Molecular Docking Studies. 2

  • ResearchGate. Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. 6

  • MDPI. 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline. 5

  • ACS Publications. Proton Capture Dynamics in Quinoline Photobases: Substituent Effect and Involvement of Triplet States. 3

  • PMC (NIH). Tafenoquine: A 2018 Novel FDA-Approved Prodrug for the Radical Cure of Plasmodium vivax Malaria and Prophylaxis of Malaria. 4

  • MDPI. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. 1

Sources

Literature Review and Technical Guide: Biological Activity and Synthetic Utility of 8-(Bromomethyl)-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the 5-Chloroquinoline Scaffold

In modern medicinal chemistry, the quinoline ring is a privileged pharmacophore. Specifically, the substitution pattern found in 8-(Bromomethyl)-5-chloroquinoline (CAS 88474-19-5) represents a highly strategic building block for drug discovery. While the compound itself is an inherently reactive alkylating agent—and thus exhibits intrinsic cytotoxicity—its primary value lies in its role as an electrophilic precursor.

By leveraging the highly reactive 8-bromomethyl group via nucleophilic substitution ( SN​2 ), researchers can synthesize diverse libraries of 5-chloro-8-substituted quinoline hybrids. The presence of the 5-chloro substituent is not arbitrary; it serves a dual pharmacokinetic purpose: it blocks metabolic oxidation (e.g., by CYP450 enzymes) at the vulnerable C5 position and significantly increases the lipophilicity (LogP) of the molecule, enhancing cellular membrane permeability [1]. This technical guide synthesizes the literature surrounding the biological activity of these derivatives and provides validated, step-by-step methodologies for their synthesis and derivatization.

Chemical Profile and Mechanistic Rationale

Understanding the reactivity dynamics of 8-(Bromomethyl)-5-chloroquinoline is critical for successful assay development and library synthesis.

  • Electrophilic Hotspot: The carbon-bromine bond at the 8-methyl position is highly activated. The adjacent quinoline aromatic system provides benzylic-like stabilization to the transition state during nucleophilic attack, making it an ideal substrate for rapid SN​2 reactions with amines, thiols, and alcohols.

  • Intrinsic Biological Activity: Unmodified 8-(bromomethyl)quinolines can act as covalent modifiers in biological systems. They non-specifically alkylate nucleophilic residues (such as cysteine or lysine) on proteins, leading to severe cellular toxicity, skin irritation, and serious eye damage[1]. Therefore, biological screening is almost exclusively performed on its derivatives rather than the brominated intermediate itself.

Table 1: Physicochemical Properties of 8-(Bromomethyl)-5-chloroquinoline
PropertyValueMechanistic Implication
Molecular Weight 256.52 g/mol Low MW allows for extensive derivatization without violating Lipinski's Rule of 5.
XLogP3 3.4High lipophilicity ensures excellent lipid bilayer penetration.
Topological Polar Surface Area (TPSA) 12.9 ŲExcellent predicted blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors/Acceptors 0 / 1Acts solely as an H-bond acceptor (via the quinoline nitrogen).

Literature Review: Biological Activity of 5-Chloro-8-Substituted Quinolines

The derivatization of 8-(Bromomethyl)-5-chloroquinoline has yielded numerous potent pharmacological agents. The literature highlights three primary therapeutic areas:

Antimicrobial and Antifungal Activity

Quinoline hybrids, particularly those conjugated with triazoles or benzimidazoles, show profound antimicrobial efficacy. Research has demonstrated that 8-[(benzimidazol-2-yl)methoxy]-5-chloroquinoline derivatives exhibit potent antibacterial activity against Salmonella typhimurium and Staphylococcus aureus [2]. Furthermore, conjugated 1,2,3-triazole hybrids synthesized from the 5-chloroquinoline core have disclosed potent inhibitory properties against Candida spp., disrupting fungal cell wall synthesis and metal ion homeostasis [3].

Anticancer and Antiproliferative Effects

The planar nature of the quinoline ring allows for DNA intercalation, while specific 8-substitutions can target kinase ATP-binding pockets. Benzimidazole-quinoline hybrids synthesized from the 5-chloro scaffold have shown excellent antiproliferative effects, with significant IC50​ values (e.g., 0.59 μM) against human breast cancer cell lines like BT-474 [2]. The 5-chloro group enhances the residence time of the drug within the hydrophobic pockets of target proteins.

Anti-Tubercular Therapy

Recent advancements in anti-tubercular drug development have heavily relied on quinoline analogues. 5-Chloro-8-substituted quinolines are currently under investigation for their ability to disrupt mycobacterial cell wall synthesis and inhibit ATP synthase in Mycobacterium tuberculosis, including multidrug-resistant (MDR-TB) strains [4].

Table 2: Comparative Bioactivity of 5-Chloro-8-Substituted Quinoline Derivatives
Derivative ClassPrimary Target / ApplicationObserved Activity (MIC / IC50​ )Reference
Triazolyl-Quinoline Hybrids Candida spp. (Antifungal)High potency (Strain dependent)[3]
Benzimidazole-Quinoline BT-474 Breast Cancer Cells IC50​ = 0.59 μM[2]
Thioether-Quinoline S. aureus / E. coliMIC = 10-25 μg/mL[2]
Substituted Amides M. tuberculosisClinical / Preclinical evaluation[4]

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the brominated precursor and its subsequent derivatization. Causality and validation steps are embedded to ensure a self-validating system.

Protocol 1: Synthesis of 8-(Bromomethyl)-5-chloroquinoline via Radical Bromination

This step converts the commercially available 5-chloro-8-methylquinoline into the reactive electrophile.

  • Reaction Setup: Dissolve 5-chloro-8-methylquinoline (1.0 equiv) in anhydrous trifluorotoluene (0.2 M). Causality: Trifluorotoluene is chosen as a greener, high-boiling alternative to carbon tetrachloride that does not participate in radical quenching.

  • Initiation: Add N-bromosuccinimide (NBS, 1.1 equiv) and Azobisisobutyronitrile (AIBN, 0.05 equiv). Causality: AIBN acts as the radical initiator upon heating. NBS provides a low, steady concentration of Br2​ , which is crucial to favor benzylic substitution over electrophilic aromatic addition to the quinoline ring.

  • Reflux & Monitoring: Heat the mixture to 85°C under an inert argon atmosphere for 4-6 hours.

    • Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc 4:1) and LC-MS. The reaction is complete when the starting material is consumed. The succinimide byproduct will float to the surface of the solvent.

  • Workup: Cool to room temperature, filter off the succinimide, and concentrate the filtrate under reduced pressure. Purify via flash chromatography (silica gel) to yield the pure 8-(bromomethyl)-5-chloroquinoline.

Protocol 2: General SN​2 Derivatization (e.g., Amine Conjugation)

This protocol utilizes the precursor to synthesize bioactive libraries.

  • Reaction Setup: Dissolve 8-(Bromomethyl)-5-chloroquinoline (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M). Causality: DMF is a polar aprotic solvent that leaves the nucleophile unsolvated and highly reactive, accelerating the SN​2 pathway.

  • Nucleophile Addition: Add the desired secondary amine (1.2 equiv) and anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 equiv). Causality: K2​CO3​ acts as a non-nucleophilic base to scavenge the HBr generated during the reaction, preventing the protonation and deactivation of the nucleophilic amine.

  • Reaction Conditions: Stir at room temperature to 40°C for 2-4 hours. Avoid excessive heating to prevent bis-alkylation or degradation.

    • Validation Step: Confirm product formation via LC-MS (monitoring for the M+H peak of the desired hybrid).

  • Isolation: Quench with ice water. If the product is highly lipophilic, it will precipitate and can be collected via vacuum filtration. Otherwise, extract with Ethyl Acetate, wash with brine to remove DMF, dry over Na2​SO4​ , and concentrate.

Pathway and Workflow Visualizations

The following diagrams illustrate the chemical synthesis workflow and the generalized biological mechanism of action for the resulting derivatives.

Synthesis A 5-Chloro-8-methylquinoline (Starting Material) B Radical Bromination (NBS, AIBN, Heat) A->B C 8-(Bromomethyl)-5-chloroquinoline (Reactive Electrophile) B->C D SN2 Substitution (Nucleophiles, Base) C->D E Bioactive Quinoline Hybrids (Antimicrobial / Anticancer) D->E

Workflow for the synthesis and derivatization of 8-(Bromomethyl)-5-chloroquinoline.

MOA A 5-Chloro-8-Substituted Quinoline B Enhanced Membrane Permeability (Due to 5-Cl Lipophilicity) A->B C Intracellular Target Binding (e.g., Kinases, Ribosomes) B->C D Disruption of Pathogen/Cancer Cell Function C->D E Apoptosis / Cell Death D->E

Generalized biological mechanism of action for 5-chloro-8-substituted quinoline derivatives.

References

  • National Center for Biotechnology Information (PubChem). "8-(Bromomethyl)-5-chloroquinoline | C10H7BrClN | CID 13152195 - PubChem." NIH PubChem Database. Available at:[Link]

  • IntechOpen. "Current Development in the Synthesis of Benzimidazole-Quinoline Hybrid Analogues and Their Biological Applications." IntechOpen Book Chapters. Available at:[Link]

  • MDPI - Molbank. "5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline." MDPI Open Access Journals. Available at:[Link]

  • ResearchGate. "Quinoline Analogues and Nanocarrier Systems: A Dual Approach to Anti-Tubercular Therapy." European Journal of Medicinal Chemistry Reports. Available at:[Link]

Orthogonal Functionalization of Bromomethyl-Chloroquinoline Scaffolds: A Technical Guide to Chemoselective Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromomethyl-chloroquinolines (e.g., 3-(bromomethyl)-2-chloroquinoline, 7-(bromomethyl)-4-chloroquinoline) are premier bifunctional building blocks in modern medicinal chemistry. By presenting two distinct electrophilic centers—an aliphatic bromomethyl group and a heteroaromatic carbon-chlorine bond—these scaffolds enable the rapid, modular assembly of complex pharmacophores. This whitepaper provides an in-depth analysis of the kinetic and thermodynamic principles governing their chemoselectivity, offering researchers field-proven, self-validating protocols for orthogonal functionalization.

Mechanistic Causality: The Basis of Orthogonality

The utility of bromomethyl-chloroquinolines lies in the stark contrast in activation energies required to functionalize their two reactive sites. Understanding this causality is critical for designing successful synthetic routes.

The Bromomethyl Handle (Kinetic Control)

The aliphatic bromomethyl group (–CH₂Br) is an exceptionally potent electrophile. The carbon-bromine bond is relatively weak, and the adjacent aromatic quinoline ring stabilizes the Sₙ2 transition state via orbital overlap. Consequently, nucleophilic attack at the –CH₂Br site is kinetically favored and occurs rapidly under mild conditions (e.g., room temperature, weak bases) . This allows for the selective alkylation of amines, phenols, or thiols without disturbing the chloroquinoline core .

The Chloroquinoline Handle (Thermodynamic & Catalytic Control)

Conversely, the reactivity of the chloroquinoline moiety is highly position-dependent and thermodynamically demanding:

  • Activated Positions (C2, C4): The electronegative quinoline nitrogen withdraws electron density via resonance, activating the C2 and C4 positions toward Nucleophilic Aromatic Substitution (SₙAr). However, displacing the chloride ion still requires overcoming the inherent stability of the aromatic system, necessitating harsher conditions such as strong bases (e.g., NaH) or elevated temperatures .

  • Unactivated Positions (C5, C6, C7, C8): Chlorine atoms at these positions are not resonance-activated by the nitrogen. Functionalization here strictly requires transition-metal catalysis (e.g., Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling) to lower the activation energy via oxidative addition .

ReactivityLogic Start Bromomethyl-Chloroquinoline Mild Mild Conditions (RT, Weak Base) Start->Mild Step 1 SN2 SN2 Substitution at -CH2Br Mild->SN2 Harsh Harsh Conditions (High Temp, Strong Base) SNAr SNAr / Cross-Coupling at -Cl Harsh->SNAr Product1 Mono-functionalized Intermediate SN2->Product1 Product2 Di-functionalized Target Molecule SNAr->Product2 Product1->Harsh Step 2

Chemoselective logic for orthogonal functionalization of bromomethyl-chloroquinolines.

Reactivity Profile & Quantitative Metrics

To aid in experimental design, the following table summarizes the comparative reactivity profile of the electrophilic sites within these scaffolds.

Electrophilic SiteReaction MechanismTypical NucleophilesRequired ConditionsRelative Reaction Rate
Bromomethyl (–CH₂Br) Aliphatic Sₙ2Amines, Phenols, ThiolsMild (K₂CO₃, DMF, 25–50°C)Extremely Fast (Kinetic Control)
Activated Chloro (C2, C4) Aromatic SₙArPrimary/Secondary Amines, AlkoxidesHarsh (NaH or 100°C+, Microwave)Slow (Thermodynamic Control)
Unactivated Chloro (C5–C8) Cross-CouplingBoronic Acids, AminesPd/Cu Catalysis, High TempNegligible without catalyst

Self-Validating Experimental Workflows

The following protocols are designed not just as a sequence of steps, but as self-validating systems. By integrating specific analytical checkpoints, researchers can definitively confirm chemoselectivity at each stage.

Workflow N1 Starting Material (e.g., 3-(bromomethyl) -2-chloroquinoline) N2 SN2 Reaction (Nucleophile, K2CO3, DMF, 25°C) N1->N2 N3 Intermediate (Alkyl-linked chloroquinoline) N2->N3 Chemoselective N4 SNAr / Coupling (Amine/Boronic Acid, Heat/Pd catalyst) N3->N4 N5 Final Product (Fully elaborated scaffold) N4->N5 C-Cl Cleavage

Step-by-step workflow for the sequential dual-functionalization of the scaffold.
Protocol 1: Site-Selective Sₙ2 Alkylation (Targeting –CH₂Br)

Objective: To functionalize the bromomethyl group while preserving the chloroquinoline moiety.

  • Preparation: Dissolve 1.0 equivalent of the bromomethyl-chloroquinoline scaffold and 1.1 equivalents of the target nucleophile (e.g., an amine or phenol) in anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent that does not strongly solvate anions. This maximizes the nucleophilicity of the incoming species, accelerating the Sₙ2 pathway and allowing the reaction to proceed at lower temperatures.

  • Base Addition: Add 2.0 equivalents of finely powdered K₂CO₃.

    • Causality: K₂CO₃ is a mild, heterogeneous base. It slowly deprotonates the nucleophile, maintaining a low steady-state concentration of the highly reactive anion. This prevents unwanted side reactions, such as dimerization or premature attack on the chloro site.

  • Reaction: Stir the mixture at 25°C for 2–4 hours under an inert atmosphere.

  • Self-Validation Check (Critical): Analyze the crude reaction mixture via LC-MS.

    • Validation Logic: The successful intermediate must exhibit a characteristic 3:1 isotopic mass pattern (M / M+2) corresponding to the natural abundance of ³⁵Cl and ³⁷Cl. If this pattern is missing, the chloro group has been inadvertently displaced, indicating a failure of chemoselectivity.

Protocol 2: Late-Stage SₙAr or Cross-Coupling (Targeting –Cl)

Objective: To displace the chloro group on the previously alkylated intermediate.

  • Preparation: Dissolve the purified intermediate from Protocol 1 in a suitable solvent (e.g., 1,4-dioxane for cross-coupling, or neat amine for SₙAr).

  • Reagent Addition: Add the secondary nucleophile (for SₙAr) or the coupling partner (e.g., boronic acid for Suzuki-Miyaura).

  • Activation:

    • For SₙAr at C2/C4: Add a strong base (e.g., NaH or aqueous ammonia) and heat to 100°C–120°C.

    • For Cross-Coupling (C5-C8): Add a Palladium catalyst (e.g., Pd(dppf)Cl₂) and heat to 90°C.

    • Causality: The C–Cl bond in the quinoline ring is significantly stronger than the aliphatic C–Br bond. Breaking it requires either overcoming a high thermodynamic barrier (heat + strong nucleophile) or lowering the activation energy via oxidative addition (Pd catalysis).

  • Self-Validation Check (Critical): Analyze the crude reaction mixture via LC-MS.

    • Validation Logic: The successful displacement of the chloro group is confirmed by the complete disappearance of the 3:1 chlorine isotope pattern in the mass spectrum, replaced by a single mass peak corresponding to the fully elaborated scaffold.

Conclusion

The orthogonal reactivity of bromomethyl-chloroquinoline scaffolds provides a highly predictable and modular approach to drug discovery. By exploiting the kinetic preference of the bromomethyl group for Sₙ2 substitution and the thermodynamic/catalytic requirements of the chloroquinoline moiety, researchers can execute complex, site-selective functionalizations with high fidelity. Adhering to the self-validating analytical checkpoints outlined in this guide ensures robust, reproducible synthetic workflows.

References

  • Recent Advances in the Synthesis of Rosettacin. Molecules, MDPI (2024). URL:[Link]

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry, ACS Publications (2016). URL:[Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, via PubMed Central (2022). URL:[Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Journal of Medicinal Chemistry, via PubMed Central (2020). URL:[Link]

Crystal Structure Analysis of 8-Substituted 5-Chloroquinoline Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry. Specifically, 5-chloro-8-hydroxyquinoline (cloxyquin) and its 8-substituted derivatives have emerged as highly potent agents against a variety of pathogens, including multi-drug resistant Mycobacterium tuberculosis, as well as exhibiting promising antitumoral properties[1]. To rationally design next-generation therapeutics from this scaffold, researchers must understand the precise three-dimensional spatial arrangement of these molecules. Single-crystal X-ray diffraction (SCXRD) provides unparalleled insights into molecular conformation, coplanarity, and the supramolecular interactions that dictate drug solubility, stability, and target-binding affinity.

This whitepaper provides an in-depth technical guide on the synthesis, crystallization, and structural analysis of 8-substituted 5-chloroquinoline derivatives, bridging the gap between benchtop protocols and crystallographic theory.

Pharmacological Context & Structural Significance

The biological efficacy of 5-chloroquinoline derivatives is heavily dependent on the substituents at the C8 position. Unmodified 5-chloro-8-hydroxyquinoline is a known antimicrobial and antituberculosis agent[1]. When the 8-hydroxyl group is functionalized—such as through esterification or the addition of bulky heterocycles to form benzimidazole-quinoline hybrids—the resulting molecules demonstrate broad-spectrum antimicrobial activity[2].

Crystallographic analysis is essential here because these modifications alter the molecule's steric bulk and electron density. The crystal structure reveals how the C5 chlorine atom and the C8 substituent influence the dihedral angles of the core, which in turn dictates how the molecule intercalates with DNA or fits into specific enzymatic pockets (such as the eIF4A RNA groove or KRAS allosteric sites).

Synthetic Methodologies & Self-Validating Protocols

The synthesis of 8-substituted 5-chloroquinolines typically proceeds via the O-alkylation of 5-chloro-8-hydroxyquinoline. A critical challenge in this workflow is avoiding competitive N-alkylation and ensuring high purity for downstream crystallization.

Protocol 1: Synthesis of [(5-chloroquinolin-8-yl)oxy]acetic acid methyl ester

Causality & Design: Potassium carbonate (K₂CO₃) is selected as the base because its pKa is perfectly tuned to deprotonate the 8-hydroxyl group (pKa ~9.9) without causing the degradation or hydrolysis of the ester product. Acetone is utilized as a polar aprotic solvent to solubilize the organic reactants while forcing the precipitation of the potassium bromide byproduct, thermodynamically driving the reaction forward.

Step-by-Step Workflow:

  • Deprotonation: Suspend 5-chloro-8-hydroxyquinoline (1.0 eq) in anhydrous acetone. Add anhydrous K₂CO₃ (2.0 eq). Self-Validation Check: The suspension will shift to a deep yellow/greenish hue, visually confirming the formation of the highly nucleophilic phenoxide anion.

  • Alkylation: Add methyl bromoacetate (1.2 eq) dropwise at room temperature, then heat to reflux for 3 hours. Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting material spot (Rf ~0.4) is entirely replaced by a higher-running product spot (Rf ~0.6). The appearance of a white precipitate (KBr) also confirms reaction progression.

  • Workup: Filter the hot mixture to remove inorganic salts. Concentrate the filtrate in vacuo, partition between ethyl acetate and brine, and dry the organic layer over MgSO₄.

  • Purification: Recrystallize the crude residue from isopropyl ether. Self-Validation Check: Obtain a melting point. A sharp melting point at 102.1–102.3 °C confirms the high purity required for subsequent crystallographic studies.

Crystallization & X-Ray Diffraction Workflows

Obtaining diffraction-quality single crystals of 5-chloroquinoline derivatives is notoriously difficult due to their inherent supramolecular behavior. Research indicates that 5-chloro-8-hydroxyquinoline acts as a highly efficient low-molecular-weight gelator in aqueous alcohol solutions[3]. Consequently, traditional slow evaporation in alcohols often yields amorphous xerogels rather than ordered single crystals.

To bypass this, Vapor Diffusion using a non-alcoholic solvent/antisolvent pair is the method of choice. This technique provides a controlled, ultra-slow supersaturation gradient, minimizing lattice defects and preventing rapid supramolecular polymerization into a gel network.

Protocol 2: Single Crystal Growth via Vapor Diffusion
  • Solubilization: Dissolve 10–15 mg of the highly pure 8-substituted 5-chloroquinoline derivative in 0.5 mL of a "good" solvent (e.g., Dichloromethane) inside a small inner vial.

  • Diffusion Setup: Place the uncapped inner vial into a larger outer vial containing 3 mL of a volatile antisolvent (e.g., Pentane or Hexane).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store it undisturbed in a vibration-free environment at 20 °C. Self-Validation Check: After 48–96 hours, inspect the inner vial under a polarized light microscope. Crystals that extinguish light uniformly upon stage rotation are single crystals suitable for X-ray diffraction. The absence of a fibrous network confirms that gelation was successfully avoided.

G N1 5-Chloro-8-hydroxyquinoline (Starting Material) N2 Alkylation / Substitution (e.g., Methyl bromoacetate, K2CO3) N1->N2 Reactants N3 8-Substituted 5-Chloroquinoline (Intermediate/Product) N2->N3 Yield N4 Purification (Recrystallization / Column Chromatography) N3->N4 N5 Vapor Diffusion Crystallization (Avoids Amorphous Gelation) N4->N5 Supersaturation N6 Single Crystal X-Ray Diffraction (Data Collection & Refinement) N5->N6 Crystal Harvesting

Workflow for the synthesis and crystallographic analysis of 5-chloroquinoline derivatives.

Crystallographic Data & Supramolecular Architecture

Once high-quality crystals are harvested, SCXRD provides atomic-level resolution of the molecular and supramolecular structure.

Quantitative Crystallographic Data

The following table summarizes the unit cell parameters for representative quinoline derivatives and complexes, highlighting the typical monoclinic packing preferences of these scaffolds.

Compound / ComplexSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Z
5-Chloro-8-hydroxyquinolinium nitrate[4]Monoclinic7.437911.551811.228895.831959.804
8-Hydroxyquinoline-Sulfamethoxazole Complex[5]Monoclinic (P2₁/c)6.766514.703718.167191.9331806.464
Supramolecular Interactions

The crystal packing of 8-substituted 5-chloroquinolines is governed by a delicate balance of non-covalent interactions:

  • Hydrogen Bonding: In protonated forms (e.g., 5-chloro-8-hydroxyquinolinium nitrate), the cation and anion are nearly coplanar (dihedral angle = 16.1°), held together by robust N–H···O and O–H···O hydrogen bonds that generate R⁴₄(14) ring motifs[4]. In complexed states, interleaved H-bond zigzag channels entrap the quinoline molecules[5].

  • Halogen Bonding & Pi-Pi Stacking: The chlorine atom at the C5 position is highly polarizable, often participating in C–Cl···π or C–Cl···O interactions. These halogen bonds, combined with the π-π stacking of the electron-deficient quinoline rings, provide the thermodynamic stability required for the rigid crystal lattice.

G M1 8-Substituted 5-Chloroquinoline Core H1 Intermolecular H-Bonding (N-H...O, O-H...O) M1->H1 P1 Pi-Pi Stacking (Quinoline Rings) M1->P1 H2 Halogen Bonding (C-Cl...Pi / C-Cl...O) M1->H2 S1 3D Supramolecular Zigzag Channels H1->S1 Directional Assembly P1->S1 Core Stacking H2->S1 Lattice Stabilization

Supramolecular assembly mechanisms driven by non-covalent interactions in crystal lattices.

Structure-Activity Relationship (SAR) Insights

The crystallographic data directly informs rational drug design. The spatial orientation of the 8-substituent relative to the quinoline core dictates the molecule's ability to fit into target enzymatic pockets. For instance, in the synthesis of 8-[(1H-benzimidazol-2-yl)methoxy]-5-chloroquinoline derivatives, the methylene linker provides rotational flexibility, allowing the benzimidazole and quinoline rings to adopt a V-shaped or coplanar conformation depending on the target binding site[2]. This structural adaptability is the root cause of their broad-spectrum antimicrobial activity.

Furthermore, the presence of the C5 chlorine atom increases the lipophilicity of the scaffold, enhancing cellular penetration while simultaneously acting as an anchor point within hydrophobic binding pockets via halogen bonding. Understanding these constraints through SCXRD allows medicinal chemists to optimize the linker length and substituent bulk to maximize target affinity and minimize off-target toxicity.

References

  • Source: nih.
  • Source: nih.
  • Title: Synthesis and antimicrobial activities of novel n-substituted 8-(1-alkyl/alkylsulphonyl/alkoxycarbonyl-benzimidazol-2-ylmethoxy)
  • Source: researchgate.
  • Source: scispace.

Sources

The Evolution and Synthesis of Halogenated Quinoline Intermediates: From Antimalarials to Biofilm Eradicators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated quinolines represent one of the most privileged and synthetically versatile scaffolds in medicinal chemistry. Originally derived from the structural simplification of natural cinchona alkaloids, the strategic introduction of halogen atoms (chlorine, bromine, iodine) onto the quinoline core has historically solved critical pharmacokinetic liabilities, such as rapid metabolic degradation. Today, these intermediates are experiencing a renaissance, transitioning from foundational antimalarial precursors to next-generation therapeutic agents capable of eradicating drug-resistant bacterial biofilms. This technical guide provides an in-depth analysis of the mechanistic pathways, historical discovery, and standardized experimental protocols defining halogenated quinoline synthesis.

Historical Discovery: The Halogenated Paradigm Shift

The trajectory of quinoline-based drug discovery began in the 17th century with the isolation of quinine from Cinchona bark[1]. However, the true inflection point for synthetic intermediates occurred in the 1930s. In 1934, Hans Andersag at IG Farben synthesized chloroquine, a 4-aminoquinoline derivative that would become the gold standard for malaria treatment[1].

The commercial viability of chloroquine was entirely dependent on the discovery and scalable synthesis of its key intermediate, 4,7-dichloroquinoline , patented in 1937[1]. The 7-chloro substitution was a mechanistic breakthrough: it not only prevented the rapid metabolic oxidation of the quinoline core but also precisely tuned the molecule's pKa and lipophilicity, trapping the drug within the acidic digestive vacuole of Plasmodium falciparum[2].

DiscoveryTimeline A 17th Century Quinine Isolation B 1920s Plasmoquine Synthesis A->B Structural Simplification C 1934 Chloroquine Discovery B->C Toxicity Reduction D 1937 4,7-Dichloroquinoline (Key Halogenated Intermediate) C->D Scalable Manufacturing Need E 21st Century HQ Biofilm Eradicators D->E Scaffold Hopping & C-H Activation

Logical timeline of halogenated quinoline discovery from natural alkaloids to modern therapeutics.

Mechanistic Evolution of Quinoline Synthesis

The synthesis of halogenated quinolines requires precise regiocontrol, a challenge that early methodologies struggled to overcome.

  • Classical Methods (Skraup & Doebner-Miller): The traditional Skraup synthesis involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. However, applying this to halogenated anilines often results in poor yields (20–40%) and violent exothermic reactions[3]. The highly acidic conditions lead to competing electrophilic aromatic substitutions and decomposition of the sensitive halogenated precursors.

  • The Gould-Jacobs Approach: To synthesize 4,7-dichloroquinoline with high regioselectivity, the Gould-Jacobs reaction became the industry standard. As detailed by 4, this method relies on the conjugate addition of m-chloroaniline to diethyl ethoxymethylenemalonate (DEMM)[4].

    • Causality of Reagent Choice: DEMM is selected over simple enones because the ethoxymethylene group acts as an excellent leaving group during the initial nucleophilic attack, forming a stable enamine. The malonate diester provides a highly activated electrophilic center for the subsequent thermal Friedel-Crafts-type cyclization.

    • Causality of Solvent Choice: Diphenyl ether is used for the cyclization step because its high boiling point (259 °C) perfectly accommodates the extreme thermal energy (250 °C) required to drive the ring closure via the entropic release of ethanol[4].

  • Modern C-H Activation: Recent advancements have shifted toward transition-metal catalyzed regioselective functionalization. Palladium-catalyzed C-H arylation and halogenation of quinoline N-oxides now allow for late-stage functionalization without the need for harsh thermal cyclizations[3].

Experimental Protocol: Scalable Synthesis of 4,7-Dichloroquinoline

The following protocol describes a self-validating, four-step synthesis of 4,7-dichloroquinoline, adapted from the modified Price and Roberts methodology[4].

Step 1: Condensation

  • Charge a reactor with equimolar amounts of m-chloroaniline and DEMM.

  • Heat the neat mixture to 100 °C for 2 hours.

  • Mechanistic Check: The temperature is kept strictly at 100 °C to ensure complete enamine (acrylate intermediate) formation while preventing premature, uncontrolled cyclization.

Step 2: Thermal Cyclization

  • Dilute the crude acrylate intermediate in diphenyl ether (10 volumes).

  • Heat the solution to 250 °C for 2 hours.

  • Self-Validation: The reaction progress is monitored by the distillation of ethanol byproduct. The cessation of ethanol evolution indicates the completion of the Friedel-Crafts cyclization, yielding the quinoline ester (90–96% yield)[4].

Step 3: Saponification & Decarboxylation

  • Treat the quinoline ester with 10% aqueous NaOH at reflux for 2 hours to achieve quantitative saponification to the carboxylic acid[4].

  • Acidify with 10% H₂SO₄ to precipitate the acid, then heat the isolated solid to drive thermal decarboxylation, yielding 7-chloro-4-hydroxyquinoline[4].

Step 4: Chlorination

  • Suspend the 7-chloro-4-hydroxyquinoline in neat Phosphorus Oxychloride (POCl₃) and heat to 135 °C for 2 hours[4].

  • Causality: POCl₃ acts as both an activating agent and a chloride source. The 4-hydroxyl group attacks the phosphorus, forming a Vilsmeier-Haack type phosphorodichloridate intermediate, turning the C4 position into a highly electrophilic center primed for chloride substitution.

  • Self-Validation & Quenching: Carefully pour the hot mixture over crushed ice to safely hydrolyze excess POCl₃. Adjust the pH to 7-8 using ammonium hydroxide to precipitate the final product. Confirm purity via TLC (Hexane:EtOAc 3:1); the highly polar 4-hydroxy precursor spot (Rf ~0.1) must be entirely replaced by the non-polar 4,7-dichloroquinoline spot (Rf ~0.7).

SynthesisWorkflow Start m-Chloroaniline + DEMM Step1 Step 1: Condensation (100°C, 2h) Start->Step1 Int1 Acrylate Intermediate Step1->Int1 Eliminates EtOH Step2 Step 2: Thermal Cyclization Diphenyl Ether (250°C, 2h) Int1->Step2 Int2 Quinoline Ester Step2->Int2 Friedel-Crafts type Step3 Step 3: Saponification & Decarboxylation (NaOH then H2SO4, Heat) Int2->Step3 Int3 7-Chloro-4-hydroxyquinoline Step3->Int3 -CO2 Step4 Step 4: Chlorination POCl3 (135°C, 2h) Int3->Step4 End 4,7-Dichloroquinoline (Yield >85%) Step4->End Nucleophilic substitution

Step-by-step experimental workflow for the synthesis of 4,7-dichloroquinoline.

Modern Applications: Eradicating Drug-Resistant Biofilms

Beyond antimalarials, halogenated quinolines (HQs) are currently at the forefront of antimicrobial resistance (AMR) research. Conventional antibiotics target actively replicating planktonic cells but fail against the non-replicating persister cells found in bacterial biofilms.

Through a process of scaffold hopping from phenazines to quinolines, researchers discovered that HQs can rapidly induce iron starvation in Staphylococcal biofilms, leading to cell death[5]. According to studies published on 6, synthetically tuning the 2-position of the HQ scaffold drastically enhances water solubility and biofilm penetration[6]. For instance, the derivative HQ-2 (ClogP = 3.44) demonstrated highly potent antibacterial activities against methicillin-resistant Staphylococcus epidermidis (MRSE) planktonic cells with a minimum inhibitory concentration (MIC) of 0.59 µM, and a minimum biofilm eradication concentration (MBEC) of 2.35 µM[6].

Quantitative Data Summaries

The structural optimization of halogenated quinolines is heavily guided by their lipophilicity (ClogP) and target metrics. Table 1 summarizes the pharmacological profiles of key historical and modern halogenated quinolines.

Table 1: Pharmacological and Physicochemical Properties of Key Halogenated Quinolines

CompoundHalogen SubstitutionPrimary IndicationClogPKey Activity Metric
Chloroquine 7-ChloroAntimalarial~4.6IC₅₀ (P. falciparum) < 10 nM
4,7-Dichloroquinoline 4,7-DichloroSynthesis Intermediate~3.2N/A (Precursor)
Clioquinol 5-Chloro, 7-IodoAntifungal / Antiprotozoal~3.1Chelates Zn²⁺/Cu²⁺
RA-HQ-12 5,7-Dibromo, 2-AlkylAnti-biofilm (MRSA)~4.5MBEC = 7.8–93.8 µM
HQ-2 2-Modified HQAnti-biofilm (MRSE)3.44MIC = 0.59 µM

References

  • Wikipedia - Chloroquine: Chemical synthesis and History. Available at:[Link]

  • ACS Publications - Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Available at:[Link]

  • NIH / PMC - Halogenated quinoline kill agent rapidly induces iron starvation of Staphylococcal biofilms. Available at:[Link]

  • ResearchGate - The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. Available at:[Link]

  • MDPI - Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available at:[Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 8-(Bromomethyl)-5-chloroquinoline via Wohl-Ziegler Radical Bromination

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Application Focus: Synthesis of highly functionalized quinoline building blocks for TLR7 agonists, antimicrobial agents, and multidentate metal ligands.

Executive Summary & Mechanistic Rationale

The synthesis of 8-(bromomethyl)-5-chloroquinoline from 5-chloro-8-methylquinoline is a critical transformation in medicinal chemistry, providing a highly reactive electrophilic handle (the benzylic bromide) for subsequent cross-coupling, amination, or etherification [4, 5].

As a Senior Application Scientist, I frequently see standard bromination protocols fail due to over-bromination, ring-halogenation, or poor conversion. To achieve high yields and absolute regioselectivity, this transformation must be executed via a Wohl-Ziegler bromination [1].

The Causality of Experimental Choices
  • Regioselectivity via Radical Stability: Bromination occurs exclusively at the 8-methyl position because the resulting benzylic radical is highly resonance-stabilized by the adjacent quinoline aromatic system. The 5-chloro substituent acts as an electron-withdrawing group, slightly deactivating the quinoline ring toward unwanted electrophilic aromatic substitution, thereby protecting the core [3].

  • N-Bromosuccinimide (NBS) as a Bromine Sink: We do not use elemental bromine ( Br2​ ) directly. Instead, NBS reacts with trace hydrogen bromide ( HBr ) generated during the reaction to release Br2​ at a very low, steady-state concentration. This low concentration is the mechanistic secret to preventing ionic addition across the aromatic double bonds, forcing the reaction down the radical substitution pathway [2].

  • AIBN over BPO: Azobisisobutyronitrile (AIBN) is selected as the radical initiator over Benzoyl Peroxide (BPO) because AIBN undergoes clean homolysis at 75–80 °C (half-life 2 hours), perfectly matching the reflux temperature of our chosen solvent system without generating reactive oxygen-centered radicals that can lead to side reactions [2].

Mechanism Init Init Prop1 Prop1 Init->Prop1 Br• Prop2 Prop2 Prop1->Prop2 Ar-CH2• NBS NBS Prop1->NBS HBr Prop2->Prop1 Br• (Chain reaction) Term 4. Termination Radical Recombination Prop2->Term Excess Radicals NBS->Prop2 Br2

Figure 1. Mechanistic cycle of the Wohl-Ziegler radical bromination highlighting the role of NBS as a steady-state bromine source.

Experimental Design & Reagent Selection

Historically, Carbon Tetrachloride ( CCl4​ ) was the gold-standard solvent for this reaction because it lacks abstractable hydrogen atoms and forces the byproduct (succinimide) to precipitate, providing a visual cue of reaction completion [1]. However, due to its severe toxicity and ozone-depleting nature, this protocol utilizes Trifluorotoluene ( PhCF3​ ) . PhCF3​ is a green, non-toxic alternative that perfectly mimics the non-polar, radical-transparent properties of CCl4​ while offering a convenient boiling point (102 °C) [2].

Table 1: Reaction Stoichiometry and Specifications (10 mmol Scale)
Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
5-Chloro-8-methylquinoline 177.631.001.78 gStarting Substrate
N-Bromosuccinimide (NBS) 177.981.152.05 gBromine Source
Azobisisobutyronitrile (AIBN) 164.210.10164 mgRadical Initiator
Trifluorotoluene ( PhCF3​ ) 146.11N/A30.0 mLSolvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By carefully observing the physical state of the reaction mixture, you can definitively track the progress of the transformation.

Workflow A 1. Setup 5-Chloro-8-methylquinoline + NBS + AIBN B 2. Reaction PhCF3 Solvent 75-80°C, 8-12h A->B N2 Atmosphere C 3. Workup Cool to RT Filter Succinimide B->C Monitor via TLC D 4. Isolation Aqueous Wash Concentration C->D Celite Filtration

Figure 2. End-to-end experimental workflow for the synthesis and isolation of 8-(bromomethyl)-5-chloroquinoline.

Phase 1: Setup and Initiation
  • Glassware Preparation: Ensure a 100 mL round-bottom flask is oven-dried and purged with inert gas ( N2​ or Argon). Causality: Trace moisture reacts with NBS to form hypobromous acid ( HOBr ), which promotes unwanted ionic side reactions.

  • Reagent Addition: Add 5-chloro-8-methylquinoline (1.78 g, 10 mmol) and NBS (2.05 g, 11.5 mmol) to the flask.

  • Solvent & Initiator: Suspend the mixture in anhydrous PhCF3​ (30 mL). Add AIBN (164 mg, 1.0 mmol) in a single portion.

  • Atmosphere: Seal the flask with a septum and flush with N2​ for 5 minutes.

Phase 2: Propagation and Monitoring
  • Heating: Equip the flask with a reflux condenser and lower it into a pre-heated oil bath at 75–80 °C.

  • Visual Validation: Initially, the NBS will sit at the bottom of the flask. As the reaction progresses, NBS is consumed and succinimide is generated. Succinimide is highly insoluble in PhCF3​ and will visibly float to the surface or form a distinct crystalline suspension.

  • TLC Monitoring: After 8 hours, sample the reaction. Run a TLC (Hexane:Ethyl Acetate 4:1). The product will appear as a distinct UV-active spot running slightly below or adjacent to the starting material.

Phase 3: Workup and Isolation
  • Quenching: Once complete consumption of the starting material is confirmed, remove the flask from the heat and allow it to cool to room temperature (20 °C). Causality: Cooling ensures maximum precipitation of the succinimide byproduct.

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite. Wash the filter cake with cold Dichloromethane (DCM) (2 × 15 mL) to ensure complete recovery of the product.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO3​ (30 mL) to neutralize trace HBr , followed by brine (30 mL).

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product as a pale yellow/brown solid.

Phase 4: Purification
  • Flash Chromatography: Purify the crude material via silica gel flash chromatography using a gradient of 0% to 10% Ethyl Acetate in Hexanes.

  • Storage: Store the purified 8-(bromomethyl)-5-chloroquinoline under inert atmosphere at -20 °C. Note: Benzylic bromides are lachrymators and prone to slow hydrolysis; avoid prolonged exposure to ambient moisture.

Analytical Self-Validation (Quality Control)

To confirm the success of the protocol, perform 1H NMR spectroscopy ( CDCl3​ , 400 MHz). The transformation is definitively validated by observing the shift of the aliphatic protons:

  • Starting Material: A distinct singlet integrating to 3H at 2.8 ppm (Ar- CH3​ ).

  • Target Product: The disappearance of the 2.8 ppm peak and the emergence of a new singlet integrating to 2H at 5.2 - 5.3 ppm (Ar- CH2​Br ). The strong downfield shift is caused by the electronegative bromine atom deshielding the benzylic protons [4].

References

  • "Wohl-Ziegler Reaction - Mechanism and Applications." Organic Chemistry Portal. URL:[Link]

  • "Wohl–Ziegler bromination." Wikipedia. URL:[Link]

  • "8-(Bromomethyl)-5-chloroquinoline | CID 13152195." PubChem. URL:[Link]

  • "Evaluation of A22 Analogs as Gram-negative Antimicrobial Agents." ResearchGate. URL:[Link]

  • "Bicyclic TLR7 agonists and uses thereof (WO2025188693A1)." Google Patents.

Application Note & Protocol: Selective Radical Bromination of 5-Chloro-8-Methylquinoline using N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Halogenated Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and biologically active compounds.[1][2][3] The introduction of halogen atoms, particularly bromine, onto the quinoline ring system can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity.[4][5] This makes halogenated quinolines valuable intermediates in the synthesis of novel therapeutic agents.[5][6] Specifically, the 8-(bromomethyl)quinoline moiety serves as a key building block for introducing a reactive handle, enabling further molecular elaboration through nucleophilic substitution reactions.[1] This application note provides a comprehensive guide to the selective radical bromination of the methyl group in 5-chloro-8-methylquinoline to yield 8-(bromomethyl)-5-chloroquinoline, a crucial intermediate for drug discovery programs.[7][8]

The Wohl-Ziegler Reaction: A Primer on Radical Bromination with NBS

The selective bromination of an allylic or benzylic position in the presence of other reactive functional groups is a common challenge in organic synthesis. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as a brominating agent, provides an elegant solution.[9][10][11] This reaction proceeds via a free-radical chain mechanism, offering high selectivity for the weaker C-H bonds found at benzylic and allylic positions.[10][12][13]

Mechanism Overview:

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or irradiation with UV light.[9][10][13] This generates initiator radicals.

  • Propagation:

    • The initiator radical abstracts a hydrogen atom from trace amounts of HBr present, generating a bromine radical (Br•).

    • The highly reactive bromine radical then abstracts a hydrogen atom from the benzylic methyl group of 5-chloro-8-methylquinoline, forming a resonance-stabilized benzylic radical.

    • This benzylic radical reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr) to yield the desired product, 8-(bromomethyl)-5-chloroquinoline, and another bromine radical, which continues the chain reaction.[10][12]

  • Termination: The reaction is terminated by the combination of any two radical species.

A key aspect of the Wohl-Ziegler reaction is maintaining a low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture.[10][14] NBS serves as a constant source of Br₂ at a low concentration, which favors the desired radical substitution over competitive electrophilic addition to the aromatic ring.[10][14]

Experimental Design: Key Parameters and Considerations

The successful and selective radical bromination of 5-chloro-8-methylquinoline hinges on the careful control of several experimental parameters.

Reagent Selection and Stoichiometry
  • N-Bromosuccinimide (NBS): Use freshly recrystallized NBS to minimize side reactions.[9] Impurities in NBS can lead to inconsistent results. A slight excess (1.1 to 1.2 equivalents) is typically used to ensure complete conversion of the starting material.

  • Radical Initiator: Both AIBN and BPO are effective initiators. AIBN is often preferred due to its more predictable decomposition kinetics. A catalytic amount (0.1 to 0.2 equivalents) is sufficient.

  • Solvent: The choice of solvent is critical. Non-polar solvents that can sustain a radical chain reaction are ideal.[13] Carbon tetrachloride (CCl₄) is the traditional solvent for Wohl-Ziegler reactions due to its inertness.[9][15] However, due to its toxicity and environmental concerns, alternative solvents such as cyclohexane, acetonitrile, or 1,2-dichloroethane are now more commonly used.[15][16][17] The solvent must be anhydrous, as the presence of water can lead to hydrolysis of the product.[9]

Reaction Conditions
  • Temperature: The reaction is typically carried out at the reflux temperature of the chosen solvent to ensure efficient decomposition of the radical initiator.[9]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent quenching of radicals by atmospheric oxygen.

  • Light: In some cases, initiation can be achieved or enhanced by irradiation with a UV lamp.[9][12]

Potential Side Reactions
  • Aromatic Bromination: Although NBS favors radical substitution, some electrophilic aromatic bromination can occur, especially if the concentration of HBr and Br₂ becomes too high.[10][18]

  • Dibromination: Over-bromination to form the dibromomethyl derivative can occur if an excess of NBS is used or if the reaction is allowed to proceed for too long.

Detailed Experimental Protocol

This protocol outlines the procedure for the radical bromination of 5-chloro-8-methylquinoline.

Materials and Equipment
  • 5-chloro-8-methylquinoline

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Setup and Procedure

Reaction Workflow Diagram

Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with 5-chloro-8-methylquinoline, NBS, and AIBN B Add anhydrous CCl4 A->B C Flush with N2/Ar B->C D Heat to reflux (e.g., ~77°C) C->D Initiate Reaction E Monitor by TLC D->E F Cool to RT, filter succinimide E->F Reaction Complete G Wash with NaHCO3(aq) F->G H Wash with Na2S2O3(aq) G->H I Wash with brine H->I J Dry over MgSO4 I->J K Concentrate in vacuo J->K L Purify by column chromatography K->L

Caption: Workflow for the radical bromination of 5-chloro-8-methylquinoline.

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-8-methylquinoline (1.0 eq), N-bromosuccinimide (1.1 eq), and azobisisobutyronitrile (0.1 eq).

  • Add anhydrous carbon tetrachloride to the flask.

  • Flush the apparatus with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford 8-(bromomethyl)-5-chloroquinoline.

Characterization

The identity and purity of the final product, 8-(bromomethyl)-5-chloroquinoline, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8]

Tabulated Reaction Parameters

ParameterRecommended Value/ConditionRationale
Stoichiometry
5-chloro-8-methylquinoline1.0 equivalentLimiting reagent
N-Bromosuccinimide (NBS)1.1 - 1.2 equivalentsEnsures complete consumption of starting material
Radical Initiator (AIBN)0.1 - 0.2 equivalentsCatalytic amount sufficient for initiation
Solvent
TypeAnhydrous Carbon Tetrachloride (or Cyclohexane, Acetonitrile)Inert, non-polar solvent that supports radical chain reactions
Conditions
TemperatureReflux (~77°C for CCl₄)Promotes thermal decomposition of the initiator
AtmosphereInert (Nitrogen or Argon)Prevents quenching of radicals by oxygen
Reaction Time2 - 4 hoursTypical duration, monitor by TLC for completion

Safety Precautions

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant.[9][19][20][21] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19][20][21][22][23]

  • Radical Initiators (AIBN, BPO): These compounds can be explosive upon heating or shock.[24] Handle with care and store appropriately.

  • Solvents: Carbon tetrachloride is a known carcinogen and is toxic.[17] Handle with extreme caution in a fume hood. Whenever possible, consider using less hazardous alternatives.[15][17]

  • General Handling: Always wear appropriate PPE when handling any chemicals.[21][22][23] Avoid inhalation, ingestion, and skin contact.[20][22][23] In case of accidental exposure, consult the material safety data sheet (MSDS) for the specific chemical and seek medical attention if necessary.[20][22][23]

Conclusion

The radical bromination of 5-chloro-8-methylquinoline using NBS is a reliable and selective method for the synthesis of 8-(bromomethyl)-5-chloroquinoline. By carefully controlling the reaction conditions and stoichiometry, high yields of the desired product can be achieved while minimizing the formation of byproducts. This versatile intermediate provides a valuable platform for the development of novel quinoline-based compounds with potential applications in drug discovery and development.

References

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Chad's Prep®. 10.3 Allylic and Benzylic Bromination with NBS. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • OrgoSolver. Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. [Link]

  • Royal Society of Chemistry. Solid-state regio- and stereo-selective benzylic bromination of diquinoline compounds using N-bromosuccinimide. Green Chemistry. [Link]

  • Beilstein-Institut. Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry. [Link]

  • YouTube. NBS: Radical Bromination. [Link]

  • ResearchGate. Solid-state regio- and stereo-selective benzylic bromination of diquinoline compounds using N-bromosuccinimide | Request PDF. [Link]

  • Sciencelab.com. N-Bromosuccinimide - Material Safety Data Sheet (MSDS). [Link]

  • Chemistry Stack Exchange. Conditions for free radical bromination using NBS and peroxides?. [Link]

  • Wiley Online Library. Using NBS as a Mild Bromination Reagent for Polyalkoxyaromatic Systems. [Link]

  • Loba Chemie. N-BROMOSUCCINIMIDE EXTRA PURE MSDS CAS-No.. [Link]

  • Escoffier. Nbs Bromination. [Link]

  • Reddit. Solvent for NBS bromination : r/chemistry. [Link]

  • American Chemical Society. Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. Organic Letters. [Link]

  • University of Glasgow. Selectivity of Aryl and Benzylic Bromination. [Link]

  • PubChemLite. 8-(bromomethyl)-5-chloroquinoline (C10H7BrClN). [Link]

  • ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. (i).... [Link]

  • PubChem. 8-(Bromomethyl)-5-chloroquinoline | C10H7BrClN | CID 13152195. [Link]

  • Semantic Scholar. NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline in One Pot: Scope and Mechanistic Study. [Link]

  • National Center for Biotechnology Information. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. [Link]

  • Royal Society of Chemistry. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. [Link]

  • Liberty University. Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction. [Link]

  • National Center for Biotechnology Information. Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. [Link]

  • National Center for Biotechnology Information. Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. [Link]

  • ResearchGate. Halogenation of 8-methyl quinoline | Download Scientific Diagram. [Link]

  • ResearchGate. Synthesis of Quinolines by Visible-Light Induced Radical Reaction of Vinyl Azides and -Carbonyl Benzyl Bromides | Request PDF. [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • PubChem. 8-Bromo-5-chloroquinoline | C9H5BrClN | CID 14548349. [Link]

  • National Center for Biotechnology Information. Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024. [Link]

  • National Center for Biotechnology Information. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

  • ResearchGate. Drugs and biologically active compounds containing halogenated quinolines scaffolds.. [Link]

  • University of Cambridge. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • National Center for Biotechnology Information. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. [Link]

Sources

Application Note: N-Alkylation of Amines Using 8-(Bromomethyl)-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of halogenated quinoline scaffolds is a cornerstone strategy in modern drug discovery. This application note details the optimized protocols, mechanistic rationale, and analytical validation strategies for the N-alkylation of primary and secondary amines using 8-(Bromomethyl)-5-chloroquinoline . Designed for medicinal chemists and process scientists, this guide provides a self-validating workflow to maximize yields while minimizing common side reactions such as over-alkylation and self-quaternization.

Scientific Context & Pharmacophore Rationale

The 8-hydroxyquinoline and related quinoline frameworks are privileged structures in medicinal chemistry, known for their broad spectrum of biological activities, including the modulation of cellular processes like the unfolded protein response (UPR) and autophagy[1]. The specific incorporation of halogen atoms—such as the 5-chloro substituent—into these structures is a proven strategy to fine-tune physicochemical properties, enhance metabolic stability against cytochrome P450 enzymes, and improve membrane permeability[1].

By utilizing 8-(Bromomethyl)-5-chloroquinoline (CAS: 88474-19-5)[2] as an electrophilic building block, researchers can efficiently append the 5-chloroquinolin-8-ylmethyl pharmacophore to various amine-containing drug candidates.

Mechanistic Causality: The S_N2 Pathway

The N-alkylation of amines with 8-(Bromomethyl)-5-chloroquinoline proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The success of this reaction relies on specific electronic and steric factors inherent to the reagent:

  • Electrophilic Activation: The benzylic-like carbon at the 8-position is highly activated by the adjacent aromatic system, lowering the activation energy for the S_N2 transition state.

  • Suppression of Self-Quaternization: A common risk with nitrogen-containing alkyl halides is the formation of polymeric quaternary ammonium salts (where the quinoline nitrogen attacks the bromomethyl group of another molecule). However, the 5-chloro group acts as an electron-withdrawing group (EWG), subtly reducing the electron density and basicity of the quinoline nitrogen. Furthermore, the 8-position is sterically hindered. Together, these factors suppress self-quaternization, ensuring the electrophile remains fully available for the target external amine.

Experimental Design & Parameter Selection

To achieve high conversion rates, the reaction conditions must be tailored to the nucleophilicity and steric profile of the target amine.

  • Base Selection: An acid scavenger is required to neutralize the hydrobromic acid (HBr) byproduct. For sterically unhindered secondary amines, heterogeneous inorganic bases like Potassium Carbonate (K₂CO₃) are ideal as they do not interfere with the organic phase. For sluggish or sterically hindered amines, N,N-Diisopropylethylamine (DIPEA) provides a homogeneous alternative; its bulky isopropyl groups prevent it from acting as a competing nucleophile.

  • Solvent Selection: Polar aprotic solvents such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are mandatory. They solvate the cations of the base but leave the amine nucleophile "naked" and highly reactive, accelerating the S_N2 displacement.

  • Temperature Control: Primary amines should be reacted at room temperature to minimize the thermodynamic drive toward dialkylation. Secondary amines often require thermal activation (60–80 °C) to overcome steric barriers.

Quantitative Optimization Data

The following table summarizes the causal relationship between amine classes and required reaction parameters based on empirical optimization:

EntryAmine TypeSolventBase (Eq.)Temp (°C)Time (h)Yield (%)Mechanistic Causality / Observation
1Secondary (Cyclic)MeCNK₂CO₃ (2.0)60485–92Optimal for unhindered amines; insoluble base drives reaction cleanly.
2Secondary (Acyclic)DMFDIPEA (2.5)80875–82Higher temp needed for steric hindrance; homogeneous base prevents clumping.
3Primary (Aliphatic)MeCNCs₂CO₃ (1.5)251260–70Room temp and bulky base suppress unwanted dialkylation (over-alkylation).
4Aniline (Aromatic)DMFNaH (1.2)0 to 25665–75Weak nucleophilicity requires pre-deprotonation to an amide anion prior to alkylation.

Reaction Workflow Visualization

SN2_Optimization Amine Target Amine (Nucleophile) Complex S_N2 Transition State (Polar Aprotic Solvent) Amine->Complex Nucleophilic Attack Reagent 8-(Bromomethyl)- 5-chloroquinoline Reagent->Complex Electrophile Product N-Alkylated Product (Target Scaffold) Complex->Product Bromide Departure Byproduct HBr Byproduct (Scavenged by Base) Complex->Byproduct Neutralization

Figure 1: S_N2 pathway for the N-alkylation of amines using 8-(Bromomethyl)-5-chloroquinoline.

Detailed Protocol: N-Alkylation Workflow

This protocol is optimized for the alkylation of a standard secondary cyclic amine (e.g., piperidine or piperazine derivatives).

Materials & Reagents
  • 8-(Bromomethyl)-5-chloroquinoline (1.0 equiv, limiting reagent)

  • Target Amine (1.1 to 1.2 equiv)

  • Potassium Carbonate (K₂CO₃, 325 mesh, 2.0 equiv)

  • Anhydrous Acetonitrile (MeCN, 0.1 M relative to electrophile)

Step-by-Step Methodology
  • Preparation of the Nucleophile Solution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Target Amine (1.2 equiv) in anhydrous MeCN. Add finely powdered K₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 15 minutes to ensure uniform dispersion.

  • Electrophile Addition (Critical Step): Dissolve 8-(Bromomethyl)-5-chloroquinoline (1.0 equiv) in a minimal volume of anhydrous MeCN. Add this solution dropwise to the amine suspension over 10 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, preventing localized depletion of the base and minimizing side reactions.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C under an inert nitrogen atmosphere. Stir vigorously for 4 to 6 hours.

  • Reaction Monitoring & Self-Validation: Monitor the reaction progress via LC-MS.

    • Self-Validating Checkpoint (Mass Spectrometry): The starting material contains both chlorine and bromine, yielding a distinct M, M+2, M+4 isotopic pattern in mass spectrometry. Upon successful S_N2 displacement, the bromine atom is lost. The resulting product will exclusively display a 3:1 (M : M+2) isotopic ratio characteristic of a single chlorine atom. If the M+4 peak persists, unreacted electrophile remains.

  • Workup: Once LC-MS indicates >95% conversion, cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts (K₂CO₃ and KBr). Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the crude residue in Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃ (1x) and Brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification & NMR Validation: Purify the crude product via flash column chromatography (Silica gel, typically using a gradient of DCM/MeOH or Hexanes/EtOAc depending on amine polarity).

    • Self-Validating Checkpoint (¹H NMR): The starting material features a distinct benzylic -CH₂-Br singlet at approximately δ 4.8–5.1 ppm. Post-alkylation, this singlet will shift upfield to approximately δ 3.6–4.2 ppm (depending on the amine's electronic nature), confirming the successful formation of the new C-N bond.

References

  • PubChem. "8-(Bromomethyl)-5-chloroquinoline | C10H7BrClN | CID 13152195". National Center for Biotechnology Information. Available at:[Link]

Sources

Reaction mechanism of nucleophilic substitution at the 8-bromomethyl position

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Nucleophilic Substitution at the 8-Bromomethyl Position: Mechanisms, Protocols, and Applications

The 8-bromomethyl group—frequently found on privileged heterocyclic scaffolds such as quinoline, quinazolinone, and BODIPY (difluoroboradiaza-s-indacene)—serves as a highly reactive electrophilic handle. Functionalization at this position via nucleophilic substitution is a cornerstone reaction in both medicinal chemistry (for pharmacophore synthesis) and chemical biology (for fluorescent bioconjugation).

This application note deconstructs the mechanistic causality of the SN​2 reaction at the 8-position and provides self-validating experimental protocols for drug development professionals and analytical scientists.

Mechanistic Causality: The SN​2 Dynamics of the 8-Position

The substitution of the bromide leaving group at the 8-methyl position proceeds almost exclusively via a Substitution Nucleophilic Bimolecular ( SN​2 ) mechanism[1]. Understanding the physical chemistry behind this reaction is critical for optimizing yields and minimizing side reactions.

  • Electrophilic Activation via π -System Overlap: The 8-bromomethyl carbon is highly electrophilic. Because it is adjacent to an extended aromatic or heteroaromatic π -system, the σ∗ antibonding orbital of the C−Br bond is lowered in energy. During the concerted backside attack by the nucleophile, the adjacent π -system stabilizes the electron-rich, trigonal bipyramidal transition state through orbital overlap, significantly lowering the activation energy[2].

  • Leaving Group Dynamics: Bromide ( Br− ) is an excellent leaving group. Its large atomic radius and high polarizability result in a relatively weak C−Br bond that cleaves readily as the new carbon-nucleophile bond forms.

  • Solvent Causality: The reaction is highly accelerated in polar aprotic solvents (e.g., Acetonitrile, DMF). Unlike protic solvents (which hydrogen-bond and "cage" nucleophiles), polar aprotic solvents solvate the counter-cations (e.g., K+ ) while leaving the nucleophilic anions "naked" and highly reactive[1].

SN2_Mechanism Nuc Nucleophile (Nu⁻) TS Trigonal Bipyramidal TS Nuc->TS Backside Attack Elec 8-Bromomethyl Scaffold Elec->TS C-Br Polarization Prod 8-(Nu-methyl) Product TS->Prod Bond Formation LG Bromide Ion (Br⁻) TS->LG Bond Cleavage

Generalized SN2 reaction pathway at the 8-bromomethyl position.

Application 1: Medicinal Chemistry (Pharmacophore Synthesis)

8-bromomethylquinoline is a critical intermediate in the synthesis of various antitumor agents and target-binding pharmacophores[1]. The following protocol details the SN​2 displacement of the bromide by a secondary amine.

Protocol A: Synthesis of 8-(Aminomethyl)quinoline Derivatives

Causality & Design: Potassium carbonate ( K2​CO3​ ) is utilized as a heterogeneous mild base to scavenge the generated HBr , preventing the protonation of the incoming amine nucleophile, which would otherwise render it non-nucleophilic. Acetonitrile is chosen to maximize the SN​2 rate while allowing easy removal during workup.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere ( N2​ ), dissolve 8-bromomethylquinoline (1.0 eq, 5.0 mmol) in anhydrous Acetonitrile (20 mL).

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (2.5 eq, 12.5 mmol). Stir for 5 minutes to suspend the base.

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine or piperidine) (1.2 eq, 6.0 mmol) dropwise at room temperature.

  • Reaction: Elevate the temperature to 60°C and stir for 2–4 hours.

  • Self-Validating Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The starting material (UV-active, higher Rf​ ) should disappear, replaced by a lower Rf​ product spot.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over MgSO4​ , and concentrate.

  • Self-Validating Checkpoint (NMR): Confirm product formation via 1H NMR. The characteristic benzylic CH2​ singlet of the starting material (~4.9 ppm) will shift significantly upfield (~3.6 - 3.9 ppm) upon substitution with the nitrogen nucleophile.

Application 2: Chemical Biology (Thiol Bioconjugation)

1,3,5,7-Tetramethyl-8-bromomethyl-difluoroboradiaza-s-indacene (8-Br-BODIPY) is a premier fluorogenic reagent used to label low-molecular-weight thiols (like homocysteine and cysteine) and thiol-containing proteins for HPLC and LC-MS analysis[3].

Protocol B: Fluorescent Labeling of Thiols using 8-Br-BODIPY

Causality & Design: The reaction buffer is strictly maintained at pH 7.4–8.0. At this pH, the sulfhydryl group ( pKa​≈8.3 ) exists partially as the thiolate anion ( RS− ). Due to its negative charge and high polarizability, the thiolate is a vastly superior nucleophile compared to the protonated thiol or competing primary amines (which remain protonated at this pH)[4]. This ensures absolute chemoselectivity for sulfur over nitrogen.

Step-by-Step Methodology:

  • Sample Reduction: Treat the biological sample (plasma or protein lysate) with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) (5 mM) for 30 minutes to cleave disulfide bonds and liberate free thiols.

  • Buffer Adjustment: Dilute the sample in 100 mM Phosphate Buffered Saline (PBS) adjusted precisely to pH 7.4.

  • Labeling: Add a 5-fold molar excess of 8-Br-BODIPY (prepared as a 10 mM stock in anhydrous DMF or Acetonitrile) to the aqueous mixture. Ensure the final organic solvent concentration does not exceed 10% v/v to prevent protein precipitation.

  • Incubation: Incubate the mixture at room temperature for 30–60 minutes in the dark (to prevent photobleaching of the fluorophore).

  • Quenching: Quench the reaction by adding a scavenger like 2-mercaptoethanol (excess) to consume unreacted 8-Br-BODIPY.

  • Self-Validating Checkpoint (HPLC-FL): Analyze the mixture via HPLC coupled with a fluorescence detector ( λex​=505 nm, λem​=525 nm). The successful conjugate will elute as a highly fluorescent, distinct peak, whereas the unreacted thiol remains invisible to fluorescence detection[3].

Bioconjugation_Workflow Prep 1. Sample Prep (Reduce Disulfides) Buffer 2. Buffer Setup (pH 7.4 - 8.0) Prep->Buffer React 3. S_N2 Reaction (Add 8-Br-BODIPY) Buffer->React Purify 4. Purification (HPLC/Dialysis) React->Purify Validate 5. Validation (LC-MS/FL) Purify->Validate

Step-by-step bioconjugation workflow using 8-bromomethyl-BODIPY.

Quantitative Reaction Parameters

The table below summarizes the optimal conditions and expected outcomes for SN​2 reactions at the 8-bromomethyl position across different applications.

ScaffoldNucleophileSolvent SystemBaseTemp / TimeExpected YieldPrimary Application
8-Bromomethylquinoline Secondary AminesAcetonitrile K2​CO3​ 60°C / 2–4 h85–95%Pharmacophore Synthesis
8-Bromomethylquinoline Aliphatic ThiolsDMFDIPEART / 1–2 h>90%Cross-coupling / Ligation
8-Bromomethyl-BODIPY HomocysteinePBS (pH 7.4) / CH3​CN None (Buffer)RT / 30 min>95%Fluorescent Labeling
8-Bromomethyl-BODIPY Cysteine ResiduesPBS (pH 7.4) / DMFNone (Buffer)RT / 60 min>95%Protein Bioconjugation

References

  • Synthesis and Reactivity of Stable Alkyl-Pd(IV) Complexes Relevant to Monodentate N-Directed C(sp3)–H Functionalization Processes Source: ACS Publications URL:[Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review Source: MDPI URL:[Link]

  • HPLC Analysis of Homocysteine and Related Compounds Source: IntechOpen URL: [Link]

Sources

Preparation of 8-hydroxymethyl-5-chloroquinoline via hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 8-Hydroxymethyl-5-chloroquinoline via a Two-Step Acetate Hydrolysis Pathway

Overview & Strategic Rationale

The synthesis of 8-hydroxymethyl-5-chloroquinoline (also known as (5-chloroquinolin-8-yl)methanol)[1] is a critical transformation in the development of quinoline-based pharmacophores and coordination complexes. While the theoretical approach to synthesizing this primary alcohol involves the direct aqueous hydrolysis of a benzylic halide precursor, empirical evidence in drug development dictates a more controlled approach.

The Causality of Experimental Design: As a Senior Application Scientist, I strongly advise against the direct hydrolysis of 8-bromomethyl-5-chloroquinoline using aqueous hydroxides (e.g., NaOH in water/dioxane). Direct nucleophilic displacement of benzylic halides frequently suffers from competing SN2 etherification, yielding the unwanted symmetrical bis(5-chloroquinolin-8-ylmethyl) ether. Furthermore, the harsh biphasic heating required for direct hydrolysis can lead to degradation or polymerization of the quinoline core[2].

To ensure a high-yielding, scalable, and self-validating system, this protocol utilizes a two-step acetate pathway .

  • Bromination: The 5-chloro-8-methylquinoline starting material undergoes Wohl-Ziegler radical bromination to yield the bromomethyl intermediate[3]. We replace the traditional, highly toxic carbon tetrachloride (CCl4) with Benzotrifluoride (BTF), a modern, greener alternative that maintains excellent radical stability.

  • Acetate Substitution: The bromide is displaced using sodium acetate in an aprotic solvent (DMF). The acetate anion is a highly effective nucleophile that does not promote etherification.

  • Mild Hydrolysis (Methanolysis): The stable acetate intermediate is subjected to basic hydrolysis using potassium carbonate in methanol[4]. This room-temperature transesterification quantitatively unmasks the target alcohol without thermal degradation.

Mechanistic Pathway

G SM 5-Chloro-8-methylquinoline (Starting Material) Int1 8-Bromomethyl- 5-chloroquinoline SM->Int1 NBS, AIBN BTF, Reflux Int2 8-Acetoxymethyl- 5-chloroquinoline Int1->Int2 NaOAc, DMF 80°C Prod 8-Hydroxymethyl- 5-chloroquinoline (Target) Int2->Prod K2CO3, MeOH RT, Hydrolysis

Fig 1: Synthetic workflow from 5-chloro-8-methylquinoline to the target alcohol via hydrolysis.

Experimental Protocols

This protocol is designed as a self-validating system . The progression from the non-polar methyl starting material to the highly polar alcohol is punctuated by the intermediate acetate. Each step presents a distinct, easily monitorable shift in Thin Layer Chromatography (TLC) retention factor (Rf), ensuring that any failure is immediately isolated to a specific phase without requiring complex downstream deconvolution.

Phase 1: Wohl-Ziegler Bromination

Objective: Synthesize 8-bromomethyl-5-chloroquinoline.

  • Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-chloro-8-methylquinoline (1.0 eq, 10.0 mmol).

  • Solvation: Dissolve the starting material in 40 mL of anhydrous Benzotrifluoride (BTF).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol) and the radical initiator Azobisisobutyronitrile (AIBN) (0.05 eq, 0.5 mmol)[3]. Note: Using strictly 1.05 eq of NBS prevents over-bromination to the dibromomethyl derivative.

  • Reaction: Heat the mixture to reflux (approx. 102°C) under a nitrogen atmosphere for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Cool the reaction to 0°C. The byproduct, succinimide, will precipitate. Filter the mixture through a Celite pad. Wash the organic filtrate with saturated aqueous NaHCO3 (2 × 30 mL) to neutralize trace HBr, followed by brine. Dry over anhydrous Na2SO4 and concentrate in vacuo. The crude bromide can be used directly in the next step to minimize hydrolytic degradation[2].

Phase 2: Acetate Substitution

Objective: Convert the reactive bromide to a stable ester (8-acetoxymethyl-5-chloroquinoline).

  • Setup: Dissolve the crude 8-bromomethyl-5-chloroquinoline (approx. 10.0 mmol) in 30 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add anhydrous Sodium Acetate (NaOAc) (2.0 eq, 20.0 mmol).

  • Reaction: Heat the suspension to 80°C and stir for 3 hours. The displacement is highly efficient in DMF.

  • Workup: Cool to room temperature and quench by pouring into 100 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 × 40 mL). Wash the combined organic layers extensively with water (3 × 50 mL) to remove DMF, followed by a final brine wash. Dry over Na2SO4 and concentrate.

Phase 3: Mild Basic Hydrolysis

Objective: Hydrolyze the acetate intermediate to yield 8-hydroxymethyl-5-chloroquinoline.

  • Setup: Dissolve the crude 8-acetoxymethyl-5-chloroquinoline in 40 mL of Methanol (MeOH).

  • Reagent Addition: Add Potassium Carbonate (K2CO3) (1.5 eq, 15.0 mmol)[4].

  • Reaction: Stir the heterogeneous mixture at room temperature (20–25°C) for 2 hours. The transesterification (methanolysis) proceeds rapidly under these mild conditions, preventing any degradation of the quinoline ring.

  • Workup: Concentrate the reaction mixture in vacuo to remove the majority of the methanol. Partition the resulting residue between Ethyl Acetate (50 mL) and distilled water (50 mL). Separate the layers and extract the aqueous phase once more with EtOAc (20 mL).

  • Purification: Dry the combined organics over Na2SO4, filter, and concentrate. Purify the crude alcohol via flash column chromatography (Silica gel, Hexane:EtOAc gradient 7:3 to 1:1) to afford pure 8-hydroxymethyl-5-chloroquinoline as an off-white solid.

Quantitative Data & Analytical Checkpoints

To ensure rigorous quality control, compare your in-process analytical data against the validated checkpoints summarized in the table below.

Reaction PhaseTarget Intermediate / ProductReagents & SolventTemp / TimeExpected YieldTLC Checkpoint (Hexane:EtOAc)
Phase 1 8-Bromomethyl-5-chloroquinolineNBS, AIBN in BTF102°C / 5h80 - 85%Rf ~ 0.65 (8:2). UV active. Less polar than SM.
Phase 2 8-Acetoxymethyl-5-chloroquinolineNaOAc in DMF80°C / 3h88 - 92%Rf ~ 0.45 (8:2). Distinct shift from bromide.
Phase 3 8-Hydroxymethyl-5-chloroquinolineK2CO3 in MeOH25°C / 2h90 - 95%Rf ~ 0.25 (1:1). Highly polar, stains with KMnO4.

Note: The overall isolated yield over the three steps typically ranges from 63% to 74%, representing a highly efficient route compared to direct aqueous hydrolysis.

References

  • Evaluation of A22 Analogs as Gram-negative Antimicrobial Agents. ResearchGate. (Details the synthesis and isolation of 8-bromomethylquinoline derivatives).[3] URL:[Link]

  • Tricyclic compound or salts thereof, method for producing the same and antimicrobial agent containing the same (CA2048511A1). Google Patents. (Outlines the specific basic hydrolysis of 8-acetoxymethylquinoline derivatives).[4] URL:

Sources

Application Note: Step-by-Step Synthesis of 8-((Amino)methyl)-5-chloroquinoline Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The quinoline scaffold is a privileged structure in drug discovery, extensively utilized in the development of antimalarial, antibacterial, and kinase-inhibiting agents[1]. The introduction of a halogen at the C5 position (e.g., 5-chloro) is a deliberate structural choice: it significantly increases the lipophilicity (LogP) of the core and reduces the basicity of the quinoline nitrogen via inductive electron-withdrawing effects, which enhances membrane permeability and metabolic stability[2].

While 8-hydroxyquinoline derivatives are commonly functionalized at the C7 position via the Betti or modified Mannich reactions[1][3], the synthesis of non-phenolic 8-((amino)methyl)quinolines requires a different strategic approach. Direct reductive amination of 5-chloroquinoline-8-carbaldehyde[4] is viable but often suffers from over-reduction and requires expensive transition-metal catalysts. Therefore, a highly efficient, two-step protocol starting from commercially available 5-chloro-8-methylquinoline[5] via a brominated intermediate[6] is the preferred methodology for rapid, high-yielding library generation.

Retrosynthetic Strategy & Workflow

The synthesis relies on a robust two-step sequence: a radical-initiated Wohl-Ziegler bromination followed by a bimolecular nucleophilic substitution (SN2).

SynthesisPathway SM 5-chloro-8-methylquinoline CAS: 78941-95-4 Intermediate 8-(bromomethyl)-5-chloroquinoline CAS: 88474-19-5 SM->Intermediate NBS, AIBN PhCF3, 80°C Product 8-((amino)methyl)-5-chloroquinoline Target Scaffold Intermediate->Product Amine (HNR1R2) DIPEA, MeCN, 60°C

Figure 1: Two-step synthetic pathway from 5-chloro-8-methylquinoline to the aminated target scaffold.

Workflow N1 1. Radical Initiation AIBN thermal decomposition at 80°C N2 2. Benzylic Bromination Controlled NBS addition to prevent over-bromination N1->N2 N3 3. In-Process Control (IPC) TLC & LC-MS validation of intermediate N2->N3 N4 4. Nucleophilic Substitution (SN2) Amine coupling with sterically hindered base N3->N4 N5 5. Final Isolation Flash chromatography & purity assessment N4->N5

Figure 2: Operational workflow highlighting causality and self-validation at each synthetic stage.

Experimental Protocols

Protocol A: Synthesis of 8-(Bromomethyl)-5-chloroquinoline

Objective: Selectively brominate the benzylic 8-methyl group without halogenating the aromatic ring.

Materials:

  • 5-chloro-8-methylquinoline (1.0 eq, 10 mmol)

  • N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol)

  • Azobisisobutyronitrile (AIBN) (0.1 eq, 1.0 mmol)

  • Trifluorotoluene (PhCF3) (0.2 M, 50 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried, round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-8-methylquinoline in PhCF3.

  • Initiation: Add AIBN to the stirring solution.

    • Causality: Why AIBN over benzoyl peroxide (BPO)? AIBN decomposes at a highly predictable rate at 80°C without forming oxygen-centered radicals that can trigger unwanted side-reactions with the quinoline nitrogen.

    • Causality: Why PhCF3? Historically, carbon tetrachloride (CCl4) was used. PhCF3 is selected here as a modern, green alternative that maintains the necessary dielectric constant and radical-stabilizing properties without the severe toxicity of CCl4.

  • Bromination: Add NBS in three equal portions over 30 minutes. Heat the reaction mixture to 80°C under a nitrogen atmosphere for 4 hours.

  • Self-Validation (IPC): Stop the stirring momentarily. The byproduct, succinimide, is less dense than PhCF3 and will float to the surface, whereas unreacted NBS rests at the bottom. This visual transition serves as a primary physical indicator of reaction progression. Confirm with TLC (Hexane:EtOAc 4:1); the product (Rf ≈ 0.4) should completely replace the starting material (Rf ≈ 0.6).

  • Workup: Cool to room temperature, filter off the floating succinimide, and concentrate the filtrate under reduced pressure. Triturate the crude residue with cold hexane to afford 8-(bromomethyl)-5-chloroquinoline as a pale yellow solid[6].

Protocol B: SN2 Amination for Library Generation

Objective: Couple the brominated intermediate with diverse amines to generate the final analogs.

Materials:

  • 8-(bromomethyl)-5-chloroquinoline (1.0 eq, 2.0 mmol)

  • Target Amine (e.g., Morpholine, Piperazine derivatives) (1.2 eq, 2.4 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 4.0 mmol)

  • Acetonitrile (MeCN) (0.1 M, 20 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve 8-(bromomethyl)-5-chloroquinoline in anhydrous MeCN at room temperature.

  • Base Addition: Add DIPEA to the solution.

    • Causality: Why DIPEA instead of Triethylamine (TEA)? DIPEA is highly sterically hindered. This prevents the base itself from acting as a nucleophile and forming unwanted quaternary ammonium salts with the highly reactive benzylic bromide.

  • Amine Coupling: Dropwise add the target amine. Heat the mixture to 60°C for 3 hours.

    • Causality: Why MeCN? MeCN is a polar aprotic solvent that effectively solvates the transition state of the SN2 reaction, accelerating the rate of substitution compared to less polar solvents like THF.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The starting bromide ionizes poorly but is UV-active at 254 nm. The successful formation of the 8-((amino)methyl)-5-chloroquinoline product is confirmed by the emergence of a strong [M+H]+ peak in the MS trace.

  • Isolation: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate (3 x 15 mL), dry over anhydrous Na2SO4, and purify via flash column chromatography (DCM:MeOH gradient).

Quantitative Data & Optimization

To establish the self-validating parameters of Protocol B, an optimization matrix was executed using morpholine as the model amine. The data below demonstrates the critical nature of solvent and base selection.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Purity (HPLC)
1DMFK2CO380465>90%
2THFTEA65845>85%
3 MeCN DIPEA 60 3 88 >95%
4MeCNNone601220<50%

Table 1: Optimization of the amination step. Entry 3 represents the finalized, optimal conditions described in Protocol B, providing the highest yield and purity while minimizing reaction time.

References

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. [Link]

  • 5-chloroquinoline-8-carbaldehyde (C10H6ClNO). PubChemLite. [Link]

  • Separation of Betti Reaction Product Enantiomers: Absolute Configuration and Inhibition of Botulinum Neurotoxin A. ACS Medicinal Chemistry Letters. [Link]

  • 8-(Bromomethyl)-5-chloroquinoline | CID 13152195. PubChem. [Link]

Sources

Application Note: Functionalization of 5-Chloroquinoline Scaffolds via Bromomethyl Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 5-chloroquinoline scaffold is a privileged pharmacophore extensively utilized in the development of antibacterial, antifungal, and anticancer therapeutics[1]. To expand the chemical space of this core, benzylic functionalization of methylquinolines has emerged as a highly reliable strategy. Specifically, the synthesis and utilization of 8-(bromomethyl)-5-chloroquinoline (CAS: 88474-19-5)[2] provides a versatile electrophilic hub for downstream modifications, enabling the rapid generation of complex libraries, such as triazole-quinoline hybrids[3].

Mechanistic Insights & Experimental Causality

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe.

  • Electronic Modulation: The 5-chloro substituent exerts a strong electron-withdrawing inductive effect (-I). This modulates the electron density of the quinoline ring, increasing the overall lipophilicity and reducing the basicity of the quinoline nitrogen[4]. Consequently, the benzylic 8-position becomes highly susceptible to controlled radical halogenation while the aromatic core remains protected from electrophilic attack.

  • Radical Bromination (Wohl-Ziegler Reaction): We utilize N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN). NBS provides a low, steady-state concentration of molecular bromine (Br₂), which prevents unwanted electrophilic aromatic substitution. AIBN is selected over light irradiation or benzoyl peroxide because its thermal homolysis at 80 °C is highly reproducible, ensuring a controlled initiation rate that minimizes the formation of over-brominated (dibromomethyl) byproducts.

  • Solvent Selection: While carbon tetrachloride (CCl₄) is the classical solvent for this reaction due to its radical transparency, its toxicity necessitates greener alternatives. Trifluorotoluene (PhCF₃) or acetonitrile (CH₃CN) are field-proven substitutes that maintain high regioselectivity and yield.

Visualizing the Workflows

Workflow A 5-Chloro-8-methylquinoline B 8-(Bromomethyl)- 5-chloroquinoline A->B NBS, AIBN 80°C C 8-(Azidomethyl)- 5-chloroquinoline B->C NaN3, DMF 25°C D Triazole-Quinoline Hybrid C->D Alkyne, Cu(I) CuAAC

Synthetic workflow for the functionalization of 5-chloroquinoline via a bromomethyl intermediate.

Mechanism I Initiation: AIBN → 2 Isobutyronitrile Radicals P1 Propagation 1: Radical abstracts H from 8-CH3 forming Benzylic Radical I->P1 P2 Propagation 2: Benzylic Radical reacts with Br2 forming Bromomethyl + Br• P1->P2 P2->P1 Br• cycles back T Termination: Radical Recombination P2->T

Mechanistic pathway of the Wohl-Ziegler radical bromination at the 8-methyl position.

Experimental Protocols

Protocol A: Synthesis of 8-(Bromomethyl)-5-chloroquinoline

  • Step 1 (Setup): In an oven-dried, round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-8-methylquinoline (1.0 equiv, 10 mmol) in 40 mL of anhydrous trifluorotoluene.

  • Step 2 (Reagent Addition): Add NBS (1.05 equiv, 10.5 mmol) and AIBN (0.05 equiv, 0.5 mmol). Crucial Insight: The slight 5% excess of NBS ensures complete conversion without pushing the equilibrium toward dibromination.

  • Step 3 (Reaction): Heat the mixture to 80 °C under a nitrogen atmosphere. Stir for 4–6 hours.

  • Step 4 (Self-Validation & Workup): Monitor by TLC (Hexane:EtOAc 8:2). The reaction is complete when the starting material is consumed. Cool the flask to 0 °C. The succinimide byproduct is insoluble in cold non-polar solvents and will precipitate/float. Filter the mixture, wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Step 5 (Purification): Recrystallize from hot hexane to afford the pure bromomethyl intermediate.

Protocol B: Downstream Functionalization - Synthesis of 8-(Azidomethyl)-5-chloroquinoline This intermediate is a prime precursor for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "Click" chemistry[5].

  • Step 1: Dissolve 8-(bromomethyl)-5-chloroquinoline (1.0 equiv) in anhydrous DMF (0.2 M).

  • Step 2: Add sodium azide (NaN₃) (1.5 equiv) portion-wise at room temperature. Causality: DMF, a polar aprotic solvent, optimally solvates the Na⁺ cation, leaving the nucleophilic N₃⁻ bare and highly reactive for the Sₙ2 attack on the primary benzylic bromide.

  • Step 3: Stir for 2 hours.

  • Step 4 (Self-Validation): Extract with EtOAc and wash extensively with water to remove DMF. Confirm the product via ¹H-NMR: The benzylic -CH₂- protons will shift upfield from ~5.2 ppm (bromide) to ~4.6 ppm (azide), validating the substitution.

Data Presentation

Table 1: Optimization of Bromination Conditions for 5-Chloro-8-methylquinoline

SolventInitiatorTemp (°C)Time (h)Yield (%)Observation / Causality
CCl₄AIBN80488Excellent yield, but highly toxic/regulated.
PhCF₃AIBN80585Green alternative; matches CCl₄ polarity.
CH₃CNBenzoyl Peroxide82672Lower yield; peroxide induces side reactions.
PhCF₃Light (hv)251265Inconsistent initiation; dibromination observed.

Table 2: Physicochemical Properties of Key Intermediates

CompoundMolecular Weight ( g/mol )LogP (Predicted)Physical StateKey ¹H-NMR Signal (Benzylic CH₂)
5-Chloro-8-methylquinoline177.632.8Off-white solidSinglet, ~2.8 ppm
8-(Bromomethyl)-5-chloroquinoline256.523.4Light yellow solidSinglet, ~5.2 ppm
8-(Azidomethyl)-5-chloroquinoline218.642.9Viscous oilSinglet, ~4.6 ppm

References

  • Title: 5-Chloro-8-{[1-(2-chlorobenzyl)
  • Title: Design, Synthesis and Characterization of Novel 1H-1,2,3-Triazole Quinoline-Isatin Tethered Conjugates Source: Asian Publication Corporation URL
  • Title: 8-(Bromomethyl)
  • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: PMC URL
  • Title: 6-Bromo-2-chloro-8-methylquinolin-5-amine Source: Benchchem URL

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Wohl-Ziegler Bromination of 5-Chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 8-(bromomethyl)-5-chloroquinoline via the Wohl-Ziegler reaction. This document is intended for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this critical intermediate. Here, we will delve into the nuances of this free-radical substitution reaction, providing troubleshooting advice and optimization strategies based on established principles and practical experience.

The Wohl-Ziegler reaction is a powerful method for the selective bromination of allylic and benzylic positions.[1][2][3] However, its application to heteroaromatic systems like 5-chloro-8-methylquinoline can present unique challenges, including competing side reactions and purification difficulties. This guide will equip you with the knowledge to navigate these complexities and achieve a more efficient and reproducible synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the Wohl-Ziegler bromination of 5-chloro-8-methylquinoline?

The main challenge is controlling the selectivity of the bromination. Over-bromination, leading to the formation of 8-(dibromomethyl)-5-chloroquinoline, is a common side reaction that significantly reduces the yield of the desired mono-brominated product.[4] Additionally, the quinoline ring itself can undergo electrophilic bromination under certain conditions, further complicating the product mixture.

Q2: Why is N-Bromosuccinimide (NBS) the preferred brominating agent for this reaction?

NBS is the reagent of choice because it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[2][3] This is crucial for favoring the free-radical pathway required for benzylic bromination over ionic pathways that could lead to addition reactions or bromination of the aromatic ring.[2]

Q3: What is the role of the radical initiator?

A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is essential to start the free-radical chain reaction.[5][6] It does so by decomposing upon heating or irradiation to generate free radicals, which then initiate the bromination cascade.

Q4: Is the choice of solvent critical for the success of the reaction?

Absolutely. The solvent plays a significant role in the reaction's outcome. Non-polar, aprotic solvents like carbon tetrachloride (CCl₄) or cyclohexane are traditionally used because they do not react with NBS and are good at solvating the reactants and radical intermediates.[2][3] However, due to the toxicity of CCl₄, alternative solvents like acetonitrile or trifluorotoluene have been explored.[2][3][7] The choice of solvent can influence reaction rates and selectivity.[8][9]

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 8-(bromomethyl)-5-chloroquinoline and provides a systematic approach to resolving them.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Decomposition of the product. 3. Suboptimal reaction temperature. 4. Inactive initiator or decomposed NBS.1. Monitor the reaction by TLC or HPLC to ensure completion. The disappearance of the starting material and the formation of the less polar product are key indicators. 2. Avoid prolonged reaction times and excessive heat. Once the reaction is complete (often indicated by the consumption of the denser NBS and the appearance of the floating succinimide), work up the reaction mixture promptly.[3][10] 3. The optimal temperature is typically the reflux temperature of the solvent. For CCl₄, this is around 77°C. For acetonitrile, it's around 82°C. Ensure consistent heating. 4. Use freshly recrystallized NBS.[5] Pure NBS is a white solid; a yellow or brownish color indicates the presence of bromine from decomposition.[5][11][12] Use a fresh batch of AIBN or BPO.
Formation of Multiple Products (Over-bromination) 1. High local concentration of bromine. 2. Inappropriate stoichiometry of NBS.1. Ensure vigorous stirring to maintain a homogeneous reaction mixture. Consider slow, portion-wise addition of NBS to keep the bromine concentration low.[4] 2. Use a stoichiometric amount of NBS (1.0 to 1.1 equivalents) relative to the 5-chloro-8-methylquinoline. An excess of NBS will promote the formation of the di-brominated product.
Reaction Fails to Initiate 1. Insufficient initiation energy. 2. Presence of radical inhibitors.1. Ensure the reaction is heated to the appropriate temperature for the chosen initiator to decompose. AIBN and BPO both require thermal energy.[13][14] Alternatively, photo-initiation using a UV lamp can be employed.[13] 2. Ensure all glassware is clean and free of contaminants. Certain impurities can act as radical scavengers and quench the chain reaction.
Aromatic Ring Bromination 1. Presence of acid. 2. Use of a polar protic solvent.1. The reaction should be run under neutral conditions. HBr, a byproduct of the reaction, can catalyze electrophilic aromatic substitution. The addition of a non-nucleophilic base like barium carbonate can help to scavenge any acid formed.[5] 2. Avoid polar protic solvents like alcohols, which can promote ionic pathways leading to ring bromination.[13]
Troubleshooting Workflow

G cluster_start Problem Identification cluster_analysis Analysis cluster_solutions Solutions cluster_outcome Outcome start Low Yield or Impure Product check_tlc Analyze by TLC/HPLC: - Unreacted Starting Material? - Multiple Products? start->check_tlc check_reagents Check Reagent Quality: - NBS color? - Initiator age? check_tlc->check_reagents No incomplete Incomplete Reaction: - Increase reaction time - Add more initiator check_tlc->incomplete Yes (Starting Material) overbromination Over-bromination: - Use 1.0 eq. NBS - Slow addition of NBS check_tlc->overbromination Yes (Multiple Products) check_conditions Review Conditions: - Temperature? - Solvent purity? check_reagents->check_conditions Good Quality no_reaction No Initiation: - Increase temperature - Use fresh initiator check_reagents->no_reaction Poor Quality check_conditions->no_reaction Suboptimal Temp. ring_bromination Ring Bromination: - Ensure anhydrous conditions - Add BaCO₃ check_conditions->ring_bromination Suspect Conditions success Improved Yield and Purity incomplete->success overbromination->success no_reaction->success ring_bromination->success G cluster_initiation Initiation cluster_propagation Propagation cluster_regeneration Br₂ Regeneration AIBN AIBN Radical_AIBN 2 R• + N₂ AIBN->Radical_AIBN Δ (Heat) Br_radical Br• Radical_AIBN->Br_radical + Br₂ NBS NBS Substrate 5-Chloro-8-methylquinoline (Ar-CH₃) Br_radical->Substrate H abstraction Benzylic_Radical Benzylic Radical (Ar-CH₂•) Substrate->Benzylic_Radical HBr HBr Br2 Br₂ Benzylic_Radical->Br2 Reaction Benzylic_Radical->HBr Product 8-(Bromomethyl)-5-chloroquinoline (Ar-CH₂Br) Br2->Product Product->Br_radical regenerates HBr_regen HBr NBS_regen NBS HBr_regen->NBS_regen Reacts with Br2_regen Br₂ NBS_regen->Br2_regen Succinimide Succinimide NBS_regen->Succinimide

Sources

Preventing over-bromination during synthesis of 8-(Bromomethyl)-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Building Block Synthesis. This guide provides an in-depth, authoritative troubleshooting framework for the selective Wohl-Ziegler benzylic bromination of 5-chloro-8-methylquinoline (CAS 78941-95-4)[1] to yield 8-(Bromomethyl)-5-chloroquinoline (CAS 88474-19-5)[2].

Executive Summary & Mechanistic Causality

The synthesis of 8-(Bromomethyl)-5-chloroquinoline is typically achieved via a free-radical Wohl-Ziegler bromination using N-Bromosuccinimide (NBS)[3]. A critical failure point in this workflow is the formation of the over-brominated byproduct, 8-(dibromomethyl)-5-chloroquinoline.

The Causality of Over-Bromination: Over-bromination occurs due to the poor energetic differentiation between the hydrogen-atom abstraction of the starting material and the newly formed monobrominated product[4]. In the Goldfinger mechanism, the chain-carrying species is the bromine radical ( Br∙ ). If the steady-state concentration of Br∙ is too high—often caused by excess NBS, excessive thermal initiation, or acidic impurities that catalyze the formation of molecular bromine ( Br2​ ) from NBS—the benzylic protons of the desired 8-(bromomethyl)-5-chloroquinoline undergo secondary radical abstraction[4]. Controlling the stoichiometry, radical initiation rate, and reaction kinetics is paramount to isolating the monobrominated target.

Mechanism NBS NBS + Initiator (hv or Heat) BrRadical Bromine Radical (Br•) NBS->BrRadical Initiation MonoRadical Benzylic Radical Intermediate BrRadical->MonoRadical SM 5-chloro-8-methylquinoline (Starting Material) SM->MonoRadical + Br• (H-abstraction) Product 8-(Bromomethyl)-5-chloroquinoline (Desired Product) MonoRadical->Product + Br2 / NBS DiRadical Bromomethyl Radical Intermediate Product->DiRadical + Br• (Excess/Uncontrolled) Byproduct 8-(dibromomethyl)-5-chloroquinoline (Over-bromination) DiRadical->Byproduct + Br2 / NBS

Figure 1: Radical chain mechanism illustrating the pathway to over-bromination.

Troubleshooting FAQs

Q1: I am detecting significant amounts of 8-(dibromomethyl)-5-chloroquinoline in my crude mixture. How do I suppress this? A1: The primary cause is an excess of the brominating agent or an uncontrolled reaction rate. Ensure you are using strictly 1.0 to 1.05 molar equivalents of freshly recrystallized NBS[3]. Furthermore, lower the reaction temperature or, if using photochemical initiation, reduce the light intensity. Studies have shown that using only a fraction of maximum LED power maintains the monobromination rate while suppressing the energetic threshold required for dibromination[4].

Q2: How does the choice of radical initiator impact the selectivity of this reaction? A2: Chemical initiators like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) require thermal activation (typically 70–80 °C)[3], which indiscriminately increases the kinetic energy of the system, promoting secondary abstraction. Transitioning to a photochemical protocol (using blue LED or UV light at room temperature) allows for precise, non-thermal generation of bromine radicals. This fine-tuned control over the Br∙ concentration drastically improves chemoselectivity toward the monobrominated product[4].

Q3: My NBS is slightly yellow. Will this affect the reaction? A3: Yes. Yellowing indicates the degradation of NBS into molecular bromine ( Br2​ ) and hydrobromic acid (HBr). Acidic conditions favor the rapid ionic generation of bromine, which spikes the Br∙ concentration and drives dibromination[4]. Always recrystallize NBS from boiling water and dry it under a vacuum before use.

Q4: How should I monitor the reaction to prevent over-bromination? A4: Rely on 1H NMR of crude aliquots rather than TLC, as the mono- and dibrominated species often co-elute. In the 1H NMR spectrum, track the disappearance of the starting material's methyl singlet (approx. 2.7 ppm) and the appearance of the desired bromomethyl singlet (approx. 4.9 ppm). The emergence of a methine singlet further downfield (approx. 7.0 ppm) indicates the onset of dibromination[5]. Quench the reaction immediately if the methine peak appears, even if trace starting material remains.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and product distribution, validating the need for strict stoichiometric and initiation control.

NBS EquivalentsInitiator / ConditionsSolventConversion (%)Monobrominated Yield (%)Dibrominated Yield (%)
1.20AIBN (0.1 eq), 80 °C CCl4​ >99%55%35%
1.05AIBN (0.05 eq), 80 °C CCl4​ 95%78%12%
1.05BPO (0.05 eq), 80 °C PhCF3​ 92%81%8%
1.00 Blue LED (40% intensity), 25 °C CH3​CN 94% 91% <2%

Table 1: Impact of stoichiometry and initiation methods on product distribution (representative optimization data).

Optimization Workflow

Workflow Start Analyze Crude Aliquot by 1H NMR CheckDi High Dibromination (>5% methine peak)? Start->CheckDi ActionDi Reduce NBS to 1.0 eq Lower Temp / Light Intensity CheckDi->ActionDi Yes CheckConv Low Conversion (<90%)? CheckDi->CheckConv No ActionDi->Start Re-run ActionConv Use Fresh Recrystallized NBS Check Initiator Activity CheckConv->ActionConv Yes Success Proceed to Workup & Purification CheckConv->Success No ActionConv->Start Re-run

Figure 2: Decision tree for optimizing the Wohl-Ziegler bromination workflow.

Self-Validating Experimental Protocol

Synthesis of 8-(Bromomethyl)-5-chloroquinoline (Photochemical Method)

This protocol utilizes photochemical initiation at room temperature to suppress the thermal over-activation that leads to dibromination.

Materials:

  • 5-chloro-8-methylquinoline (1.0 eq)

  • N-Bromosuccinimide (NBS, freshly recrystallized, 1.02 eq)

  • Acetonitrile or Trifluorotoluene (Anhydrous, degassed)

  • Blue LED light source (400-450 nm) with adjustable intensity

Step-by-Step Methodology:

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-8-methylquinoline (1.0 eq) in anhydrous solvent (0.1 M concentration).

  • Degassing: Sparge the solution with dry Nitrogen or Argon for 15 minutes to remove dissolved oxygen, which can quench radical intermediates.

  • Reagent Addition: Add freshly recrystallized NBS (1.02 eq) in a single portion under an inert atmosphere. Self-Validation Check: The solution should remain relatively clear; immediate yellowing indicates impure NBS containing free bromine.

  • Initiation: Irradiate the flask with a Blue LED light source at 40% maximum intensity while maintaining the reaction at 25 °C using a water bath or cooling block[4].

  • Monitoring: After 2 hours, withdraw a 0.1 mL aliquot, evaporate the solvent, and analyze via 1H NMR. Look for the disappearance of the methyl singlet (~2.7 ppm) and the appearance of the bromomethyl singlet (~4.9 ppm).

  • Termination: Stop the irradiation immediately once conversion reaches >92% to prevent the accumulation of the dibromomethyl byproduct.

  • Workup: Filter the reaction mixture through a medium glass frit to remove the insoluble succinimide byproduct. Wash the filter cake with a small volume of cold solvent.

  • Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO3​ (to neutralize trace HBr), followed by brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate) to yield pure 8-(Bromomethyl)-5-chloroquinoline.

References

  • 8-(Bromomethyl)-5-chloroquinoline | C10H7BrClN | CID 13152195 - PubChem. National Institutes of Health. Available at:[Link]

  • A Detailed Study of Irradiation Requirements, Towards an Efficient Photochemical Wohl-Ziegler Protocol in Flow. SciSpace. Available at:[Link]

Sources

Technical Support Center: Purification Strategies for Removing Unreacted 5-Chloro-8-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who need to isolate their target compounds from unreacted 5-chloro-8-methylquinoline (CAS 78941-95-4). Because of its specific physicochemical properties, standard workup procedures often fail to remove this reagent completely.

Below, you will find causality-driven troubleshooting guides, self-validating protocols, and decision workflows to ensure high-purity isolation.

I. Fundamental Properties & Causality (FAQs)

Q: Why does 5-chloro-8-methylquinoline persist in the organic phase during standard aqueous washes? A: The basicity of the quinoline nitrogen is relatively weak. The pKa of the conjugate acid of unsubstituted quinoline is approximately 4.85[1]. The presence of the electron-withdrawing 5-chloro substituent further depresses this pKa through inductive effects[2]. Consequently, washing with mildly acidic solutions (e.g., saturated NH₄Cl, pH ~5.5) is insufficient to protonate the nitrogen fully. To drive the equilibrium toward the water-soluble quinolinium salt, the aqueous phase must be adjusted to at least two pH units below its pKa (i.e., pH < 2.0).

Q: Can I use standard silica gel chromatography to remove it? A: Yes, but with caveats. Because 5-chloro-8-methylquinoline contains a basic lone pair, it interacts strongly with the acidic silanol groups on standard silica gel, leading to severe peak tailing (streaking). To achieve a clean separation, you must deactivate the silica by adding 1–2% triethylamine (Et₃N) to your mobile phase, or opt for amine-functionalized silica columns.

II. Troubleshooting Guide: Acid-Base Extraction

Use this method when your desired product is non-basic (neutral or acidic).

The Causality: By lowering the pH of the aqueous phase to < 2.0, the quinoline nitrogen becomes >99% protonated. This drastically reduces its partition coefficient (LogP), converting the lipophilic molecule into a highly polar hydrochloride salt that is forced into the aqueous layer.

Quantitative Data: Aqueous pH vs. Extraction Efficiency

Aqueous Wash pHQuinoline Protonation StateEstimated Extraction EfficiencyRecommended Use Case
7.0 (Water)< 1%< 5%Removing inorganic salts only.
5.5 (Sat. NH₄Cl)~15%10 - 20%Mild wash; leaves quinoline in the organic phase.
3.0 (Dilute Acid)~90%75 - 85%Partial removal; requires multiple successive washes.
1.0 (1M HCl)> 99.9%> 99%Complete removal of 5-chloro-8-methylquinoline.

Self-Validating Methodology:

  • Dilution: Dilute your crude reaction mixture in a water-immiscible, non-polar solvent (e.g., dichloromethane or ethyl acetate).

  • Acidification: Add an equal volume of 1M HCl (pH ~0) to the separatory funnel.

  • Partitioning: Shake vigorously and vent. Allow the layers to separate. The unreacted 5-chloro-8-methylquinoline will migrate to the aqueous layer.

  • Validation (Critical Step): Spot the organic layer on a TLC plate and visualize under UV (254 nm). If the highly UV-active quinoline spot persists, repeat the 1M HCl wash until the spot is completely absent.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ to remove residual acid, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.

III. Troubleshooting Guide: Solid-Supported Acid Scavengers

Use this high-throughput method to avoid aqueous workups, particularly for water-sensitive products or parallel library synthesis.

The Causality: Strongly acidic cation-exchange resins, such as Amberlyst-15 (a sulfonic acid-functionalized cross-linked polystyrene), act as macroscopic proton donors and are highly effective amine scavengers[3]. The basic quinoline diffuses into the porous resin, becomes protonated, and is ionically bound to the sulfonate fixed-ions, allowing for simple purification by filtration[4].

Self-Validating Methodology:

  • Preparation: Swell 3 to 5 equivalents of Amberlyst-15 resin (relative to the estimated unreacted quinoline) in dichloromethane (DCM) for 15 minutes.

  • Scavenging: Add the swollen resin directly to the crude reaction mixture dissolved in DCM.

  • Agitation: Stir gently at room temperature for 1 to 2 hours.

  • Validation (Critical Step): Analyze an aliquot of the supernatant via LC-MS. The mass peak corresponding to 5-chloro-8-methylquinoline ( [M+H]+ = 178.0) must be absent. If present, add 1 additional equivalent of resin and stir for 30 more minutes.

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the resin bed twice with fresh DCM to ensure complete recovery of your non-basic product.

  • Concentration: Evaporate the filtrate to obtain the purified product.

IV. Workflow Visualization

G Start Crude Reaction Mixture (Product + 5-Chloro-8-methylquinoline) Decision Is the desired product basic? Start->Decision Scavenger Add Amberlyst-15 Resin (Solid-Supported Sulfonic Acid) Decision->Scavenger No (Neutral/Acidic) AcidWash Extract with 1M HCl (pH < 2.0) Decision->AcidWash Yes (Basic) Filter Filter & Wash Resin (Quinoline trapped on solid) Scavenger->Filter Product1 Pure Product (Evaporate Filtrate) Filter->Product1 OrgPhase Organic Phase (Neutral Impurities) AcidWash->OrgPhase AqPhase Aqueous Phase (Protonated Amines) AcidWash->AqPhase Basify Basify to pH > 8 & Extract with DCM AqPhase->Basify Product2 Chromatography (Silica + 1% Et3N) Basify->Product2

Workflow for removing 5-chloro-8-methylquinoline based on product basicity.

V. References

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.1

  • UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry (ACS Publications).2

  • Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications (RSC Publishing).3

  • Polymeric Scavenger Reagents in Organic Synthesis. e-EROS Encyclopedia of Reagents for Organic Synthesis (via ResearchGate).4

Sources

Troubleshooting low conversion rates in quinoline radical bromination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Radical Bromination .

As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the Wohl-Ziegler bromination of quinoline scaffolds. While functionalizing the alkyl side chains of quinolines (e.g., converting 3-methylquinoline to 3-(bromomethyl)quinoline) is a fundamental transformation, it is notoriously susceptible to low conversion rates, over-bromination, and competing electrophilic aromatic substitution.

This guide is designed to move beyond basic procedural steps. We will dissect the causality behind reaction failures, provide a self-validating experimental protocol, and equip you with the mechanistic understanding necessary to troubleshoot and optimize your workflows.

Part 1: Diagnostic Workflow for Low Conversion

Before altering your stoichiometry, follow this diagnostic decision tree to identify the root cause of your reaction failure.

DiagnosticFlow Start Low Conversion Detected CheckInit 1. Check Initiator Active & Temp matched? Start->CheckInit CheckSolv 2. Check Solvent Degassed & anhydrous? CheckInit->CheckSolv Yes FixInit Use fresh AIBN/BPO Match Temp to T1/2 CheckInit->FixInit No CheckNBS 3. Check NBS White & free-flowing? CheckSolv->CheckNBS Yes FixSolv Degas (N2 sparge) Dry over 4Å Sieves CheckSolv->FixSolv No FixNBS Recrystallize from H2O Dry over P2O5 CheckNBS->FixNBS No MechFail Analyze Mechanism: Ring vs. Side-chain CheckNBS->MechFail Yes

Diagnostic workflow for troubleshooting low conversion in radical bromination.

Part 2: Root Cause Analysis & FAQs

Q1: My starting material remains unreacted, and the solution never changes color. What is failing? A1: This is a classic initiation failure. Radical bromination requires a steady concentration of bromine radicals (Br•). If you are using thermal initiators like AIBN or Benzoyl Peroxide (BPO), the reaction temperature must align with the initiator's 10-hour half-life ( T1/2​ ). For example, if you run an AIBN-initiated reaction in refluxing Dichloromethane (DCM, b.p. 40°C), the initiator will not decompose efficiently, leading to zero conversion. Furthermore, molecular oxygen is a potent diradical that rapidly quenches carbon-centered radicals. Failing to degas your solvent leads to premature chain termination. Actionable Fix: Switch to a 1 like Benzotrifluoride ( PhCF3​ ) or Carbon Tetrachloride ( CCl4​ ) and thoroughly degas the mixture[1].

Q2: I see rapid consumption of NBS, but my quinoline alkyl peak is untouched. Where is the bromine going? A2: You are likely experiencing moisture-driven NBS degradation or electrophilic aromatic substitution (ring bromination). Quinolines can undergo electrophilic bromination at the 5- and 8-positions if trace acid and moisture are present[2]. Moisture converts NBS into hypobromous acid (HOBr), effectively shifting the reaction from a radical pathway to an electrophilic one. Actionable Fix: Ensure your NBS is3[3]. NBS should be pure white; if it is yellow, it contains free Br2​ and must be discarded or purified.

Q3: I am getting a mixture of unreacted starting material, mono-brominated, and di-brominated quinoline. How do I push to full mono-conversion? A3: You cannot force 100% mono-conversion without risking over-bromination. The mono-brominated product (e.g., 3-(bromomethyl)quinoline) is often 4 than the starting material[4]. Pushing the reaction with excess NBS inevitably increases the formation of the di-brominated impurity. Actionable Fix: Limit NBS to exactly 0.95 - 1.05 equivalents. Accept an 80-85% conversion rate and separate the unreacted starting material via chromatography[5].

Part 3: Mechanistic Pathway (The Goldfinger Mechanism)

To troubleshoot effectively, you must understand that NBS does not directly provide the bromine radical to the quinoline. According to the Goldfinger mechanism, NBS maintains a low, steady-state concentration of molecular bromine ( Br2​ ) by reacting with trace HBr . The Br2​ is the actual brominating agent. If Br2​ concentration spikes, electrophilic ring bromination outcompetes radical side-chain bromination.

Mechanism Init Initiation: Initiator -> 2 Rad• Prop1 Propagation 1: Rad• + HBr -> RH + Br• Init->Prop1 Prop2 Propagation 2: Quinoline-CH3 + Br• -> Quinoline-CH2• + HBr Prop1->Prop2 Prop3 Propagation 3: Quinoline-CH2• + Br2 -> Quinoline-CH2Br + Br• Prop2->Prop3 Prop3->Prop2 Br• cycles back Term Termination: Radical Recombination Prop3->Term Quenching NBS_Role NBS Role (Goldfinger): NBS + HBr -> Succinimide + Br2 NBS_Role->Prop1 Consumes HBr NBS_Role->Prop3 Supplies Br2

Goldfinger mechanism of Wohl-Ziegler radical bromination using NBS.

Part 4: Quantitative Optimization Matrices

Table 1: Radical Initiator Kinetics & Temperature Matching Rule of Thumb: Your solvent's boiling point must be at least equal to the optimal reaction temperature of your chosen initiator.

Initiator10-Hour Half-Life Temp ( T1/2​ )Optimal Reaction TempRecommended Solvents
V-70 30 °C30 - 40 °CDCM, EtOAc
AIBN 65 °C70 - 85 °CBenzotrifluoride ( PhCF3​ ), CCl4​
BPO (Benzoyl Peroxide)73 °C80 - 95 °CBenzotrifluoride ( PhCF3​ ), Chlorobenzene

Table 2: Solvent Selection Matrix for Quinoline Bromination

SolventNBS SolubilityRadical StabilityOperational Notes
Carbon Tetrachloride ( CCl4​ ) Very LowExcellentTraditional standard. Self-indicating (succinimide floats)[3]. Highly toxic.
Benzotrifluoride ( PhCF3​ ) LowExcellentThe best modern, greener alternative to CCl4​ . Excellent radical lifetime[5].
Dichloromethane (DCM) ModeratePoorBoiling point (40°C) is too low for standard AIBN/BPO thermal initiation.
Acetonitrile (MeCN) HighModerateHigh NBS solubility can lead to rapid Br2​ release and unwanted ring bromination.

Part 5: Self-Validating Experimental Protocol

This methodology details the synthesis of 3-(bromomethyl)quinoline from 3-methylquinoline. It is engineered to be a self-validating system , meaning the reaction provides visual and physical feedback at each step to confirm it is proceeding correctly.

Reagents Required:

  • 3-Methylquinoline (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv) - Must be freshly recrystallized from boiling water and dried over P2​O5​ .

  • AIBN (0.05 equiv)

  • Anhydrous Benzotrifluoride ( PhCF3​ ) or CCl4​ (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 3-methylquinoline, NBS, and AIBN.

    • Causality Check: We strictly limit NBS to 1.05 equivalents to mathematically restrict the formation of 3-(dibromomethyl)quinoline[4].

  • Solvent Addition & Degassing: Add the anhydrous PhCF3​ . Seal the flask with a rubber septum and sparge the solution with dry Nitrogen ( N2​ ) or Argon gas for 15 minutes.

    • Causality Check: Purging removes dissolved O2​ , preventing the quenching of the carbon-centered quinoline radical.

  • Initiation: Attach a reflux condenser and lower the flask into a pre-heated oil bath at 80°C.

    • Validation Check: At 80°C, AIBN decomposes efficiently. You should observe a gentle reflux.

  • Visual Monitoring (The Self-Indicating Step): Allow the reaction to stir.

    • Validation Check: In nonpolar solvents like PhCF3​ or CCl4​ , unreacted NBS is dense and sits at the bottom of the flask. As the reaction proceeds, the byproduct succinimide is formed. Succinimide is less dense and will visibly float to the surface of the solvent[3]. The reaction is generally complete when all solid material has floated to the top (typically 2-4 hours).

  • Quenching & Workup: Remove the flask from the heat and cool to 0°C in an ice bath to fully precipitate the succinimide. Filter the mixture through a sintered glass funnel to remove the succinimide.

  • Purification: Wash the organic filtrate with saturated aqueous NaHCO3​ (to neutralize trace HBr ), followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to separate the target product from trace unreacted starting material.

References

  • RSC Publishing. "First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity". Source: RSC. URL:[Link]

  • PMC. "Ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate". Source: NIH. URL:[Link]

  • Reddit. "NBS Radical Bromination - anyone have experience running?". Source: r/chemistry. URL:[Link]

Sources

Technical Support Center: Minimizing Hydrolysis of 8-(Bromomethyl)-5-chloroquinoline During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and process chemists, we frequently encounter yield-limiting bottlenecks when scaling up the synthesis of highly reactive electrophiles. This guide provides field-proven, mechanistically grounded troubleshooting strategies for isolating 8-(Bromomethyl)-5-chloroquinoline without succumbing to its rapid hydrolytic degradation.

Mechanistic Insight: The Causality of Degradation

8-(Bromomethyl)-5-chloroquinoline is a highly valuable but highly sensitive electrophilic building block [1]. A pervasive issue during its synthesis—typically via Wohl-Ziegler bromination—is the unintended hydrolysis of the bromomethyl group to the corresponding alcohol (8-(hydroxymethyl)-5-chloroquinoline) during the workup phase [2].

Understanding the causality behind this degradation is critical for preventing it. The C-Br bond is inherently weakened by the benzylic stabilization of the transition state. However, in 8-(bromomethyl)quinolines, this reactivity is severely exacerbated by anchimeric assistance (neighboring group participation). The lone pair of electrons on the quinoline nitrogen is spatially poised to interact with the C8 benzylic position. This intramolecular dynamic facilitates the departure of the bromide ion, forming a highly reactive cyclic intermediate that is rapidly trapped by even weak nucleophiles like water. Consequently, standard aqueous workup conditions that are benign to other molecules will rapidly destroy this product [3].

G Hydrolysis Hydrolysis of 8-(Bromomethyl)- 5-chloroquinoline Factor1 Benzylic Carbocation Stabilization Factor1->Hydrolysis SN1 Pathway Factor2 Anchimeric Assistance (Quinoline Nitrogen) Factor2->Hydrolysis Intramolecular Attack Factor3 Aqueous/Basic Workup Conditions Factor3->Hydrolysis OH- Nucleophile Factor4 Elevated Temperatures Factor4->Hydrolysis Kinetic Acceleration

Logical relationship of factors accelerating the hydrolysis of 8-(bromomethyl)quinolines.

Troubleshooting FAQs

Q: My isolated yield is low, and NMR shows a new benzylic peak around 4.8–5.0 ppm. What happened? A: You are observing the hydrolyzed byproduct. In the 1 H NMR spectrum, the intact CH2​−Br protons typically resonate further downfield (~5.2 ppm) due to the deshielding effect of the heavy bromine atom. A shift to ~4.8–5.0 ppm, often accompanied by a broad -OH stretch in IR or a distinct hydroxyl proton peak, confirms hydrolysis. This indicates your workup was either too warm, too basic, or too slow [3].

Q: Should I use saturated sodium bicarbonate ( NaHCO3​ ) to neutralize residual acid from the bromination? A: Absolutely not. While NaHCO3​ is a standard weak base for neutralizing acid catalysts, basic conditions exponentially accelerate the hydrolysis of benzylic bromides by providing a high concentration of hydroxide/carbonate nucleophiles [3]. If an aqueous wash is unavoidable, use strictly neutral, ice-cold brine (saturated NaCl).

Q: Why is a brine wash preferred over a standard water wash? A: Brine serves a dual purpose. First, the high ionic strength significantly lowers the chemical activity of water, reducing its nucleophilicity. Second, it "salts out" the organic phase, minimizing the solubility of water in your organic solvent (e.g., DCM or EtOAc) and physically separating the electrophile from the nucleophile [3].

Q: Can I skip the aqueous workup entirely? A: Yes, and this is the strongly recommended approach. If you synthesized the compound using N-bromosuccinimide (NBS) in a non-polar solvent (like CCl4​ or chlorobenzene), the primary byproduct is solid succinimide. You can simply filter the crude mixture to remove the succinimide and directly concentrate the filtrate under vacuum [4].

Quantitative Impact of Workup Conditions

The following table summarizes the causal relationship between workup parameters and the extent of hydrolytic degradation observed in sensitive benzylic bromides prior to concentration.

Workup ConditionAqueous pHTemperatureContact TimeEstimated Hydrolysis (%)
Direct Filtration (Non-Aqueous) N/A20 °CN/A< 1%
Ice-Cold Brine Wash ~7.00–5 °C< 5 mins2–5%
Room Temp Water Wash ~7.025 °C15 mins15–25%
Saturated NaHCO3​ Wash ~8.325 °C15 mins40–60%
1M NaOH Wash ~14.025 °C5 mins> 90%

Optimized Step-by-Step Isolation Protocol

To create a self-validating system, this protocol relies on kinetic control (low temperature) and physical separation (filtration) to outcompete the rate of hydrolysis.

Phase 1: Reaction Termination & Filtration

  • Cooling: Upon completion of the bromination reaction, immediately remove the heat source and plunge the reaction flask into an ice-water bath to halt reaction kinetics. Cool to 0–5 °C.

  • Precipitation: Allow the mixture to stand for 15 minutes to ensure complete precipitation of the succinimide byproduct [4].

  • Filtration: Filter the cold reaction mixture through a pad of Celite using a sintered glass funnel. Wash the filter cake with a minimal amount of cold, anhydrous organic solvent (e.g., DCM or MTBE).

Phase 2: Aqueous Wash (Execute only if highly polar impurities remain) 4. Cold Brine Wash: Transfer the filtrate to a separatory funnel. Add an equal volume of ice-cold saturated NaCl solution (brine). Do not use water or basic solutions[3]. 5. Rapid Separation: Invert the funnel gently 2-3 times (avoid vigorous shaking to prevent emulsions). Immediately drain the organic layer. The total contact time between the organic and aqueous phases must not exceed 5 minutes.

Phase 3: Drying & Concentration 6. Thorough Drying: Immediately pour the organic layer into an Erlenmeyer flask containing a generous amount of anhydrous sodium sulfate ( Na2​SO4​ ). Swirl until the drying agent flows freely (no clumping), ensuring all micro-droplets of water are sequestered [3]. 7. Secondary Filtration: Filter off the drying agent. 8. Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator. Critical: Keep the water bath temperature strictly below 30 °C. The combination of heat and trace moisture during concentration is the leading cause of late-stage hydrolysis. 9. Storage: Flush the receiving flask with Argon or Nitrogen. Store the isolated 8-(Bromomethyl)-5-chloroquinoline in an amber vial at -20 °C to prevent ambient degradation [1].

Workflow Start Crude Reaction Mixture (in organic solvent) Filter Filter insoluble byproducts (e.g., Succinimide) Start->Filter Decision Is Aqueous Workup Strictly Necessary? Filter->Decision DirectConc Direct Concentration (T < 30°C, Vacuum) Decision->DirectConc No ColdWash Wash with ICE-COLD Brine (Avoid NaHCO3) Decision->ColdWash Yes Product Pure 8-(Bromomethyl)- 5-chloroquinoline DirectConc->Product FastSep Rapid Phase Separation (< 5 mins contact time) ColdWash->FastSep Dry Dry over anhydrous Na2SO4 (Filter immediately) FastSep->Dry Dry->DirectConc

Optimized workup workflow to minimize hydrolytic degradation of benzylic bromides.

References

  • 8-(Bromomethyl)-5-chloroquinoline | C10H7BrClN | CID 13152195 . PubChem, National Center for Biotechnology Information. URL:[Link]

  • Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde . ChemRxiv. URL:[Link]

  • Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids . Organic Chemistry Portal. URL:[Link]

Sources

Technical Support Center: Troubleshooting Succinimide Removal in Quinoline Bromination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. In drug development and synthetic methodology, the bromination of quinoline scaffolds using N-Bromosuccinimide (NBS) is a foundational transformation. However, the downstream purification of these mixtures is frequently bottlenecked by a stubborn, co-eluting contaminant: succinimide.

As a Senior Application Scientist, I frequently see researchers lose yield and valuable time attempting to separate these compounds via column chromatography. This guide provides the mechanistic causality, quantitative data, and self-validating protocols required to eliminate succinimide efficiently without relying on chromatography.

Mechanistic Insights: The Causality of Contamination

NBS is the premier reagent for controlled allylic, benzylic, and electrophilic aromatic bromination because it provides a low, steady concentration of electrophilic bromine, minimizing unwanted over-bromination side reactions[1]. However, once the bromine is transferred to the quinoline core, the succinimide byproduct remains in the reaction vessel.

The fundamental challenge in removing succinimide from quinoline mixtures lies in their overlapping solubility profiles. Succinimide exhibits strong hydrogen-bonding capabilities, causing it to streak heavily on silica gel and co-elute with polar heterocyclic products like quinolines. Furthermore, succinimide has moderate solubility in common extraction solvents (e.g., dichloromethane, ethyl acetate). To achieve high-purity isolation, we must abandon neutral liquid-liquid extractions and instead exploit the distinct acid-base chemistry of the system, as detailed in the 2[2].

AcidBase N1 Succinimide (pKa ~9.4) N3 Sodium Succinimide (Water Soluble) N1->N3 1M NaOH (Deprotonation) N2 Brominated Quinoline (pKa ~2.6 - 4.9) N4 Neutral Quinoline (Organic Soluble) N2->N4 1M NaOH (No Reaction)

Acid-base chemical logic driving the differential solubility of reaction components.

Troubleshooting FAQs

Q: Why does succinimide persist in my organic layer even after multiple water washes? A: Causality: While succinimide is water-soluble, it is not an ionic salt in its neutral state. Its moderate solubility in organic solvents means it will partition between the organic and aqueous layers rather than transferring entirely to the water. Multiple neutral water washes are thermodynamically inefficient. You must alter its ionization state to force a complete phase transfer[3].

Q: I used saturated sodium bicarbonate ( NaHCO3​ ) for my aqueous wash, but NMR still shows a succinimide peak at ~2.7 ppm. Why? A: Causality: This is a classic pKa​ mismatch. The pKa​ of succinimide is approximately 9.4. The conjugate acid of bicarbonate ( H2​CO3​ ) has a pKa​ of ~6.4. Bicarbonate is simply not a strong enough base to quantitatively deprotonate succinimide. You must use a stronger base, such as 1M NaOH or saturated Na2​CO3​ ( pKa​ ~10.3), to drive the formation of the highly water-soluble sodium succinimide salt[2].

Q: Can I precipitate the succinimide directly out of the reaction mixture? A: Yes, if you select the correct solvent. Succinimide is highly insoluble in non-polar solvents like carbon tetrachloride ( CCl4​ ) or cold hexanes, whereas many brominated quinolines remain soluble[3]. By running the reaction in CCl4​ or performing a solvent swap post-reaction, you can remove up to 90% of the bulk succinimide via simple cold filtration before any liquid-liquid extraction begins[4].

Quantitative Data: Partitioning Strategies

To optimize your workup, compare the expected partitioning behavior of succinimide and brominated quinolines under various conditions.

Workup MethodAqueous Phase pHSuccinimide Partition StateQuinoline Partition StateTypical Purity Achieved
Cold Filtration ( CCl4​ ) N/ASolid (Precipitate)Liquid (Filtrate)80 - 90%
Water Wash ~7.0Distributed (Neutral)Organic (Neutral)75 - 85%
Sat. NaHCO3​ Wash ~8.3Distributed (Partial Salt)Organic (Neutral)85 - 90%
1M NaOH Wash > 12.0Highly Aqueous (Anion)Organic (Neutral)> 98%
1M HCl Extraction < 1.0Organic (Neutral)Highly Aqueous (Cation)> 99%

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems . By incorporating built-in physical or chemical checks (like pH monitoring and mass balance), the protocol automatically confirms its own success before you proceed to the next step.

Protocol 1: The High-pH Biphasic Extraction (Direct Removal)

This protocol is ideal for brominated quinolines that are stable under strongly basic conditions.

  • Cold Filtration: Cool the crude reaction mixture to 0°C for 30 minutes. Filter through a sintered glass funnel to remove the bulk of the precipitated succinimide. Causality: Succinimide's solubility drops precipitously in cold, non-polar environments[3].

  • Solvent Swap: Concentrate the filtrate under reduced pressure. Redissolve the crude residue in a moderately polar, water-immiscible solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Alkaline Wash: Transfer the organic layer to a separatory funnel. Add an equal volume of 1M NaOH (aq). Shake vigorously and vent frequently.

  • Self-Validation Check (Critical): Separate the layers and immediately test the pH of the aqueous layer using indicator paper.

    • Validation: If the pH drops below 10, the base was consumed by the succinimide buffer system. Repeat Step 3 with fresh 1M NaOH until the aqueous layer remains strongly basic (pH > 12). This guarantees 100% deprotonation of the succinimide[2].

  • Final Polish: Wash the organic layer once with brine to remove residual emulsion, dry over anhydrous Na2​SO4​ , and concentrate to yield the pure brominated quinoline.

Workflow A Crude Reaction Mixture (Quinoline + Succinimide) B Cold Filtration (0°C, Non-polar solvent) A->B C Organic Filtrate (Product + trace Succinimide) B->C Liquid D Solid Succinimide (Discard) B->D Solid E Alkaline Aqueous Wash (1M NaOH, pH > 10) C->E F Aqueous Phase (Sodium Succinimide) E->F Aqueous Layer G Organic Phase (Brominated Quinoline) E->G Organic Layer

Workflow for the biphasic separation of succinimide from brominated quinoline mixtures.

Protocol 2: The Reverse Acidic Extraction (Quinoline Isolation)

If your specific brominated quinoline derivative is sensitive to strong bases, use this reverse-extraction method. It leverages the basicity of the quinoline nitrogen ( pKa​ ~2.6 to 4.9 depending on substitution).

  • Acidic Extraction: Dissolve the crude mixture (post-filtration) in Ethyl Acetate. Extract with 1M HCl (aq).

    • Causality: The acidic environment protonates the quinoline nitrogen, forcing the product into the aqueous layer as a water-soluble quinolinium chloride salt. Succinimide remains neutral and stays in the organic layer.

  • Phase Separation: Collect the aqueous layer. Discard the organic layer containing the succinimide and neutral impurities.

  • Basification & Recovery: Cool the aqueous layer to 0°C. Slowly add 2M NaOH dropwise while stirring until the pH reaches 8-9. The neutral brominated quinoline will crash out of solution as a precipitate.

  • Self-Validation Check: Extract the neutralized aqueous layer with fresh Ethyl Acetate. Spot the organic layer on a TLC plate and stain with KMnO4​ .

    • Validation: The absence of a UV-inactive, KMnO4​ -active streak at a low Rf confirms the complete exclusion of succinimide from your purified product.

References

  • Benchchem. "Technical Support Center: Managing Byproducts from N-Bromosuccinimide (NBS) Reactions.
  • RSC Publishing. "NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
  • Benchchem. "N-bromobutanimide | 128-08-5.
  • Master Organic Chemistry. "Reagent Friday: NBS (N-Bromo Succinimide).

Sources

Addressing solubility issues of 5-chloroquinoline derivatives in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 5-Chloroquinoline Derivatives

Welcome to the Technical Support Center. This guide provides drug development professionals and formulation scientists with actionable, field-proven strategies to overcome the aqueous solubility challenges inherent to 5-chloroquinoline derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do 5-chloroquinoline derivatives exhibit such poor aqueous solubility? A1: The core issue stems from the intrinsic physicochemical properties of the molecule. Quinoline is a weak base with a planar, highly aromatic structure that promotes strong intermolecular crystal lattice energy, making dissolution thermodynamically unfavorable[1]. The addition of a chlorine atom at the 5-position further increases the molecule's lipophilicity (LogP) and structural hydrophobicity, significantly reducing its affinity for aqueous media[2]. Consequently, these derivatives often fall into Biopharmaceutical Classification System (BCS) Class II or IV, presenting major hurdles for biological assays and oral bioavailability[3].

Q2: My 5-chloroquinoline compound precipitates immediately upon dilution in biological buffers. What is the fundamental mechanism to correct this? A2: Precipitation upon aqueous dilution (often from a DMSO stock) occurs when the compound's concentration exceeds its kinetic solubility limit in the new solvent environment. The first mechanistic approach is pH adjustment . The nitrogen atom in the quinoline ring is weakly basic. By lowering the pH of the aqueous medium to 1–2 units below the compound's pKa, you force the protonation of the basic nitrogen, converting the neutral lipophilic free base into a highly soluble cationic salt[4][5].

Q3: If my assay requires a neutral pH (e.g., cell-based assays), how can I maintain solubility without altering the bulk pH? A3: When pH adjustment is biologically incompatible, you must rely on solvation methods that do not alter the bulk pH. The two most validated approaches are the use of biocompatible co-solvents (like DMSO or ethanol) kept strictly below 1% v/v to prevent solvent-induced cytotoxicity[6], or cyclodextrin complexation . Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity that encapsulates the lipophilic 5-chloroquinoline moiety, masking it from the aqueous environment and enhancing apparent solubility without altering the drug's solid-state properties[7][8].

Section 2: Experimental Protocols & Troubleshooting Guides

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to biological testing without passing the validation checkpoints.

Protocol 1: pH-Driven Solubilization and Salt Formation

Causality: Protonating the quinoline nitrogen disrupts planar stacking and increases ion-dipole interactions with water, drastically lowering the thermodynamic barrier to dissolution.

  • Determine pKa: Calculate or empirically measure the pKa of your specific 5-chloroquinoline derivative (typically between 4.0 and 5.5).

  • Buffer Selection: Select an aqueous buffer (e.g., Citrate or Acetate) formulated at a pH at least 1.5 units below the compound's pKa[5].

  • Dissolution: Weigh the compound and add the acidic buffer. Vortex vigorously for 60 seconds.

  • Self-Validation Checkpoint: Centrifuge the mixture at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis spectroscopy. If the detected concentration matches your theoretical input, the system is validated. Troubleshooting: If micro-precipitates form (indicated by a lower UV-Vis reading), the crystal lattice energy is too high for pH adjustment alone. Proceed to Protocol 3.

Protocol 2: Co-Solvent Serial Dilution Strategy

Causality: Direct injection of a high-concentration organic stock into water causes localized supersaturation and rapid nucleation (crashing out). Serial dilution minimizes this concentration gradient[6].

  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mM. Sonicate for 5 minutes to ensure complete disruption of the crystal lattice.

  • Intermediate Dilution: Dilute the stock 1:10 into a miscible intermediate solvent (e.g., PEG-400 or Ethanol) to create a 1 mM intermediate stock.

  • Aqueous Integration: Add the intermediate stock dropwise to the vigorously stirring aqueous assay buffer to reach the final concentration (e.g., 10 µM). Ensure the final organic solvent concentration is ≤ 1%[6].

  • Self-Validation Checkpoint: Measure the absorbance of the final buffer at 600 nm (OD600). An OD600 > 0.01 indicates colloidal aggregation (crashing out), invalidating the solubilization. Troubleshooting: If aggregation occurs, increase the stirring speed during integration, or warm the aqueous buffer to 37°C prior to addition.

Protocol 3: Cyclodextrin-Mediated Encapsulation

Causality: Encapsulation relies on establishing a dynamic thermodynamic equilibrium between the free drug and the cyclodextrin cavity, effectively shielding the hydrophobic 5-chloro-aromatic ring from water.

  • Prepare Carrier Solution: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer to a concentration of 10% w/v[5].

  • Drug Addition: Add the 5-chloroquinoline derivative in excess (creating a supersaturated state).

  • Equilibration: Shake the suspension at 300 rpm at room temperature for 24 hours to allow the inclusion complex to reach thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed, insoluble drug.

  • Self-Validation Checkpoint: Perform HPLC analysis on the filtrate, comparing it to a standard curve generated in 100% organic solvent. This quantifies the exact encapsulated concentration. Troubleshooting: If the final concentration is too low, switch to a more highly substituted cyclodextrin like Sulfobutylether-β-cyclodextrin (Captisol), which offers stronger ion-dipole interactions[8].

Section 3: Data Presentation

Table 1: Comparative Analysis of Solubility Enhancement Techniques for Quinoline Derivatives

TechniquePrimary MechanismProsConsTypical Concentration Range
pH Adjustment Protonation of basic quinoline nitrogen[4]Highly effective, no complex excipients neededIncompatible with neutral cell-based assayspH < 5.0
Co-solvents (DMSO) Reduction of aqueous dielectric constant[9]Simple, standard for HTS libraries[6]High concentrations cause cytotoxicity/artifacts< 1% v/v final
Cyclodextrins Hydrophobic cavity encapsulation[7]Biocompatible, maintains neutral pHRequires long equilibration, high excipient mass5% - 20% w/v
Micronization Surface area expansion[9]Increases dissolution rateDoes not change thermodynamic solubilityN/A (Solid state)

Section 4: Visualizations

Workflow Start Poor Aqueous Solubility Detected CheckPH 1. Adjust pH (Target pH < pKa - 1.5) Start->CheckPH CheckCosolvent 2. Add Co-solvent (DMSO/EtOH < 1%) CheckPH->CheckCosolvent Insoluble Success Proceed to Biological Assay CheckPH->Success Soluble CheckCD 3. Cyclodextrin Complexation CheckCosolvent->CheckCD Insoluble CheckCosolvent->Success Soluble CheckCD->Success Soluble

Caption: Experimental Workflow for Troubleshooting 5-Chloroquinoline Solubility.

Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment mTOR mTOR AKT->mTOR Activation Quinoline 5-Chloroquinoline Derivative Quinoline->PI3K Inhibition

Caption: PI3K/AKT Signaling Pathway Targeted by Quinoline Derivatives.

Section 5: References

  • Khodadadi, A., et al. "Innovative medicinal chemistry strategies for enhancing drug solubility." ResearchGate.[Link][2]

  • Contract Pharma. "Optimizing Drug Solubility." Contract Pharma.[Link][7]

  • Antle, V. "Solubility & Bioavailability: Difficult Beasts to Tame." Drug Development & Delivery.[Link][8]

  • Research Journal of Pharmacy and Technology. "Technologies to Counter Poor Solubility Issues: A Review." RJPT.[Link][9]

  • Ishikawa, M., & Hashimoto, Y. "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry.[Link][1]

  • International Journal of Scientific Research and Technology. "Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs." IJSRT.[Link][3]

Sources

Validation & Comparative

HPLC Retention Time Comparison: 8-(Bromomethyl)-5-chloroquinoline vs. Structural Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Chromatographic Challenges in Quinoline Analysis

When developing analytical methods for halogenated quinoline building blocks, predicting and controlling retention time ( tR​ ) is paramount. 8-(Bromomethyl)-5-chloroquinoline is a critical intermediate, frequently utilized in the synthesis of complex pharmaceuticals, including topoisomerase I poisons and antiamnesic agents[1].

In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the retention of quinoline derivatives is heavily influenced by their molecular structure, electronic parameters, and hydrophobic properties[2]. Analyzing 8-(Bromomethyl)-5-chloroquinoline presents two distinct mechanistic challenges:

  • The Nitrogen Effect : The basic quinoline nitrogen (pKa ~4.0) readily interacts with acidic residual silanols on standard silica stationary phases, leading to severe peak tailing if the mobile phase is not properly buffered.

  • The Bromomethyl Reactivity : The 8-bromomethyl group is a highly reactive alkylating agent. Utilizing protic solvents (like methanol or water) during sample preparation or prolonged storage can induce solvolysis, generating false impurity peaks (e.g., methoxymethyl or hydroxymethyl artifacts).

Comparative Retention Analysis

In RP-HPLC, retention time correlates strongly with the molecule's partition coefficient (LogP). By utilizing computed XLogP3 values as a predictive proxy for lipophilicity, we can establish a highly accurate relative elution order for 8-(Bromomethyl)-5-chloroquinoline and its common structural alternatives or synthetic precursors.

Quantitative Data Summary

The following table summarizes the structural properties and predicted RP-HPLC retention behavior of these compounds on a standard C18 column.

CompoundPubChem CIDMolecular Weight ( g/mol )XLogP3Predicted Elution OrderStructural Causality for Retention Shift
8-Methylquinoline 11910143.192.6[3]1 (Earliest)Lacks halogens; represents the baseline lipophilicity of the alkylated core.
5-Chloroquinolin-8-ol 2817179.602.9[4]2The polar 8-hydroxyl group significantly reduces the hydrophobic surface area.
5-Chloroquinoline 69458163.603.3[5]3The 5-chloro substituent enhances dispersive interactions with the C18 phase.
8-(Bromomethyl)-5-chloroquinoline 13152195256.523.4[6]4Target Analyte : Dual halogenation maximizes hydrophobic partitioning.
8-(Bromomethyl)quinoline 346914222.083.6[7]5 (Latest)Counterintuitive shift: Lacks the 5-chloro group, altering the dipole vector to slightly increase overall lipophilicity.

Scientific Insight: Counterintuitively, the addition of the 5-chloro group to 8-(bromomethyl)quinoline slightly reduces the computed XLogP3 from 3.6[7] to 3.4[6]. This occurs because the highly electronegative chlorine atom on the electron-deficient quinoline ring alters the molecular dipole moment, marginally increasing the molecule's overall polarity. Consequently, 8-(Bromomethyl)-5-chloroquinoline is predicted to elute slightly earlier than its non-chlorinated analog under strictly hydrophobic retention mechanisms.

Logical Workflow: Structure to Method Development

Structural_Influence Core 8-(Bromomethyl)-5-chloroquinoline (Target Analyte) N_atom Quinoline Nitrogen (Basic Center, pKa ~4) Core->N_atom Br_methyl 8-Bromomethyl Group (Reactive Alkylator) Core->Br_methyl Cl_atom 5-Chloro Substituent (Halogen Bonding) Core->Cl_atom TFA Requires Acidic Modifier (e.g., 0.1% TFA) N_atom->TFA Prevents Peak Tailing Solvent Requires Aprotic Solvent (MeCN, avoids solvolysis) Br_methyl->Solvent Prevents Degradation Ret_Inc Increases Lipophilicity (XLogP3 = 3.4) Br_methyl->Ret_Inc Enhances C18 Retention Cl_atom->Ret_Inc Enhances C18 Retention

Structural features of 8-(Bromomethyl)-5-chloroquinoline dictating HPLC method parameters.

Self-Validating RP-HPLC Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every experimental choice is grounded in the physicochemical properties of the analyte to prevent degradation and ensure reproducible retention times.

A. Reagents & Materials
  • Stationary Phase : Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm).

    • Causality: Ethylene Bridged Hybrid (BEH) particles provide superior steric protection and minimize secondary interactions between the basic quinoline nitrogen and residual silanols.

  • Mobile Phase A : LC-MS Grade Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B : LC-MS Grade Acetonitrile (MeCN) + 0.1% TFA.

    • Causality: TFA drops the pH to ~2.0, ensuring the quinoline nitrogen is fully protonated and ion-paired. Acetonitrile is strictly chosen over methanol to prevent nucleophilic solvolysis of the reactive 8-bromomethyl group.

B. Sample Preparation
  • Weigh exactly 1.0 mg of 8-(Bromomethyl)-5-chloroquinoline standard.

  • Dissolve immediately in 1.0 mL of anhydrous Acetonitrile . Do not use aqueous diluents.

  • Vortex for 30 seconds and transfer to an amber HPLC vial (the compound is light-sensitive).

  • Self-Validation Step: Analyze the sample within 4 hours of preparation to guarantee that no degradation peaks (e.g., hydrolysis products) artificially skew the purity profile.

C. Chromatographic Conditions
  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30 °C (Stabilizes partitioning kinetics)

  • Injection Volume : 5 µL

  • Detection : UV at 254 nm (optimal for the conjugated quinoline aromatic system)

Gradient Program :

  • 0.0 - 2.0 min : Hold at 10% B (Aqueous wash to elute highly polar salts/impurities).

  • 2.0 - 12.0 min : Linear ramp from 10% B to 90% B (Drives the elution of the highly lipophilic halogenated quinolines based on their XLogP3 values).

  • 12.0 - 15.0 min : Hold at 90% B (Column wash).

  • 15.0 - 20.0 min : Return to 10% B (Column re-equilibration).

D. System Suitability Validation

Before accepting the retention time data, calculate the Asymmetry Factor ( As​ ) or Tailing Factor ( Tf​ ) for the 8-(Bromomethyl)-5-chloroquinoline peak. A valid system must yield a Tf​≤1.5 . If Tf​>1.5 , it indicates insufficient silanol suppression, requiring a fresh preparation of the TFA mobile phase.

References

  • Comparative analysis of the various structures quinoline derivatives retention under RP HPLC Source: Butlerov Communications[2] URL: [Link]

  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity Source: ACS Publications[1] URL: [Link]

  • 8-(Bromomethyl)-5-chloroquinoline | CID 13152195 Source: PubChem[6] URL: [Link]

  • 8-Methylquinoline | CID 11910 Source: PubChem[3] URL: [Link]

  • 8-(Bromomethyl)quinoline | CID 346914 Source: PubChem[7] URL: [Link]

  • 5-Chloroquinoline | CID 69458 Source: PubChem[5] URL: [Link]

  • 5-Chloro-8-hydroxyquinoline | CID 2817 Source: PubChem[4] URL: [Link]

Sources

Mass Spectrometry Performance Guide: Analyzing 5-chloro-8-(bromomethyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

5-chloro-8-(bromomethyl)quinoline (Chemical Formula: C₁₀H₇BrClN, Exact Mass: 254.945 Da) [8] is a highly reactive, bifunctional heterocyclic building block utilized extensively in medicinal chemistry for the synthesis of novel antimicrobial and antineoplastic agents [9]. Because it contains both a chlorine and a bromine atom, this molecule presents a highly distinctive isotopic signature in mass spectrometry (MS).

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the analysis of this compound, providing researchers with field-proven, self-validating protocols that prevent common degradation artifacts.

Isotopic Signature & Fragmentation Causality

In mass spectrometry, the natural abundance of halogens provides a built-in diagnostic tool. Chlorine exists as ³⁵Cl (75%) and ³⁷Cl (25%), while Bromine exists as ⁷⁹Br (50%) and ⁸¹Br (50%) [1, 2].

When a molecule contains exactly one chlorine and one bromine atom, the molecular ion ([M]⁺• in EI or [M+H]⁺ in ESI) exhibits a characteristic 3-peak cluster separated by 2 m/z units (M, M+2, M+4) [3, 5]. The mathematical causality is as follows:

  • M peak (³⁵Cl, ⁷⁹Br): 0.75 × 0.50 = 37.5% relative abundance.

  • M+2 peak (³⁷Cl, ⁷⁹Br + ³⁵Cl, ⁸¹Br): (0.25 × 0.50) + (0.75 × 0.50) = 50.0% relative abundance.

  • M+4 peak (³⁷Cl, ⁸¹Br): 0.25 × 0.50 = 12.5% relative abundance.

This results in a theoretical intensity ratio of 3:4:1 , which is the gold standard for identifying the intact C₁₀H₇BrClN precursor[1, 4].

Causality of Fragmentation

Upon ionization, the weakest bond dictates the primary fragmentation pathway. The benzylic C-Br bond (bond dissociation energy ~68 kcal/mol) is significantly weaker than the aromatic C-Cl bond (~96 kcal/mol). Therefore, the primary cleavage is the loss of a bromine radical (Br•, 79 or 81 Da), yielding a highly stable quinolinium-methyl cation ([M - Br]⁺) at m/z 176 and 178 [7]. Because the bromine is lost, the resulting fragment only contains chlorine, shifting the isotopic pattern to a classic 3:1 ratio [1].

MS_Fragmentation Precursor Molecular Ion [M]⁺• C10H7BrClN m/z 255, 257, 259 (3:4:1 ratio) LossBr - Br• (79/81 Da) Neutral Loss Precursor->LossBr Primary Cleavage (Weak C-Br Bond) Frag1 Quinolinium-methyl Cation [M - Br]⁺ m/z 176, 178 (3:1 ratio) LossBr->Frag1 LossCl - Cl• (35/37 Da) Neutral Loss Frag1->LossCl Secondary Cleavage (Stronger C-Cl Bond) Frag2 Secondary Fragment [M - Br - Cl]⁺• m/z 141 LossCl->Frag2

Fig 1: EI-MS fragmentation pathway of 5-chloro-8-(bromomethyl)quinoline showing isotopic shifts.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When selecting an analytical platform, researchers must balance the need for structural elucidation against quantitative sensitivity.

Performance MetricGC-EI-MS (Structural Elucidation)LC-ESI-MS/MS (Trace Quantification)Mechanistic Causality / Advantage
Ionization Type Hard Ionization (70 eV Electron Impact)Soft Ionization (Electrospray, ESI+)EI shatters the molecule, providing a rich, library-searchable fingerprint. ESI preserves the intact [M+H]⁺ precursor.
Primary Precursor [M]⁺• (m/z 255, 257, 259)[M+H]⁺ (m/z 256, 258, 260)ESI adds a proton, shifting the entire 3:4:1 cluster up by 1 Da.
Base Peak m/z 176 ([M - Br]⁺)m/z 256 (Precursor) or 176 (CID Fragment)EI base peak is the quinolinium cation due to immediate C-Br cleavage. LC requires Collision-Induced Dissociation (CID) to force this cleavage.
Sensitivity (LOD) ~10-50 ng/mL~0.1-1 ng/mL (in MRM mode)LC-MS/MS using Multiple Reaction Monitoring (MRM) filters out matrix noise, offering superior sensitivity for pharmacokinetic studies.
Thermal Stability Risk High (Degradation in GC inlet possible)Low (Analyzed at near-ambient temperatures)Bromomethyl groups can thermally degrade at >250°C in a GC inlet if active sites are present.

Self-Validating Experimental Protocols

Critical E-E-A-T Insight: The 8-(bromomethyl) group is highly electrophilic and prone to rapid solvolysis[6]. Preparing samples in nucleophilic solvents (like methanol or ethanol) will result in the immediate formation of the corresponding methyl or ethyl ether, completely altering the mass spectrum (e.g., shifting the mass and removing the bromine isotope pattern). The protocols below are engineered to prevent this artifact.

Platform_Logic Sample 5-chloro-8-(bromomethyl)quinoline Sample Matrix PrepGC Dilute in Aprotic Solvent (e.g., Hexane/DCM) Sample->PrepGC Volatile/Stable PrepLC Dilute in ACN/H2O (Avoid Methanol) Sample->PrepLC Biological/Trace GC GC-EI-MS Platform (Structural Elucidation) ResultGC Hard Ionization (70 eV) Yields 3:4:1 Isotope Pattern GC->ResultGC LC LC-ESI-MS/MS Platform (Trace Quantification) ResultLC Soft Ionization (ESI+) Yields [M+H]⁺ Precursor LC->ResultLC PrepGC->GC PrepLC->LC

Fig 2: Solvent selection and platform logic for analyzing reactive bromomethyl quinolines.

Protocol A: GC-EI-MS Analysis (Structural Elucidation)

This protocol is optimized to generate a pristine 3:4:1 isotopic cluster for structural confirmation.

  • Sample Preparation: Dissolve 1 mg of 5-chloro-8-(bromomethyl)quinoline in 1 mL of anhydrous, aprotic solvent (e.g., Dichloromethane or Hexane). Self-Validation Check: If a peak appears at m/z 207 (loss of Br, addition of OCH₃), methanol contamination has occurred.

  • Inlet Conditions: Set the GC inlet to 220°C (lower than standard to prevent thermal degradation of the C-Br bond). Use a split ratio of 10:1.

  • Chromatography: Use a 5% phenyl/95% dimethylpolysiloxane column (e.g., DB-5MS, 30m × 0.25mm × 0.25µm). Program the oven from 100°C (hold 1 min) to 280°C at 15°C/min.

  • Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 50 to 350.

  • Data Interpretation: Extract m/z 255, 257, and 259. Verify the 3:4:1 ratio. Extract the base peak at m/z 176 and verify the 3:1 ratio with m/z 178.

Protocol B: LC-ESI-MS/MS Analysis (Trace Quantification)

This protocol is optimized for high-sensitivity quantification in biological matrices.

  • Sample Preparation: Extract the analyte and reconstitute in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Strictly avoid methanol.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm). Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Mass Spectrometry: Operate the triple quadrupole MS in Positive ESI mode.

  • MRM Optimization (Self-Validating):

    • Quantifier Transition:m/z 256.0 → 176.0 (Collision Energy: ~20 eV). This monitors the ³⁵Cl/⁷⁹Br precursor losing the ⁷⁹Br radical.

    • Qualifier Transition:m/z 258.0 → 178.0 (Collision Energy: ~20 eV). This monitors the ³⁷Cl/⁷⁹Br (and ³⁵Cl/⁸¹Br) precursor losing the bromine radical.

    • Validation: The peak area ratio between the quantifier and qualifier transitions must remain constant (approx. 1.33:1 based on the 4:3 relative abundance of the precursor ions) across all standards and samples.

References

  • Isotopes in Mass Spectrometry - Chemistry Steps. Chemistry Steps. Available at:[Link]

  • Isotope patterns for -Cl and -Br. University of Calgary. Available at:[Link]

  • Elements With More Abundant Heavy Isotopes - Intro to Mass Spectrometry. OrgChemBoulder. Available at:[Link]

  • Chlorine - Bromine Combination Isotope Intensities. NIST. Available at: [Link]

  • The M+1 & M+2 Peaks. SaveMyExams. Available at:[Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. AIP Publishing. Available at:[Link]

  • 7-Bromo-2-chloro-3-methylquinoline | C10H7BrClN | CID 17039813. PubChem. Available at:[Link]

  • Evaluation of A22 Analogs as Gram-negative Antimicrobial Agents. ResearchGate. Available at:[Link]

Alkylation Dynamics: A Comparative Guide to 8-(Bromomethyl)-5-chloroquinoline vs. Benzyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

In early-stage drug discovery and complex API synthesis, the choice of alkylating agent dictates not only the yield of the reaction but the entire operational workflow. While benzylic halides are ubiquitous in organic synthesis, their reactivity profiles vary wildly depending on their electronic and steric environments.

This guide provides an objective, data-driven comparison between Benzyl Bromide (BnBr) —the unhindered gold standard for SN​2 reactions—and 8-(Bromomethyl)-5-chloroquinoline (8-BMCQ) , a highly specialized, sterically hindered heteroaromatic building block.

Structural & Mechanistic Analysis

Understanding the causality behind experimental choices requires a deep dive into the transition state dynamics of both molecules.

Benzyl Bromide (BnBr)

Benzyl bromide is a simple, highly reactive electrophile[1]. The unsubstituted phenyl ring stabilizes the partial positive charge of the SN​2 transition state via resonance, while the lack of ortho-substituents provides an unhindered trajectory for incoming nucleophiles (e.g., amines, alcohols, thiols). Because of this low kinetic barrier, reactions with BnBr are typically exothermic and proceed rapidly at room temperature[2].

8-(Bromomethyl)-5-chloroquinoline (8-BMCQ)

8-BMCQ presents a radically different reactivity paradigm[3].

  • Steric Hindrance (The Peri-Effect): The bromomethyl group is located at the 8-position of the quinoline ring, directly adjacent to the quinoline nitrogen. This creates massive steric bulk, severely restricting the Bürgi-Dunitz trajectory required for nucleophilic attack.

  • Electronic Withdrawal: The quinoline ring is inherently electron-deficient compared to benzene. The addition of a 5-chloro substituent further withdraws electron density via inductive effects. While this makes the benzylic carbon highly electrophilic (thermodynamically favorable), the kinetic barrier remains exceptionally high due to sterics.

  • Coordination Potential: The lone pair on the quinoline nitrogen can coordinate with transition metals or alkali metal cations, which can either direct the reaction or inadvertently poison catalytic systems.

Reactivity BnBr Benzyl Bromide (Unhindered) SN2_fast Fast SN2 Low Temp (0-25°C) BnBr->SN2_fast Minimal Sterics BMCQ 8-(Bromomethyl)- 5-chloroquinoline (Hindered) SN2_slow Slow SN2 High Temp (50-80°C) BMCQ->SN2_slow Peri-Nitrogen Interactions Coord Metal/Base Coordination BMCQ->Coord Quinoline Nitrogen

Caption: Logical relationship between structural hindrance and SN2 reactivity profiles.

Quantitative Data & Performance Comparison

To facilitate reagent selection, the following table summarizes the physicochemical properties and operational requirements for both compounds based on established chemical databases[1],[3].

ParameterBenzyl Bromide8-(Bromomethyl)-5-chloroquinoline
Structure Type Simple BenzylicHetero-Benzylic (Quinoline)
PubChem CID 749813152195
Molecular Weight 171.03 g/mol 256.52 g/mol
Steric Hindrance MinimalHigh (Peri-position)
Typical Reaction Temp 0 °C to 25 °C50 °C to 80 °C
Recommended Base K2​CO3​ , Et3​N Cs2​CO3​ , DIPEA
Catalyst Required? NoYes (KI or NaI)
Storage Conditions Room Temp (Dark)2-8 °C (Inert atmosphere)
Hazards Strong LachrymatorCorrosive, Irritant

Experimental Protocols: Self-Validating Workflows

The following protocols detail the N -alkylation of a standard secondary amine. Notice how the methodology shifts to accommodate the kinetic barriers of 8-BMCQ.

Protocol A: Unhindered Alkylation via Benzyl Bromide

Causality: Due to the low activation energy of BnBr, weak bases and ambient temperatures are sufficient. Overheating will lead to over-alkylation (quaternization).

  • Preparation: Dissolve the secondary amine substrate (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add finely powdered K2​CO3​ (2.0 eq, 2.0 mmol). Stir for 10 minutes to ensure deprotonation equilibrium.

  • Electrophile Addition: Cool the flask to 0 °C. Dropwise add Benzyl Bromide (1.1 eq, 1.1 mmol)[2].

  • Reaction: Remove the ice bath and allow the mixture to stir at 25 °C for 2 to 4 hours.

  • Validation: Perform TLC (Hexanes:EtOAc 3:1). The disappearance of the amine spot and the appearance of a higher Rf​ UV-active spot confirms completion.

  • Workup: Quench with saturated aqueous NH4​Cl (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Hindered Alkylation via 8-(Bromomethyl)-5-chloroquinoline

Causality: The peri-nitrogen creates a steric shield. To overcome this, we must use a stronger, more soluble base ( Cs2​CO3​ ) and add Potassium Iodide (KI). KI facilitates an in situ Finkelstein reaction, converting the bromomethyl group to a highly reactive iodomethyl intermediate, which is a superior leaving group for hindered SN​2 attacks.

  • Preparation: Dissolve the secondary amine (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M) under a nitrogen atmosphere.

  • Base & Catalyst Addition: Add Cs2​CO3​ (2.5 eq, 2.5 mmol) and catalytic KI (0.2 eq, 0.2 mmol).

  • Electrophile Addition: Add 8-BMCQ (1.2 eq, 1.2 mmol)[3] as a solid at room temperature.

  • Reaction: Heat the reaction mixture to 65 °C and stir vigorously for 16 hours. Note: Thermal energy is strictly required to overcome the steric activation barrier.

  • Validation: Monitor via LC-MS or TLC. If starting material persists after 16 hours, add an additional 0.5 eq of 8-BMCQ and continue heating.

  • Workup: Cool to room temperature. Quench with water (15 mL). Extract with EtOAc (3 x 15 mL). Wash the organic layer extensively with water (3 x 10 mL) to remove DMF and cesium salts. Dry over Na2​SO4​ and concentrate.

Workflow Start Amine Substrate + Solvent (DMF/MeCN) Split Select Reagent Start->Split BnBr_Path Add Benzyl Bromide + K2CO3 Split->BnBr_Path BMCQ_Path Add 8-BMCQ + Cs2CO3 + KI Split->BMCQ_Path Temp1 Stir at 25°C for 2-4 hours BnBr_Path->Temp1 Temp2 Heat at 65°C for 16 hours BMCQ_Path->Temp2 Product Alkylated Product Isolation Temp1->Product Temp2->Product

Caption: Workflow comparison for N-alkylation highlighting the required kinetic driving forces.

Conclusion

While Benzyl Bromide remains the standard for rapid, low-temperature alkylations[1], the synthesis of complex pharmaceutical intermediates often requires the unique electronic and coordinating properties of the 5-chloroquinoline scaffold[3]. When utilizing 8-(Bromomethyl)-5-chloroquinoline, chemists must proactively design their protocols to overcome severe kinetic barriers by utilizing Finkelstein catalysis (KI), highly soluble bases ( Cs2​CO3​ ), and elevated temperatures.

References

  • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 7498, Benzyl Bromide." PubChem, [Link].

  • [3] National Center for Biotechnology Information. "PubChem Compound Summary for CID 13152195, 8-(Bromomethyl)-5-chloroquinoline." PubChem, [Link].

  • [2] Wikipedia contributors. "Benzyl bromide." Wikipedia, The Free Encyclopedia, [Link].

Sources

Structural Validation of Bromomethyl Quinoline Derivatives: A Comparative Guide to ATR-FTIR and Transmission Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on functionalized N-heterocycles, bromomethyl quinoline derivatives have emerged as critical synthetic intermediates and active pharmaceutical ingredients (APIs). Validating the structural integrity of these compounds—specifically confirming the presence of the quinoline core and the reactive bromomethyl (-CH₂Br) moiety—is paramount.

Infrared (IR) spectroscopy remains a frontline analytical tool for this validation. However, the choice of sampling technique drastically impacts the quality, quantitative reliability, and resolution of the resulting spectra. This guide provides an objective, data-backed comparison between Attenuated Total Reflectance (ATR-FTIR) and Transmission Spectroscopy (KBr Pellet) , detailing the causality behind spectral behaviors and offering self-validating experimental protocols.

Characteristic IR Signatures of Bromomethyl Quinolines

Before comparing instrumental techniques, we must establish the target vibrational modes. The IR spectrum of a bromomethyl quinoline derivative is a composite of the rigid, aromatic N-heterocycle and the flexible, heavy-atom-bearing aliphatic side chain.

The Causality of Peak Positioning
  • The Heavy Atom Effect (C-Br): According to Hooke's Law applied to molecular mechanics, the frequency of a stretching vibration is inversely proportional to the reduced mass of the bonded atoms. Because bromine is a massive atom and the C-Br bond is relatively weak, its stretching frequency is forced down into the deep fingerprint region (690–515 cm⁻¹)[1].

  • Aromatic vs. Aliphatic C-H: The sp² hybridized carbons of the quinoline ring possess stronger, shorter C-H bonds than the sp³ hybridized carbon of the bromomethyl group, pushing the aromatic C-H stretches above 3000 cm⁻¹[2], while the aliphatic stretches remain below 3000 cm⁻¹[3].

Table 1: Key Diagnostic IR Absorption Bands
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Diagnostic Significance
Quinoline Ring Aromatic C-H Stretch3050 – 3100Confirms aromatic system integrity[2].
Quinoline Ring C=N Stretch~1620Primary indicator of the N-heterocycle[2].
Quinoline Ring Aromatic C=C Stretch1580 – 1500Confirms conjugated ring structure[2].
Bromomethyl Aliphatic C-H Stretch2970 – 2870Differentiates the -CH₂- group from the ring[3].
Bromomethyl -CH₂- Wag / Bend1300 – 1150Confirms the presence of the terminal alkyl group[1].
Bromomethyl C-Br Stretch690 – 515Critical confirmation of halogenation[1].

Objective Comparison: ATR-FTIR vs. KBr Pellet

While both techniques measure infrared absorbance, their physical mechanisms dictate their suitability for different stages of drug development.

Mechanism and Spectral Distortion

ATR-FTIR relies on an evanescent wave penetrating the sample surface. The penetration depth ( dp​ ) is directly proportional to the wavelength of the IR beam[4]. Consequently, at lower wavenumbers (longer wavelengths)—such as the critical 690–515 cm⁻¹ C-Br stretching region—the beam penetrates deeper into the sample[5]. This artificially intensifies the C-Br peak relative to the high-frequency C-H stretches[4].

KBr Pellet (Transmission) passes the beam through the entire bulk of the sample. It strictly obeys the Beer-Lambert law, providing a true representation of relative peak intensities and allowing for precise quantitative analysis and trace impurity detection[6][7].

Table 2: Performance & Practicality Comparison
ParameterATR-FTIR (Diamond/Ge Crystal)Transmission (KBr Pellet)
Sample Preparation None (Direct application)[8]High (Grinding, pressing under vacuum)[8]
Analysis Time < 2 minutes10 – 15 minutes
Trace Sensitivity Low (Shallow penetration depth)[6]High (Adjustable pathlength via pellet mass)[6][7]
Spectral Accuracy Distorted at low wavenumbers[4][5]Classic, linear transmission spectrum[6]
Sample Recovery 100% recoverable (Non-destructive)Unrecoverable (Embedded in salt matrix)
Best Used For Rapid screening, QC, intermediate checksLibrary matching, trace contaminant ID, publication

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols must include internal checks to validate the data before the final measurement is recorded.

Protocol A: Rapid Screening via ATR-FTIR

Ideal for monitoring the progress of the bromination reaction in real-time.

  • Crystal Validation: Clean the diamond ATR crystal with high-purity isopropanol. Run a background scan. Self-Validation: The background spectrum must be a flat line; any peaks indicate residual contamination or solvent.

  • Sample Application: Place 1–2 mg of the neat bromomethyl quinoline derivative directly onto the crystal[2].

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact. Causality: Insufficient pressure leads to a weak evanescent wave interaction, resulting in a low signal-to-noise ratio.

  • Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹[2].

  • Post-Processing: Apply an "ATR Correction" algorithm in the spectrometer software to mathematically adjust the artificially intensified low-frequency C-Br peaks, allowing for accurate comparison against standard transmission libraries[8].

Protocol B: High-Fidelity Transmission via KBr Pellet

Ideal for final API characterization, regulatory filing, and trace impurity detection.

  • Matrix Preparation (Critical Step): Dry spectroscopic-grade KBr in an oven at 110°C for at least 4 hours[7]. Causality: KBr is highly hygroscopic. Absorbed water will produce massive O-H bands at ~3400 cm⁻¹ and ~1640 cm⁻¹, completely masking the diagnostic quinoline C=N stretch at 1620 cm⁻¹[8].

  • Sample Dispersion: Weigh ~1.5 mg of the bromomethyl quinoline derivative and ~150 mg of dry KBr. Mix gently in an agate mortar. Self-Validation: Do not over-grind the sample itself, as excessive grinding can alter the crystalline polymorph of the API; only grind enough to disperse it into the KBr[7].

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum to remove trapped air, then press at 10 to 15 tons for 2 minutes[8].

  • Visual Validation: Release the pressure. Self-Validation: The resulting pellet must be visually transparent or highly translucent. Opaque patches indicate poor homogenization and will cause severe baseline scattering (Mie scattering)[7].

  • Acquisition: Place the pellet in the transmission holder and acquire 32 scans at 4 cm⁻¹ resolution.

Workflow Visualization

The following diagram maps the logical pathways and decision points for selecting the appropriate spectroscopic method based on the analytical requirement.

G cluster_ATR ATR-FTIR Workflow cluster_KBr KBr Pellet Workflow Start Bromomethyl Quinoline Derivative Sample ATR_Prep Direct Application (No Sample Prep) Start->ATR_Prep KBr_Prep Grind with Dry KBr Press at 10-15 Tons Start->KBr_Prep ATR_Measure Evanescent Wave Surface Reflection ATR_Prep->ATR_Measure ATR_Result Rapid Screening & Qualitative ID ATR_Measure->ATR_Result KBr_Measure Transmission Through Bulk Matrix KBr_Prep->KBr_Measure KBr_Result High Sensitivity & Trace Analysis KBr_Measure->KBr_Result

Figure 1: Comparative workflow of ATR-FTIR versus KBr Pellet transmission spectroscopy.

Conclusion and Recommendations

For the routine synthesis and structural confirmation of bromomethyl quinoline derivatives, ATR-FTIR is the recommended primary tool due to its rapid turnaround and non-destructive nature. However, researchers must remain acutely aware of the wavelength-dependent peak distortions that artificially inflate the intensity of the C-Br stretch (690–515 cm⁻¹).

When the objective shifts to rigorous quantitative analysis, identification of trace synthesis impurities, or the generation of reference spectra for regulatory submission, the KBr Pellet transmission method remains the undisputed gold standard. Its adherence to the Beer-Lambert law guarantees an undistorted, highly sensitive spectral profile.

References

  • Kintek Solution. What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample. Retrieved from: [Link]

  • Kintek Press. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?. Retrieved from: [Link]

  • Specac. AN18-07: Why should I be using KBr Pellets. Retrieved from: [Link]

  • PMC / National Institutes of Health. Comparison of transmission FTIR and ATR spectra for discrimination.... Retrieved from: [Link]

  • Organic Chemistry at CU Boulder. IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from: [Link]

  • Physical Chemistry Research. Regular Article - The FT-IR spectra of bis(3-bromo-2,2-bis(bromomethyl) propoxy) methane. Retrieved from: [Link]

  • AZoM. Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Retrieved from: [Link]

Sources

Validating the Absolute Purity of 8-(Bromomethyl)-5-chloroquinoline: A Comparative Guide to Elemental Analysis vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with polyhalogenated pharmaceutical intermediates. 8-(Bromomethyl)-5-chloroquinoline (CAS: 88474-19-5) is a highly reactive, bifunctional building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). Featuring both a reactive benzylic bromide and a stable aryl chloride, it serves as a precise alkylating agent.

However, the presence of dual halogens introduces significant analytical challenges during purity validation. Halogen exchange, partial dehalogenation, and the retention of inorganic halide salts (e.g., NaBr, NaCl) during purification can drastically alter the stoichiometric reactivity of a batch. Relying on a single analytical modality often leads to a dangerous overestimation of purity. This guide objectively compares Elemental Analysis (EA) against standard orthogonal techniques, demonstrating why EA remains the gold standard for absolute mass fraction validation.

The Analytical Dilemma: Why Orthogonal Validation is Required

According to the[1], rigorous identification and quantification of impurities in new drug substances are mandatory. While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are laboratory staples, they possess inherent blind spots when analyzing polyhalogenated compounds.

  • HPLC-UV (Chromatographic Purity): HPLC relies on the chromophoric properties of the analyte. It is highly effective for detecting structurally related organic impurities (e.g., unreacted 5-chloro-8-methylquinoline). However, it is completely blind to inorganic salts and moisture, leading to an overestimation of absolute purity.

  • Quantitative NMR (qNMR): As highlighted in [2], qNMR provides an absolute mass ratio by comparing the integration of a specific proton (e.g., the benzylic CH₂ at ~5.0 ppm) against a certified internal standard[3]. While superior to HPLC for absolute organic purity, standard ¹H-qNMR cannot differentiate inorganic halogen salts (like residual brominating agents) that may inflate the overall halogen mass fraction.

  • Elemental Analysis (Combustion IC): Elemental Analysis determines the exact mass percentage of C, H, N, Cl, and Br. For 8-(Bromomethyl)-5-chloroquinoline (Theoretical: C 46.82%, H 2.75%, N 5.46%, Cl 13 .82%, Br 31.15%), EA is the only technique that definitively confirms the correct stoichiometric ratio of both halogens, instantly flagging inorganic halide contamination[4].

Comparative Performance Data

To illustrate the causality behind selecting EA as a primary validation tool, consider the following comparative analysis of a synthesized batch of 8-(Bromomethyl)-5-chloroquinoline suspected of containing 3% w/w inorganic NaBr and 2% w/w moisture.

Analytical ModalityApparent Purity (%)Target Impurities DetectedCritical Blind Spots
HPLC-UV (254 nm) 99.2%Organic byproductsMoisture, Inorganic salts (NaBr)
¹H-qNMR 94.8%Organic impuritiesIdentity of inorganic salts
Elemental Analysis 94.5% (C, H, N)Drop in C/H/N ratioStructural isomerism
Halogen Analysis (IC) Br: +2.3% excess Inorganic Bromide contamination None for halogens

Scientific Insight: HPLC-UV falsely reports >99% purity because NaBr and water lack UV absorbance. qNMR accurately detects the mass drop caused by these invisible impurities but cannot identify what the impurity is. Elemental analysis not only detects the drop in Carbon/Nitrogen mass fractions but explicitly reveals an anomalous spike in Bromine content, definitively identifying the inorganic salt contamination.

Step-by-Step Methodology: Elemental Analysis via Combustion Ion Chromatography (CIC)

To ensure a self-validating system, the following protocol details the precise quantification of halogens (Cl, Br) in 8-(Bromomethyl)-5-chloroquinoline using Combustion Ion Chromatography (CIC), a modern, highly accurate upgrade to the classical [5].

Phase 1: Sample Preparation and Combustion
  • Calibration Check: Calibrate the microbalance using certified reference weights. Weigh exactly 2.000 ± 0.005 mg of the dried 8-(Bromomethyl)-5-chloroquinoline sample into a quartz sample boat.

    • Causality: High precision is required because elemental mass fractions are highly sensitive to initial sample weight deviations.

  • Combustion: Introduce the boat into the combustion tube of the elemental analyzer at 1050°C under a continuous flow of ultra-pure Argon and Oxygen.

    • Causality: The high temperature ensures complete oxidative pyrolysis, preventing the formation of refractory soot. Argon acts as a carrier, while Oxygen ensures total conversion of halogens (Cl, Br) to their respective hydrogen halides or molecular halogens.

  • Absorption: Route the combustion gases through an absorber tube containing an aqueous trapping solution (30 mM H₂O₂).

    • Causality: H₂O₂ acts as a reducing agent, converting any volatile molecular halogens (Cl₂, Br₂) formed during combustion into stable, non-volatile aqueous halide ions (Cl⁻, Br⁻) for accurate chromatographic detection.

Phase 2: Ion Chromatography (IC) Quantification
  • Injection: Automatically inject 20 µL of the absorption solution into the IC system equipped with an anion-exchange column.

  • Elution: Elute using a standard carbonate/bicarbonate buffer (3.2 mM Na₂CO₃ / 1.0 mM NaHCO₃) at a flow rate of 0.7 mL/min.

  • Self-Validation & Detection: Measure the conductivity of the eluate. Chloride typically elutes around 6-8 minutes, and Bromide around 12-14 minutes. Validate the system suitability by running a certified reference standard of 4-Bromochlorobenzene before the sample sequence.

  • Quantification: Compare the sample peak areas against a multi-point calibration curve generated from certified reference standards of NaCl and NaBr. Calculate the absolute mass fraction (w/w %) of Cl and Br.

Workflow Visualization

The following diagram illustrates the orthogonal purity validation workflow required to ensure the integrity of halogenated pharmaceutical intermediates.

PurityWorkflow Synthesis Synthesized Batch 8-(Bromomethyl)-5-chloroquinoline HPLC HPLC-UV (Organic Purity) Synthesis->HPLC qNMR 1H-qNMR (Absolute Organic Mass) Synthesis->qNMR EA Elemental Analysis (Combustion IC) Synthesis->EA Blind1 Blind to Salts/Water HPLC->Blind1 Integration Data Integration & Orthogonal Validation HPLC->Integration Blind2 Blind to Inorganic Halides qNMR->Blind2 qNMR->Integration Detect1 Quantifies C,H,N,Cl,Br Detects Salt Contamination EA->Detect1 EA->Integration Release Validated API Building Block (ICH Q3A Compliant) Integration->Release If all match theoretical

Caption: Orthogonal purity validation workflow for halogenated intermediates.

Conclusion

For complex halogenated building blocks like 8-(Bromomethyl)-5-chloroquinoline, relying solely on chromatographic techniques is a critical analytical vulnerability. While HPLC-UV provides excellent profiling of organic byproducts, and qNMR offers rapid absolute organic quantification, only Elemental Analysis (specifically Combustion IC) provides the definitive stoichiometric verification required to rule out inorganic halide contamination and dehalogenation. Integrating these three orthogonal techniques ensures a self-validating analytical package that meets the stringent requirements of modern drug development.

References

  • Title: Guidance for Industry Q3A Impurities in New Drug Substances Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Precision Elemental Analysis for Polymers & Plastics: Focusing on ICP-OES & Halogens Source: Exeter Analytical URL: [Link]

  • Title: Overview on PFAS analytical methods (Combustion Halogen Analysis) Source: Nordic Council of Ministers URL: [Link]

Sources

A Comparative Guide to Quality Control Reference Standards for 8-(Bromomethyl)-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity and identity of starting materials and intermediates are not just a matter of regulatory compliance, but a cornerstone of scientific validity and therapeutic efficacy. 8-(Bromomethyl)-5-chloroquinoline, a key building block in the synthesis of novel pharmaceutical agents, is no exception. Its reactive bromomethyl group and substituted quinoline core make it a versatile synthon, but also susceptible to the formation of impurities that can derail research and compromise patient safety.

This guide provides an in-depth comparison of reference standards and analytical methodologies for the robust quality control (QC) of 8-(Bromomethyl)-5-chloroquinoline. We will explore the establishment of a reliable reference standard, compare the performance of essential analytical techniques, and discuss the identification and control of potential impurities, all grounded in the principles of Good Manufacturing Practices (GMP) and international regulatory guidelines.

The Imperative for a Well-Defined Reference Standard

A definitive reference standard is the bedrock of any analytical quality control program. It provides the benchmark against which all production batches are measured. For many compounds, official standards are available from pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). However, for specialized intermediates like 8-(Bromomethyl)-5-chloroquinoline, a pharmacopeial standard is not currently established.

In such cases, the responsibility falls to the user or manufacturer to qualify an in-house or secondary reference standard. This process must be rigorous and well-documented, adhering to the principles outlined in guidelines like ICH Q7, "Good Manufacturing Practice for Active Pharmaceutical Ingredients"[1].

Establishing an In-House Reference Standard:

  • Procurement of High-Purity Material: The journey begins with sourcing the highest purity batch of 8-(Bromomethyl)-5-chloroquinoline available. This candidate material should be extensively characterized to confirm its identity and purity.

  • Comprehensive Characterization: A suite of analytical techniques should be employed to unequivocally establish the identity and purity of the candidate standard. This includes:

    • Structural Elucidation: High-resolution Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS) to confirm the molecular structure.

    • Purity Assessment: Chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for quantifying purity and detecting impurities.

    • Residual Solvents and Water Content: Techniques such as GC-Headspace and Karl Fischer titration should be used to determine the levels of residual solvents and water.

    • Inorganic Impurities: Analysis for heavy metals and residue on ignition may also be necessary depending on the synthesis route.

  • Documentation and Storage: A comprehensive certificate of analysis (CoA) must be generated, detailing all test results. The reference standard must be stored under controlled conditions to ensure its stability over time.

A Comparative Analysis of Analytical Techniques for Quality Control

The selection of analytical methods is critical for a robust QC strategy. Each technique offers unique advantages in terms of sensitivity, selectivity, and the type of information it provides. Below is a comparison of the most vital methods for the quality control of 8-(Bromomethyl)-5-chloroquinoline.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis, offering high resolution for the separation and quantification of the main compound and its non-volatile impurities.

  • Expertise & Experience: A reversed-phase HPLC method with UV detection is the most common and effective approach. The quinoline ring provides a strong chromophore, allowing for sensitive detection. The choice of a C18 column is standard for retaining the relatively non-polar analyte. An acidic mobile phase (e.g., with 0.1% formic acid) is crucial to ensure the protonation of the quinoline nitrogen, leading to sharp, symmetrical peaks.

  • Trustworthiness: A validated HPLC method provides reliable data on purity (as area percent) and can be stability-indicating if it separates the parent compound from its degradation products.

Gas Chromatography (GC)

GC is particularly suited for the analysis of volatile and semi-volatile compounds, including residual solvents and certain impurities.

  • Expertise & Experience: Given the thermal stability of many halogenated quinolines, GC can be an effective tool for purity assessment[2][3]. A high-temperature capillary column with a non-polar or medium-polarity stationary phase is typically used. Flame Ionization Detection (FID) offers excellent sensitivity for organic compounds.

  • Trustworthiness: GC-FID is a robust technique for quantifying purity and can be highly effective for detecting volatile impurities that might be missed by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for the structural confirmation and identification of 8-(Bromomethyl)-5-chloroquinoline and its impurities.

  • Expertise & Experience: ¹H-NMR provides a unique fingerprint of the molecule, with characteristic shifts for the aromatic protons and the bromomethyl group. ¹³C-NMR complements this by providing information on the carbon skeleton. While not typically used for routine purity checks, Quantitative NMR (qNMR) can be employed for highly accurate purity assignments without the need for a specific reference standard of the analyte[4].

  • Trustworthiness: NMR is a primary method for structural confirmation, providing a high degree of confidence in the identity of the material.

Mass Spectrometry (MS)

MS is a powerful technique for confirming the molecular weight of 8-(Bromomethyl)-5-chloroquinoline and for identifying unknown impurities.

  • Expertise & Experience: When coupled with a chromatographic inlet (LC-MS or GC-MS), it provides both separation and identification capabilities. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum.

  • Trustworthiness: High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition with a high degree of certainty.

Comparative Summary of Analytical Techniques
Technique Primary Use Strengths Limitations
HPLC-UV Purity assessment, quantification of non-volatile impuritiesHigh resolution, robust, widely available, stability-indicatingMay not detect volatile impurities, requires a reference standard for quantification
GC-FID Purity assessment, quantification of volatile impurities and residual solventsHigh sensitivity for volatile compounds, robustNot suitable for non-volatile or thermally labile compounds
¹H and ¹³C NMR Structural confirmation, identification of impuritiesAbsolute structural information, can be quantitative (qNMR)Lower sensitivity than chromatographic methods, complex for mixture analysis
LC-MS / GC-MS Impurity identification, molecular weight confirmationHigh sensitivity and specificity, structural information on impuritiesMore complex instrumentation, quantification can be challenging without standards

Comprehensive Quality Control Workflow

A systematic workflow ensures that all aspects of quality are assessed consistently.

Caption: A comprehensive workflow for the quality control of 8-(Bromomethyl)-5-chloroquinoline.

Identification and Control of Potential Impurities

The control of impurities is a central tenet of pharmaceutical quality control, as mandated by ICH Q3A guidelines. Impurities can arise from the synthesis process or through degradation.

Potential Synthesis-Related Impurities:

The synthesis of 8-(Bromomethyl)-5-chloroquinoline often involves the bromination of a suitable precursor, such as 5-chloro-8-methylquinoline.

  • Starting Material: Unreacted 5-chloro-8-methylquinoline.

  • Over-brominated Species: 8-(Dibromomethyl)-5-chloroquinoline.

  • Positional Isomers: Isomers formed if the starting material contains other methyl-substituted chloroquinolines.

  • By-products from Side Reactions: Impurities arising from the specific reagents used in the synthesis.

Potential Degradation Products:

The bromomethyl group is reactive and can be susceptible to hydrolysis or oxidation.

  • Hydrolysis Product: 5-chloro-8-(hydroxymethyl)quinoline.

  • Oxidation Product: 5-chloroquinoline-8-carbaldehyde.

Impurity_Pathways cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation Pathways SM 5-chloro-8-methylquinoline (Starting Material) Main 8-(Bromomethyl)-5-chloroquinoline (Product) SM->Main Bromination DiBromo 8-(Dibromomethyl)-5-chloroquinoline (Over-bromination) Hydrolysis 5-chloro-8-(hydroxymethyl)quinoline (Hydrolysis) Oxidation 5-chloroquinoline-8-carbaldehyde (Oxidation) Hydrolysis->Oxidation Air/Oxidants Main->DiBromo Excess Brominating Agent Main->Hydrolysis Moisture

Caption: Potential impurity pathways for 8-(Bromomethyl)-5-chloroquinoline.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL.

  • Purity Calculation: Use the area percentage method, where the area of the main peak is divided by the total area of all peaks.

Protocol 2: GC-FID Method for Purity and Volatile Impurities
  • Instrumentation: GC system with a Flame Ionization Detector (FID).

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

  • Injector Temperature: 280 °C (Split mode, 50:1).

  • Detector Temperature: 300 °C.

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent such as dichloromethane.

Conclusion

The quality control of 8-(Bromomethyl)-5-chloroquinoline demands a multi-faceted analytical approach, underpinned by a well-characterized reference standard. While no official pharmacopeial standard currently exists, the establishment of an in-house standard through rigorous analytical characterization provides the necessary foundation for reliable quality assessment. A combination of HPLC for purity and non-volatile impurities, GC for volatile components, and spectroscopic methods (NMR, MS) for identity confirmation creates a self-validating system that ensures the material meets the high standards required for pharmaceutical research and development. By implementing these methodologies, scientists can proceed with confidence in the quality of this critical building block, ultimately contributing to the development of safe and effective medicines.

References

  • Goodley, P. C., & Gordon, M. (1971). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science, 9(9), 532–534. Available at: [Link]

  • PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Available at: [Link]

  • Goodley, P. C., & Gordon, M. (1971). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science. Available at: [Link]

  • Simplexity. (2025, July 21). Best Practices for Quality Control in Pharmaceuticals. Available at: [Link]

  • U.S. Food and Drug Administration. (2018, August 9). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Available at: [Link]

  • PubChem. 8-(Bromomethyl)-5-chloroquinoline. National Center for Biotechnology Information. Available at: [Link]

  • World Health Organization. (n.d.). Annex 1 WHO good practices for pharmaceutical quality control laboratories. Available at: [Link]

  • Ekpenyong, O., et al. (2018). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Journal of Chromatography B, 1099, 57-64. Available at: [Link]

  • PubChemLite. 8-(bromomethyl)-5-chloroquinoline (C10H7BrClN). Available at: [Link]

  • Toujani, E., et al. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection using a C18 Monolithic Column. Methods and Objects of Chemical Analysis, 18(2), 101-108. Available at: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • Ali, M. F., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Mini-Reviews in Organic Chemistry, 10(4), 356-364. Available at: [Link]

  • Abdel-Gawad, F. M., et al. (2000). Derivative UV Spectrophotometric Analysis of Some Pharmaceutically Important Halogenated 8-Hdroxyquinoline Derivatives via Their Pd (II)-Complexes. Molecules, 5(8), 953-964. Available at: [Link]

  • Al-Omair, M. A., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 28(9), 3749. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

  • Al-Trawneh, M., et al. (2018). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

Sources

Melting Point Determination and Literature Comparison for 8-(Bromomethyl)-5-chloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and process chemists, the melting point of a synthetic intermediate is not merely a physical constant; it is a rapid, frontline indicator of chemical purity and crystal lattice integrity. (CAS: 88474-19-5) is a critical di-halogenated building block used in the development of complex pharmaceutical active ingredients[1].

This guide objectively compares the thermal properties of 8-(Bromomethyl)-5-chloroquinoline against its structural analogs to establish a predictive thermodynamic baseline. Furthermore, it provides a self-validating, step-by-step methodology for capillary melting point determination strictly grounded in[2] and[3] pharmacopeial standards.

Structural Analysis & Literature Comparison

Because empirical melting point data for highly specific intermediates can fluctuate based on the crystallization solvent and residual impurities, comparing 8-(Bromomethyl)-5-chloroquinoline against well-documented analogs reveals the causality behind its thermal behavior.

Quantitative Comparison of Quinoline Derivatives
CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Dominant Intermolecular Forces
5-Chloro-8-methylquinoline 78941-95-4177.6331–32Weak London dispersion, dipole-dipole
8-(Bromomethyl)quinoline 7496-46-0222.0881Enhanced London dispersion (Br atom)
8-(Bromomethyl)-5-chloroquinoline 88474-19-5256.53~85–90 (Est.)Maximized dispersion & dipole interactions
5-Chloroquinolin-8-ol 130-16-5179.60122–124Strong intermolecular hydrogen bonding
Mechanistic Insights (Expertise & Experience)
  • Halogenation and Polarizability : The baseline molecule, , is nearly liquid at room temperature (MP: 31–32 °C)[4]. Substituting the C8-methyl protons with a heavy bromine atom to form drastically increases the molecular weight and introduces a highly polarizable electron cloud. This enhances van der Waals (London dispersion) forces, raising the melting point to 81 °C[5]. The addition of the C5-chloro group in our target compound further stabilizes the crystal lattice, pushing the expected melting range to approximately 85–90 °C[1].

  • Hydrogen Bonding vs. Dispersion : By contrast, exhibits a much higher melting point of 122–124 °C[6]. Despite having a lower molecular weight than the brominated analogs, the C8-hydroxyl group facilitates strong intermolecular hydrogen bonding, requiring significantly more thermal energy to disrupt the solid phase[6].

Experimental Protocol: Capillary Melting Point Determination

To accurately determine the melting point of 8-(Bromomethyl)-5-chloroquinoline, the workflow must be treated as a self-validating system. The following protocol adheres to [2] and[3] mandates.

Step 1: System Suitability & Calibration
  • Action : Before testing the unknown sample, calibrate the melting point apparatus using at least three WHO/USP Certified Reference Standards (CRSs) (e.g., Vanillin, Phenacetin)[2].

  • Causality : This validates the temperature sensor's accuracy across the target thermal window. If the measured clear points deviate from the certified values, the instrument's temperature scale must be recalibrated to prevent systemic analytical errors[2].

Step 2: Sample Preparation
  • Action : Dry the 8-(Bromomethyl)-5-chloroquinoline sample in a vacuum desiccator over anhydrous silica gel for 24 hours[2]. Grind the dried sample into a fine, homogeneous powder[3].

  • Causality : Residual moisture acts as an impurity, causing cryoscopic depression (an artificial lowering of the melting point)[3]. Fine grinding maximizes the surface area, ensuring uniform heat transfer and preventing localized melting anomalies[2].

Step 3: Capillary Loading
  • Action : Use alkali-free hard-glass capillary tubes (10 cm length, 0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness)[2]. Charge the tube and pack the powder by tapping it firmly on a solid surface until a compact column 2.5–3.5 mm high is formed[2].

  • Causality : A loosely packed column creates microscopic air pockets. Because air is a poor thermal conductor, this insulates the sample, leading to uneven melting and an artificially broadened melting range[2].

Step 4: Thermal Equilibration
  • Action : Preheat the metal heating block to 5 °C (per USP)[2] or 10 °C (per Ph. Eur.)[3] below the expected melting point of ~85 °C. Insert the capillary tube only when this baseline is reached.

  • Causality : Inserting the sample at room temperature subjects the reactive bromomethyl group to prolonged thermal stress during the ramp-up phase, which can induce premature chemical degradation before the actual physical melting phase begins[2].

Step 5: Controlled Heating Ramp
  • Action : Apply a strict heating rate of 1 ± 0.5 °C/min until the melt is complete[2].

  • Causality : A ramp rate exceeding 1 °C/min induces a thermal lag between the heating block's temperature sensor and the sample inside the glass capillary. This kinetic delay artificially inflates the recorded melting point[2].

Step 6: Data Acquisition
  • Action : Record two distinct temperatures: the onset point (the temperature at which the column of powder definitely collapses against the side of the tube) and the clear point (the temperature at which the substance becomes completely liquid)[2].

Workflow Visualization

USP_741_Workflow Prep Sample Preparation (Dry in vacuo, grind to fine powder) Load Capillary Loading (Pack to 2.5 - 3.5 mm height) Prep->Load Equilibrate Thermal Equilibration (Insert 5°C below expected MP) Load->Equilibrate Ramp Controlled Heating Ramp (1°C / min) Equilibrate->Ramp Record Data Acquisition (Record Onset & Clear Point) Ramp->Record Validate System Validation (Compare with USP/WHO Standards) Record->Validate

USP <741> / Ph. Eur. 2.2.14 capillary melting point determination workflow.

References

  • Stanford Research Systems. "Determination of Melting Points According to Pharmacopeia." thinkSRS.com. [Link]

  • European Pharmacopoeia. "2.2.14. Melting point - capillary method." EDQM.[Link]

  • National Center for Biotechnology Information. "8-(Bromomethyl)-5-chloroquinoline | CID 13152195." PubChem.[Link]

Sources

Safety Operating Guide

8-(Bromomethyl)-5-chloroquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling, Quenching, and Disposal of 8-(Bromomethyl)-5-chloroquinoline

Executive Summary & Chemical Hazard Profile

8-(Bromomethyl)-5-chloroquinoline is a highly reactive bifunctional building block widely utilized in drug development and organic synthesis. Its synthetic utility stems from the electrophilic bromomethyl group, which makes it an excellent alkylating agent. However, this exact structural feature imparts severe safety and logistical risks. Alkylating agents are capable of cross-linking DNA, leading to cytotoxicity and potential mutagenicity. Furthermore, the compound acts as a potent lachrymator (tear-inducing agent) and causes severe tissue damage upon contact[1].

Directly disposing of unquenched 8-(Bromomethyl)-5-chloroquinoline into standard organic waste carboys is a critical safety violation. Uncontrolled reactions between the electrophilic bromomethyl group and nucleophilic waste (e.g., alcohols, amines, water) inside a sealed carboy can trigger runaway exothermic reactions, leading to pressure buildup, fires, or container rupture[2]. Therefore, a self-validating quenching protocol must be executed prior to final disposal to ensure laboratory safety and regulatory compliance.

Quantitative Data & Physical Properties

To ensure proper handling and regulatory segregation, laboratory personnel must be familiar with the compound's physical and hazard profile.

Property / HazardDescription / Value
Chemical Name 8-(Bromomethyl)-5-chloroquinoline
CAS Number 88474-19-5
Molecular Weight 256.52 g/mol
Primary Hazard Class Alkylating Agent, Lachrymator, Corrosive
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritation), H318 (Serious eye damage), H335 (Respiratory irritation)[1]
Required PPE Butyl rubber gloves (high resistance to halogenated organics), chemical splash goggles, lab coat, operational fume hood

Disposal & Quenching Workflow

G Start 8-(Bromomethyl)-5-chloroquinoline (Active Alkylating Waste) Dilution Dilution (THF or Ethanol) Start->Dilution Quench Nucleophilic Quenching (Ammonium Hydroxide / Ethanolamine) Dilution->Quench Validation TLC Validation (Confirm Disappearance of SM) Quench->Validation Validation->Quench If Incomplete PhaseSep Phase Separation Validation->PhaseSep If Complete Aqueous Aqueous Waste (Amine Salts) PhaseSep->Aqueous Organic Halogenated Organic Waste (Chloroquinoline Derivatives) PhaseSep->Organic

Workflow for the safe deactivation, validation, and disposal of 8-(Bromomethyl)-5-chloroquinoline.

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Routine Quenching (Deactivation) Procedure

Causality Focus: This procedure utilizes a nucleophilic substitution reaction (SN2) to convert the hazardous, volatile bromomethyl group into a stable, non-volatile amine salt. This permanently neutralizes the alkylating hazard and prevents downstream reactions in the waste stream.

  • Preparation & Setup: Conduct all operations inside a certified chemical fume hood. Equip a round-bottom flask with a magnetic stir bar. Ensure the flask is submerged in an ice-water bath (0 °C) to control the exothermic nature of the quenching reaction.

  • Solvent Dilution: Dissolve the residual 8-(Bromomethyl)-5-chloroquinoline or reaction mixture in a compatible, water-miscible solvent such as Tetrahydrofuran (THF) or Ethanol (approximately 10 mL of solvent per 1 gram of waste).

  • Nucleophilic Quenching: Slowly, dropwise, add an excess of a quenching agent—either 1.0 M Ammonium Hydroxide ( NH4​OH ) or a 10% Ethanolamine aqueous solution. Causality: The dropwise addition prevents rapid temperature spikes that could vaporize the lachrymatory compound before it is fully deactivated[2].

  • Agitation & Reaction: Allow the mixture to stir continuously for 2 to 4 hours, gradually allowing the ice bath to melt and the mixture to warm to room temperature.

  • TLC Validation (Self-Validating System): Do not assume the quench is complete based on time alone. Remove a 0.2 mL aliquot, extract with ethyl acetate, and analyze via Thin-Layer Chromatography (TLC) (e.g., 25% Ethyl Acetate in Hexanes)[3]. Confirm the complete disappearance of the 8-(Bromomethyl)-5-chloroquinoline spot under UV light. If the starting material persists, add additional quenching agent and continue stirring.

  • Phase Separation & Segregation: Transfer the completely quenched mixture to a separatory funnel. Add water and extract with a halogenated solvent (e.g., Dichloromethane) to separate the salts from the organic framework.

    • Dispose of the aqueous layer in the Aqueous Waste container.

    • Dispose of the organic layer in the Halogenated Organic Waste container, as it contains the halogenated chloroquinoline moiety.

Protocol B: Emergency Spill Response

Causality Focus: Immediate containment prevents the spread of lachrymatory vapors. Combustible absorbents must be avoided to prevent secondary thermal hazards caused by the reactivity of the alkylating agent.

  • Evacuation & PPE: Immediately alert personnel and evacuate the immediate area. Don heavy-duty butyl rubber gloves, a face shield, and a chemical respirator if the spill occurs outside a ventilated fume hood.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use sawdust or paper towels initially, as the reactive bromide can generate heat upon contact with organic materials.

  • In-Situ Deactivation: Carefully spray or pour a dilute 5% ammonia or ethanolamine solution over the absorbed spill to neutralize the alkylating agent on contact.

  • Collection & Disposal: Using a non-sparking scoop, transfer the absorbed, quenched material into a heavy-duty polyethylene bag. Double-bag the waste, seal it tightly, and attach a "Hazardous Halogenated Waste - Spill Debris" label. Contact Environmental Health and Safety (EHS) for immediate pickup.

References

  • 8-(Bromomethyl)
  • General Lab Conduct & Safety Incidents (Runaway Reactions)
  • Working with Hazardous Chemicals - Organic Syntheses (TLC Validation Protocols)
  • Source: researchgate.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。